Ethyl 2-acetyl-3-methylbutanoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-acetyl-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFFKCVURTPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870882 | |
| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-46-9 | |
| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-acetyl-3-methylbutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetyl-3-methylbutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-acetyl-3-methylbutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetyl-3-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Keto Ester Building Block
An In-Depth Technical Guide to Ethyl 2-acetyl-3-methylbutanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical and physical properties, synthesis, and potential applications of this compound, providing insights grounded in established chemical principles.
This compound is a β-keto ester, a class of organic compounds renowned for its versatility in synthetic chemistry. Its structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations. The presence of an isopropyl group provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecular architectures, including potential pharmaceutical scaffolds. This document provides a detailed overview of its chemical identity, properties, a representative synthetic pathway, and essential safety protocols.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. This compound is identified by the CAS Number 1522-46-9 [1][2][3][4].
Molecular Structure
The structure of this compound is characterized by a butanoate backbone with an acetyl group at the C2 position and a methyl group at the C3 position, forming an isopropyl moiety.
Caption: 2D Chemical Structure of this compound.
Data Summary
The key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1522-46-9 | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | Ethyl 2-isopropylacetoacetate, Ethyl α-isopropylacetoacetate | [1] |
| Boiling Point | 82-85 °C (at 12 mmHg) | [2][3] |
| Density | 0.962 g/mL | [2][3] |
| Physical Form | Liquid | [1] |
| InChI Key | DMIFFKCVURTPTG-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CCOC(=O)C(C(C)C)C(C)=O | [2][4] |
Synthesis and Reactivity Insights
The synthesis of β-keto esters like this compound typically involves the alkylation of a simpler β-keto ester, such as ethyl acetoacetate. This approach leverages the acidity of the α-proton (the proton on the carbon between the two carbonyl groups), which can be readily removed by a suitable base to form a nucleophilic enolate.
General Synthetic Workflow
A common and effective method is the C-alkylation of ethyl acetoacetate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like sodium ethoxide. The base deprotonates the ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction to form the desired product.
Caption: A generalized workflow for the synthesis of this compound.
Protocol: Synthesis via Alkylation
-
Reaction Setup : A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Enolate Formation : Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution. The mixture is stirred to ensure complete formation of the sodium enolate.
-
Alkylation : 2-Bromopropane is added slowly to the reaction mixture. The reaction is exothermic and may require cooling to maintain control. After the addition, the mixture is typically heated to reflux to drive the reaction to completion.
-
Workup and Isolation : After cooling, the reaction mixture is neutralized with a dilute acid. The product is then extracted using an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by vacuum distillation to yield pure this compound[2][3].
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific spectra for this exact compound are proprietary or found in specialized databases, the expected signals can be predicted.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR would show characteristic signals for the ethyl ester protons, the methine proton at the chiral center, the isopropyl methyl protons, and the acetyl methyl protons. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including two carbonyl carbons (ester and ketone)[5].
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight (172.22 g/mol ) and characteristic fragmentation patterns for esters and ketones[6].
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.
Applications in Research and Drug Development
As a functionalized β-keto ester, this compound is a valuable intermediate in organic synthesis. Its utility in drug development lies in its ability to serve as a precursor for more complex heterocyclic and carbocyclic systems.
-
Synthesis of Heterocycles : β-keto esters are classical starting materials for the synthesis of pyrimidines, pyrazoles, and other heterocyclic rings through condensation reactions with dinucleophiles like ureas, hydrazines, or amidines. These heterocyclic motifs are prevalent in many classes of therapeutic agents.
-
Asymmetric Synthesis : The α-carbon is a prochiral center, making this compound a potential substrate for asymmetric synthesis to introduce chirality, a critical aspect of modern drug design.
-
Decarboxylation Reactions : Following synthesis, the ethyl ester group can be hydrolyzed and subsequently decarboxylated to yield isopropyl methyl ketone, demonstrating its utility as a masked ketone.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data for this and similar compounds, the following precautions should be observed.
-
Hazards Identification : this compound is classified as a combustible liquid[3]. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[3].
-
Precautionary Measures :
-
First Aid :
-
If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention[7].
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][7].
-
If swallowed : Seek immediate medical assistance[7].
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9].
Conclusion
This compound (CAS No. 1522-46-9) is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry protocols, and its reactive nature as a β-keto ester makes it a versatile tool for synthetic chemists, particularly those in the field of pharmaceutical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [oakwoodchemical.com]
- 4. chem-space.com [chem-space.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. echemi.com [echemi.com]
Ethyl 2-acetyl-3-methylbutanoate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-acetyl-3-methylbutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1522-46-9) is a β-keto ester of interest in synthetic organic chemistry. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of these characteristics, grounded in established analytical techniques. We present key physicochemical data, detailed experimental protocols for their verification, and a discussion of the spectroscopic signatures essential for the compound's identification and quality control. This document is structured to serve as a practical reference for laboratory professionals engaged in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is characterized by the following identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester, Ethyl α-isopropylacetoacetate[3][4][6]
The structure, featuring a chiral center at the α-carbon, an isopropyl group, and a β-keto ester moiety, dictates its chemical behavior and physical properties.
Chemical Structure:
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, reaction setup, and integration into larger formulations. The experimentally determined and predicted values for this compound are summarized below.
Summary of Physical Data
| Property | Value | Source(s) |
| Boiling Point | 82-85 °C @ 12 mmHg | [2][4][5] |
| 201 °C @ 760 mmHg (Predicted) | [6] | |
| Density | 0.962 g/mL | [2][4][5] |
| Refractive Index | 1.425 (at 20°C) | [4][5] |
| Melting Point | -20 °C | [6] |
| Flash Point | 76 - 79 °C | [5][6] |
Boiling Point
The boiling point is a fundamental property indicating the volatility of a liquid. The reported value of 82-85 °C at a reduced pressure of 12 mmHg suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition at its higher atmospheric boiling point.
This method is ideal for determining the boiling point with a minimal amount of sample (0.2-0.5 mL), a common scenario in research settings.[1][7]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. In this micro method, this is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling.[7][8]
Materials:
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
-
Small test tube (e.g., 6x50 mm) or melting point capillary tube
-
Glass capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
Sample Preparation: Add 0.2-0.5 mL of the liquid into the small test tube.
-
Capillary Insertion: Place the glass capillary tube (sealed end up) into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly into the heating block of a melting point apparatus or a Thiele tube. Heat the sample gradually, at a rate of approximately 5-10°C per minute initially.[8]
-
Observation: As the liquid heats, trapped air will expand and exit the capillary. As the boiling point is approached, a steady and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Determination: Once a continuous stream of bubbles is observed, stop heating.[8] The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
-
Record: Note the temperature. For high accuracy, allow the apparatus to cool slightly and repeat the heating more slowly (2°C per minute) near the expected boiling point.[9]
Workflow for micro-boiling point determination.
Density
Density is a measure of mass per unit volume and is essential for converting between mass and volume, which is routine in synthesis and formulation. The value of 0.962 g/mL indicates it is slightly less dense than water.
A pycnometer provides a highly precise method for determining the density of a liquid by accurately measuring the mass of a known volume.
Principle: The density is calculated from the mass of the liquid contained within the precisely calibrated volume of the pycnometer at a specific temperature.
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with stopper
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic water bath
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning)
Procedure:
-
Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (M₁).[10]
-
Fill the pycnometer with degassed, distilled water and insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a thermostatic bath at a known temperature (e.g., 20.0 °C) for 15-20 minutes to reach thermal equilibrium.[10][11]
-
Remove the pycnometer, carefully dry the exterior, and weigh it (M₂).
-
Calculate the exact volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water.
-
-
Sample Measurement:
-
Empty and dry the calibrated pycnometer.
-
Fill the pycnometer with the sample liquid (this compound).
-
Equilibrate at the same temperature (20.0 °C) in the water bath.
-
Dry the exterior and weigh the filled pycnometer (M₃).
-
-
Calculation:
-
Calculate the mass of the sample: M_sample = M₃ - M₁.
-
Calculate the density of the sample (ρ_sample): ρ_sample = M_sample / V.
-
Refractive Index
The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly sensitive property that is invaluable for assessing the purity of a liquid sample quickly and non-destructively.
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[12]
Principle: The instrument measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is directly correlated to the sample's refractive index.
Materials:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Sample of this compound
-
Soft lens paper
-
Acetone or ethanol (for cleaning)
-
Calibrating fluid (e.g., distilled water)
Procedure:
-
Setup and Calibration:
-
Turn on the refractometer's light source and the water circulator set to 20.0 °C.[13][14] Allow the prisms to reach thermal equilibrium.
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with acetone and allow them to dry.[14]
-
Calibrate the instrument by placing a few drops of distilled water on the prism. The reading should be 1.3330 at 20.0 °C. Adjust if necessary.[14]
-
-
Measurement:
-
Open the prism assembly and place 2-3 drops of the sample onto the lower prism surface.[15]
-
Close the prisms firmly. The liquid should spread to form a thin, uniform film.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Turn the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.[12]
-
If the dividing line appears colored or blurry, adjust the compensator dial until the line is sharp and achromatic (black and white).
-
-
Reading:
-
Press the switch to illuminate the scale (if applicable) and read the refractive index value to four decimal places.[13]
-
-
Cleaning: After the measurement, immediately clean the prisms with a soft tissue and an appropriate solvent.[13][15]
Spectroscopic & Analytical Characterization
While physical constants are crucial, spectroscopic data provides an unambiguous confirmation of molecular structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the isopropyl group (a doublet and a multiplet), and the α-proton (a doublet). The chemical shifts and coupling constants would be definitive for the structure.
-
¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each unique carbon atom, including two carbonyl carbons (ester and ketone) in the characteristic downfield region (~170-210 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by strong absorption bands characteristic of its functional groups. Key expected peaks include:
-
~1745 cm⁻¹ (C=O stretch, ester)
-
~1715 cm⁻¹ (C=O stretch, ketone)
-
~1200-1100 cm⁻¹ (C-O stretch, ester)
-
~2970-2870 cm⁻¹ (C-H stretch, aliphatic)
-
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) would be the ideal method for both purity assessment and structural confirmation.[16] The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns resulting from the loss of the ethoxy group (-45), the acetyl group (-43), and the isopropyl group (-43).
Relationship between the compound and analytical verification methods.
Synthesis Overview: Claisen Condensation
This compound is a β-keto ester, a class of compounds classically synthesized via the Claisen condensation .[3][6][17] This reaction involves the base-catalyzed self-condensation of an ester possessing α-hydrogens.
Mechanism Outline:
-
Enolate Formation: A strong base (typically sodium ethoxide, NaOEt, to prevent transesterification) removes an acidic α-proton from an ester, such as ethyl isovalerate, to form a nucleophilic enolate.[2][3]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (in a crossed-Claisen, this would be ethyl acetate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.[3]
-
Deprotonation (Driving Force): The product is deprotonated by ethoxide at the highly acidic methylene group between the two carbonyls. This irreversible acid-base reaction drives the equilibrium to favor the product.[2]
-
Protonation: A final acidic workup step neutralizes the enolate to yield the final product.[2]
Safety and Handling
Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chemconnections.org [chemconnections.org]
- 8. One moment, please... [chymist.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 13. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 14. scribd.com [scribd.com]
- 15. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. Claisen condensation - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
An In-depth Technical Guide to Ethyl 2-Acetyl-3-methylbutanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetyl-3-methylbutanoate, systematically identified by its IUPAC name, is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Also widely known by its synonym, ethyl 2-isopropylacetoacetate, this compound's strategic placement of carbonyl and ester functional groups allows for a rich and diverse reactivity profile. Its CAS number is 1522-46-9. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications in the development of pharmaceutically relevant molecules.
It is crucial to distinguish this compound from a similarly named unsaturated analogue, ethyl 2-acetyl-3-methylbut-2-enoate. The "butanoate" suffix in the former indicates a saturated four-carbon ester chain, which is the focus of this guide.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester |
| CAS Number | 1522-46-9 |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [1] |
| Boiling Point | 82-85 °C at 12 mmHg[2] |
| Density | 0.962 g/mL at 20 °C |
| Appearance | Colorless to nearly colorless liquid[1] |
Synthesis of this compound
The synthesis of this compound is classically achieved through the alkylation of ethyl acetoacetate. The acidic α-hydrogen of the β-keto ester is deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an isopropyl halide. A well-documented and reliable method for this transformation is the boron trifluoride-catalyzed alkylation of ethyl acetoacetate with isopropyl alcohol, as detailed in Organic Syntheses.
Experimental Protocol: Boron Trifluoride-Catalyzed Alkylation
This procedure is adapted from a method described by Adams, Abramovitch, and Hauser in Organic Syntheses[3].
Materials:
-
Anhydrous isopropyl alcohol (30.0 g, 0.5 mole)
-
Freshly distilled ethyl acetoacetate (65.0 g, 0.5 mole)
-
Boron fluoride gas
-
Hydrated sodium acetate (130 g)
-
Crushed ice (200 g)
-
Water
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or Drierite
Procedure:
-
A mixture of anhydrous isopropyl alcohol and freshly distilled ethyl acetoacetate is placed in a 500-mL three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a gas inlet tube, a gas outlet tube with a drying tube, and a thermometer.
-
The flask is cooled in an ice bath to approximately 0°C.
-
A stream of boron fluoride gas is introduced into the stirred mixture, ensuring the temperature does not exceed 7°C. The addition is continued until the mixture is saturated and for an additional 15 minutes.
-
The reaction mixture is then stirred at 28°C for 2.5 hours.
-
Following the reaction period, the mixture is slowly poured into a stirred slurry of hydrated sodium acetate, water, and crushed ice. This is allowed to stand in an ice bath for 2 hours with occasional stirring.
-
The mixture is transferred to a separatory funnel, and the flask is rinsed with 300 mL of ether, which is then used for the extraction.
-
The layers are separated, and the aqueous phase is extracted twice more with 100-mL portions of ether.
-
The combined ether extracts are washed with a saturated aqueous sodium bicarbonate solution until the cessation of carbon dioxide evolution.
-
The ethereal solution is dried over anhydrous sodium sulfate for 12 hours, followed by a further drying period of 6 hours over Drierite.
-
The ether is removed by distillation, and the residue is distilled under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Boron Trifluoride: Acts as a Lewis acid, activating the isopropyl alcohol for the alkylation of the ethyl acetoacetate enol.
-
Anhydrous Conditions: Essential to prevent the reaction of boron trifluoride with water, which would deactivate the catalyst.
-
Temperature Control: The initial low temperature during the addition of boron fluoride controls the exothermic reaction. The subsequent stirring at room temperature allows the reaction to proceed to completion.
-
Aqueous Workup with Sodium Acetate: The workup neutralizes the acidic reaction mixture and removes the boron trifluoride.
-
Sodium Bicarbonate Wash: Removes any remaining acidic impurities.
-
Drying Agents: The use of anhydrous sodium sulfate and Drierite ensures the complete removal of water before the final distillation.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), the isopropyl group (a septet and a doublet), and the methine proton at the α-position (a doublet).
-
¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl and isopropyl groups, and the α-carbon.
-
Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy, acetyl, and isopropyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its β-keto ester motif allows for a variety of chemical transformations.
Synthesis of β3-Adrenoceptor Agonists
Ethyl 2-isopropylacetoacetate serves as a key reactant in the preparation of nonracemic arylhydroxymethylpyrrolidinylmethylphenyl thiazoleacetamides and cyclopentathiazolecarboxamides. These compounds are conformationally restricted β3-adrenoceptor agonists, which are being investigated as potential treatments for overactive bladder[4].
Precursor to Substituted β-Keto Esters and Amino Acids
The compound is a useful precursor for the synthesis of α,α-disubstituted β-keto esters. The remaining acidic proton at the α-position can be removed by a strong base, and the resulting enolate can be reacted with another electrophile. Furthermore, it has been utilized in the preparation of stereodefined α,α-disubstituted amino acids[4].
Synthesis of Heterocyclic Scaffolds
The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with hydrazine derivatives to form pyrazole-based structures. In multicomponent reactions, it can be used to construct highly substituted pyranopyrazoles[5].
Logical and Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a synthetically important molecule with established protocols for its preparation. Its utility as a precursor to a range of more complex structures, including pharmaceutically active compounds, underscores its significance in organic synthesis and drug discovery. The ability to undergo further functionalization at the α-position and the reactivity of its dicarbonyl system provide chemists with a versatile tool for molecular construction.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-acetyl-3-methylbutanoate
Introduction
Ethyl 2-acetyl-3-methylbutanoate, a β-keto ester, represents a class of organic compounds pivotal to synthetic chemistry. Its unique structural arrangement, featuring a ketone and an ester functional group separated by a methylene unit, imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its fundamental identifiers, spectroscopic signature, synthesis, stereochemical considerations, and safe handling, thereby offering a holistic understanding of this valuable synthetic intermediate.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its unambiguous identification and key physical characteristics.
Nomenclature and Structural Identifiers
-
Systematic IUPAC Name: this compound
-
Common Synonyms: Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester
-
CAS Number: 1522-46-9
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
-
SMILES: CCOC(=O)C(C(C)C)C(C)=O
-
InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N
Physicochemical Data
The macroscopic properties of a compound are a direct reflection of its molecular structure.
| Property | Value | Source |
| Physical State | Liquid | |
| Boiling Point | 82-85 °C at 12 mmHg | [1] |
| Density | 0.962 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.425 | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2][3] |
Synthesis of this compound
The acetoacetic ester synthesis is a classic and versatile method for the formation of α-substituted ketones and esters. The synthesis of this compound is a prime example of this reaction, involving the alkylation of ethyl acetoacetate with an isopropyl halide.
Reaction Principle
The α-hydrogens of ethyl acetoacetate are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups. Treatment with a base, such as sodium ethoxide, generates a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the α-alkylated product.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted experimental methods.
Reaction: Alkylation of Ethyl Acetoacetate with Isopropyl Bromide
Caption: Workflow for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Isopropyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated hood with appropriate safety precautions.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, add isopropyl bromide dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of absolute ethanol and flame-dried glassware is crucial because the sodium ethoxide base is highly reactive with water. Any moisture would consume the base and reduce the yield.
-
Choice of Base: Sodium ethoxide is used as the base because its conjugate acid, ethanol, is the solvent. This prevents transesterification of the ethyl ester.
-
Sₙ2 Reaction: Isopropyl bromide is a secondary halide, which is generally less reactive in Sₙ2 reactions than primary halides due to steric hindrance. Therefore, heating the reaction mixture is necessary to drive the reaction to completion.
-
Purification: Vacuum distillation is employed for purification because the product has a relatively high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.
Spectroscopic Characterization of the Molecular Structure
Spectroscopic techniques are indispensable for the elucidation and confirmation of molecular structures. The following sections detail the expected spectroscopic data for this compound.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound is available from the NIST WebBook. The molecular ion peak ([M]⁺) is expected at m/z = 172, corresponding to the molecular weight of the compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.4 | Doublet (d) | 1H | -CO-CH (isopropyl)-CO- |
| ~2.5 | Multiplet (m) | 1H | -CH(CH ₃)₂ |
| ~2.2 | Singlet (s) | 3H | -CO-CH₃ |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.0 | Doublet of doublets (dd) | 6H | -CH(CH₃ )₂ |
Rationale for Predictions:
-
The quartet at ~4.2 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl ester group.
-
The singlet at ~2.2 ppm is typical for a methyl ketone.
-
The methine proton at the chiral center (α-carbon) is coupled to the methine proton of the isopropyl group, resulting in a doublet.
-
The methine proton of the isopropyl group is coupled to the methine proton at the chiral center and the six methyl protons, leading to a complex multiplet.
-
The two methyl groups of the isopropyl group are diastereotopic due to the adjacent chiral center and are expected to show slightly different chemical shifts, appearing as a doublet of doublets.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~203 | C =O (ketone) |
| ~170 | C =O (ester) |
| ~61 | -O-C H₂-CH₃ |
| ~58 | -CO-C H(isopropyl)-CO- |
| ~31 | -C H(CH₃)₂ |
| ~29 | -CO-C H₃ |
| ~20 | -CH(C H₃)₂ |
| ~14 | -O-CH₂-C H₃ |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Functional Group |
| ~1745 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1200-1000 | C-O stretch (ester) |
The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a higher frequency than the ketone carbonyl.
Stereochemistry
This compound possesses a single stereocenter at the α-carbon (the carbon atom between the two carbonyl groups). Therefore, it can exist as a pair of enantiomers, (R)-ethyl 2-acetyl-3-methylbutanoate and (S)-ethyl 2-acetyl-3-methylbutanoate.
The synthesis described above using sodium ethoxide and isopropyl bromide will produce a racemic mixture of the two enantiomers. The enolate intermediate is planar, and the alkylating agent can attack from either face with equal probability.
Methods for Obtaining Enantiomerically Enriched Product:
-
Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers through various resolution techniques. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.
-
Asymmetric Synthesis: The enantiomers can be synthesized selectively using chiral auxiliaries, chiral catalysts, or enzymes. For example, a chiral base could be used to deprotonate the ethyl acetoacetate, leading to a chiral enolate that would then react with the alkyl halide from a specific face. Dynamic kinetic resolution is a powerful technique for the asymmetric synthesis of α-substituted β-keto esters.[3][4][5][6]
Reactivity and Synthetic Applications
The presence of multiple functional groups makes this compound a versatile building block in organic synthesis.
Caption: Key reaction pathways of this compound.
-
Hydrolysis and Decarboxylation: A key reaction of β-keto esters is their hydrolysis to the corresponding β-keto acid, followed by decarboxylation upon heating to yield a ketone. In this case, hydrolysis and decarboxylation of this compound would produce 3-methyl-2-pentanone.
-
Reduction: The ketone and ester carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (which will selectively reduce the ketone) or lithium aluminum hydride (which will reduce both carbonyls).
-
Formation of Heterocycles: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophiles like hydrazine, urea, or hydroxylamine.
-
Further Alkylation: While the α-position is already substituted, the potential for further reactions at this position under strongly basic conditions exists, though it is less favorable than the initial alkylation.
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[7] For example, it is a reactant in the preparation of certain β3-adrenoceptor agonists.[7]
Safety and Handling
As a responsible scientist, proper handling and awareness of the potential hazards of any chemical are paramount.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified as a combustible liquid.[4]
-
GHS Classification: Flammable liquids, Category 4.[4]
-
Signal Word: Warning[4]
-
Hazard Statement: H227: Combustible liquid.[4]
Precautionary Measures
-
Prevention:
-
Response:
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[4]
-
If inhaled, move to fresh air.[4]
-
In case of skin contact, take off all contaminated clothing and rinse skin with water.[4]
-
In case of eye contact, rinse with plenty of water and remove contact lenses if present and easy to do.[4]
-
If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
-
-
Storage:
-
Store in a well-ventilated place. Keep cool.[4]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Stability and Reactivity
The product is chemically stable under standard ambient conditions. It can form explosive mixtures with air upon intense heating.[4]
Conclusion
This compound is a molecule of significant interest in the field of organic synthesis. Its structure, characterized by the β-keto ester functionality and a chiral center, dictates its reactivity and potential for the creation of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, stereochemistry, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development. While experimental spectroscopic data is not widely disseminated in public repositories, the predicted data, in conjunction with the provided synthesis and safety information, offers a robust foundation for scientists working with this compound.
References
- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-isopropylacetoacetate technical, = 90 GC 1522-46-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 2-isopropylacetoacetate | 1522-46-9 [chemicalbook.com]
A Technical Guide to the Synthesis of Ethyl 2-Acetyl-3-methylbutanoate
Abstract: This document provides an in-depth technical overview of the synthesis of ethyl 2-acetyl-3-methylbutanoate, a valuable β-keto ester intermediate in organic synthesis. The guide focuses on the most reliable and efficient synthetic pathway: the acetoacetic ester synthesis. It elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and explains the causality behind critical procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific synthesis and the broader principles of enolate chemistry.
Chapter 1: Theoretical Foundations of β-Keto Ester Synthesis
The synthesis of β-keto esters is a cornerstone of carbon-carbon bond formation in organic chemistry. These compounds are highly versatile building blocks, primarily due to the reactivity of the dicarbonyl system and the acidity of the α-hydrogen. Two classical methods dominate the landscape for their preparation: the Claisen condensation and the acetoacetic ester synthesis.
-
The Claisen Condensation: This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[1] One ester molecule is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[2][3] The intramolecular variant, known as the Dieckmann condensation, is highly effective for forming 5- and 6-membered rings.[4][5] For a target like this compound, a "crossed" Claisen condensation between two different esters would be necessary, a process that can be complicated by competing self-condensation reactions unless one ester lacks α-hydrogens.[6]
-
The Acetoacetic Ester Synthesis: This method provides a more controlled and direct route for preparing α-substituted β-keto esters.[7][8] It leverages the high acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11), which are positioned between two electron-withdrawing carbonyl groups.[9] A strong base can easily deprotonate this carbon to form a resonance-stabilized enolate. This nucleophilic enolate can then be alkylated via an SN2 reaction with an appropriate alkyl halide.[10] This pathway offers superior control over the introduction of specific alkyl groups, making it the preferred method for the synthesis of this compound.
The choice of base is critical in these syntheses. An alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is typically used. This choice is a self-validating system; it prevents transesterification, a side reaction that would occur if a different alkoxide were used, thereby ensuring product purity.[8] Furthermore, a stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting alcohol, and the final deprotonation step drives the reaction equilibrium toward the product.[1]
Chapter 2: Recommended Synthetic Route: Alkylation of Ethyl Acetoacetate
The most direct and reliable method for preparing this compound is the alkylation of the ethyl acetoacetate enolate with an isopropyl halide. This approach is favored due to its high efficiency, the ready availability of starting materials, and the extensive documentation of this reaction class in chemical literature.
Overall Reaction Scheme:
CH₃C(O)CH₂CO₂Et + NaOEt → [CH₃C(O)CHCO₂Et]⁻Na⁺ [CH₃C(O)CHCO₂Et]⁻Na⁺ + (CH₃)₂CHBr → CH₃C(O)CH(CH(CH₃)₂)CO₂Et + NaBr
In-Depth Reaction Mechanism
The synthesis proceeds through a classical two-step sequence involving enolate formation followed by nucleophilic substitution.
-
Enolate Formation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-proton from ethyl acetoacetate. This deprotonation is highly favorable because the resulting negative charge is delocalized across both carbonyl oxygens, forming a resonance-stabilized enolate anion. This anion is the key nucleophilic species in the reaction.[7]
-
Nucleophilic Substitution (SN2): The enolate anion acts as a potent nucleophile, attacking the electrophilic carbon of isopropyl bromide in a concerted SN2 reaction.[10] This step forms the new carbon-carbon bond, displacing the bromide ion and yielding the final product, this compound. The use of a secondary halide like isopropyl bromide is effective, though care must be taken with reaction conditions to minimize a potential competing E2 elimination side-reaction.[10]
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Chapter 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for the success of this reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Sodium | Na | 22.99 | 2.3 g (0.1 mol) | 1.0 | Cut into small pieces, handle with care. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Must be free of water. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | 1.0 | Freshly distilled is preferred. |
| Isopropyl Bromide | (CH₃)₂CHBr | 122.99 | 13.5 g (0.11 mol) | 1.1 | Use a slight excess to ensure completion. |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | For neutralization. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For washing. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. The system is flushed with dry nitrogen or argon. 50 mL of anhydrous ethanol is added to the flask. Small, clean pieces of sodium (2.3 g, 0.1 mol) are added portion-wise through the side neck at a rate that maintains a controllable reflux. The mixture is stirred until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: The sodium ethoxide solution is cooled to room temperature. Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise via the dropping funnel over 15 minutes with continuous stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, isopropyl bromide (13.5 g, 0.11 mol) is added dropwise over 30 minutes. A precipitate of sodium bromide may form.
-
Reaction: The reaction mixture is heated to a gentle reflux and maintained at this temperature for 2-3 hours with continuous stirring to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
The reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is cooled in an ice bath, and 100 mL of cold water is added to dissolve the sodium bromide salt.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.
-
The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The crude product is purified by vacuum distillation. The fraction boiling at approximately 82-85 °C at 12 mmHg is collected to yield pure this compound.[11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemsynthesis.com [chemsynthesis.com]
Ethyl 2-acetyl-3-methylbutanoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Foreword: Unveiling the Synthetic Potential of a Versatile β-Keto Ester
Ethyl 2-acetyl-3-methylbutanoate, also known by its synonym Ethyl α-isopropylacetoacetate, is a β-keto ester of significant interest not as a mainstream flavoring agent, but as a versatile intermediate in advanced organic synthesis. While its molecular structure, featuring both acetyl and methylbutanoate moieties, is characteristic of compounds that can contribute to fruity and complex aromatic profiles, its primary and field-proven application lies in its role as a reactive building block for constructing complex molecular architectures.[1][2][3]
This guide provides an in-depth exploration of this compound (CAS No. 1522-46-9), moving beyond a simple cataloging of properties to explain the causality behind its synthetic utility. We will delve into its established synthesis routes, explore the reactivity that makes it a valuable precursor, and detail its application in the development of sophisticated molecules, including potential therapeutic agents.[4][5][6] For the researcher, scientist, or drug development professional, this document serves as a technical resource grounded in established chemical principles and validated experimental protocols.
Core Chemical and Physical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount before its inclusion in any synthetic workflow. These properties govern reaction conditions, purification strategies, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 1522-46-9 | [1] |
| Molecular Formula | C₉H₁₆O₃ | [7] |
| Molecular Weight | 172.22 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Synonyms | Ethyl α-isopropylacetoacetate, 2-Acetyl-3-methylbutyric acid ethyl ester | [2][8] |
| Appearance | Liquid | [1] |
| Boiling Point | 82-85 °C (at 12 mmHg) | [9] |
The Cornerstone Application: A Versatile Intermediate in Organic Synthesis
The principal utility of this compound is derived from its identity as a substituted β-keto ester. This structural motif provides a rich platform for a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.
Mechanistic Basis of Reactivity
The synthetic versatility of this compound stems from the unique reactivity of the α-carbon, which is positioned between two carbonyl groups (a ketone and an ester). This positioning significantly increases the acidity of the α-hydrogen (pKa ≈ 11 in the parent ethyl acetoacetate), facilitating its removal by a moderately strong base to form a stabilized enolate.[1][10] This nucleophilic enolate is the key reactive species that enables the formation of new carbon-carbon bonds.
Workflow: Enolate Formation and Subsequent Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-isopropylacetoacetate CAS#: 1522-46-9 [amp.chemicalbook.com]
- 3. ethyl 2-isopropyl acetoacetate, 1522-46-9 [perflavory.com]
- 4. US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)-onehistone demethylase inhibitors - Google Patents [patents.google.com]
- 5. WO2017068070A1 - Nurr1:rxr activating compounds for simultaneous treatment of symptoms and pathology of parkinson's disease - Google Patents [patents.google.com]
- 6. US10946019B2 - Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease - Google Patents [patents.google.com]
- 7. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | C9H16O3 | CID 95544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ethyl 2-acetyl-3-methylbutanoate: From Discovery to Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetyl-3-methylbutanoate, a versatile β-keto ester, holds a significant position in the landscape of organic synthesis. This guide provides a comprehensive technical overview of this compound, from its initial discovery and synthesis to its potential applications in contemporary drug development. We will delve into the seminal work that first described its preparation, offer a detailed and validated experimental protocol, and explore its utility as a precursor for complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.
Introduction: The Significance of β-Keto Esters in Synthesis
β-Keto esters, such as this compound, are a cornerstone of modern organic chemistry. Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, imparts a rich and versatile reactivity. This functionality allows for a wide array of chemical transformations, making them invaluable building blocks in the synthesis of complex organic molecules. The acidic α-proton and the two electrophilic carbonyl carbons provide multiple reaction sites, enabling the construction of diverse carbocyclic and heterocyclic frameworks that are prevalent in many pharmaceutical agents.
This guide will focus specifically on this compound, providing a detailed exploration of its chemical properties, historical synthesis, and potential as a valuable intermediate for the drug development professional.
The Genesis of this compound: A Historical Perspective
The first documented synthesis of this compound, also referred to as Ethyl α-isopropylacetoacetate, is detailed in Organic Syntheses.[1] The work, submitted by Joe T. Adams, Robert Levine, and Charles R. Hauser from Duke University and checked by H. R. Snyder and John Mirza from the University of Illinois, was first published in 1941.[1] This foundational research provided the chemical community with a reliable method for preparing this versatile reagent.
The original synthesis involved the acylation of the sodium salt of ethyl acetoacetate with isobutyryl chloride. However, the procedure detailed below, from the same publication, describes a more direct approach involving the reaction of ethyl acetoacetate with isopropyl alcohol in the presence of boron trifluoride.[1] This method highlights the ingenuity of early 20th-century synthetic chemists in harnessing the reactivity of common starting materials to construct more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1522-46-9 | |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Boiling Point | 82-85 °C at 12 mmHg | |
| Density | 0.962 g/mL at 20 °C | |
| Refractive Index | n20/D 1.425 |
Experimental Protocol: The Original Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the procedure published in Organic Syntheses.[1]
Materials and Equipment
-
Anhydrous isopropyl alcohol
-
Freshly distilled ethyl acetoacetate
-
Boric oxide (anhydrous)
-
Anhydrous ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
500-mL round-bottomed three-necked flask
-
Mercury-sealed stirrer
-
Gas inlet and outlet tubes
-
Thermometer
-
Calcium chloride drying tube
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL round-bottomed three-necked flask equipped with a mercury-sealed stirrer, a gas inlet tube, a gas outlet tube connected to a calcium chloride drying tube, and a thermometer, place a mixture of 30.0 g (0.5 mole) of anhydrous isopropyl alcohol and 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate.
-
Boron Trifluoride Generation: In a separate apparatus, generate boron trifluoride by adding 67 g. (0.5 mole) of fluoboric acid (40%) dropwise to 150 g. of boric oxide in a flask gently warmed to 50-60°C. Pass the evolved boron trifluoride through a sulfuric acid wash bottle and then into the reaction mixture.
-
Reaction Execution: Introduce a rapid stream of boron trifluoride into the reaction mixture while maintaining the temperature between 20-30°C with occasional cooling. The reaction is typically complete in 2-3 hours, indicated by the cessation of heat evolution.
-
Workup: Decompose the reaction mixture by pouring it into a beaker containing 200 g. of crushed ice and 100 mL of water. Allow the mixture to stand in an ice bath for 2 hours with occasional stirring.
-
Extraction: Transfer the mixture to a 1-L separatory funnel. Rinse the beaker with 300 mL of ether and add this to the separatory funnel. Shake the mixture, separate the layers, and extract the aqueous phase twice more with 100-mL portions of ether.
-
Purification: Combine the ether extracts and wash with a saturated aqueous sodium bicarbonate solution until the evolution of carbon dioxide ceases. Dry the ether solution over anhydrous sodium sulfate.
-
Distillation: After filtering off the drying agent, remove the ether by distillation. Fractionally distill the residue under reduced pressure. The fraction boiling at 82-85°C/12 mmHg is collected as pure this compound. The reported yield is 35-40%.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride drying tube is crucial to prevent the hydrolysis of boron trifluoride, which would deactivate the catalyst.
-
Boron Trifluoride Catalyst: Boron trifluoride acts as a Lewis acid, activating the ethyl acetoacetate for reaction with the less nucleophilic isopropyl alcohol.
-
Temperature Control: Maintaining the reaction temperature between 20-30°C is a balance between ensuring a reasonable reaction rate and preventing side reactions or the volatilization of reactants.
-
Aqueous Workup: The addition of ice and water serves to quench the reaction by hydrolyzing the boron trifluoride catalyst and to dissolve inorganic salts.
-
Bicarbonate Wash: The sodium bicarbonate wash is essential to neutralize any remaining acidic components, such as hydrofluoric acid that may have formed during the workup.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Role in Drug Development: A Versatile Intermediate
While direct applications of this compound in marketed drugs are not prominently documented, its significance lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.
The reactivity of β-keto esters makes them ideal starting materials for constructing five- and six-membered rings. For instance, condensation reactions with hydrazines can yield pyrazoles, while reactions with ureas or thioureas can lead to pyrimidines and thiouracils. These heterocyclic motifs are ubiquitous in medicinal chemistry.
Parallels in Pharmaceutical Synthesis
The utility of β-keto esters as key building blocks is exemplified in the synthesis of several important drugs.
-
Glimepiride: The synthesis of the antidiabetic drug glimepiride involves the use of 2-ethyl-3-oxobutanoate, a close structural analog of this compound, as a starting material for the construction of the pyrrolinone ring system.[2]
-
Febuxostat: The synthesis of febuxostat, a drug used to treat gout, utilizes ethyl 2-chloroacetoacetate, another related β-keto ester, in a Hantzsch-type thiazole synthesis.[3][4][5][6][7]
The following diagram illustrates the general utility of β-keto esters in the synthesis of heterocyclic compounds.
Caption: General pathways for heterocycle synthesis from β-keto esters.
Conclusion: A Timeless Reagent in the Synthetic Chemist's Toolkit
This compound, since its initial preparation over eight decades ago, remains a valuable and versatile building block in organic synthesis. Its straightforward preparation and rich reactivity provide a reliable platform for the construction of complex molecular architectures. For researchers and scientists in drug development, understanding the synthetic potential of this and other β-keto esters is crucial for the design and execution of efficient synthetic routes to novel therapeutic agents. The historical context of its discovery serves as a testament to the enduring principles of organic chemistry, while its continued relevance highlights its position as a timeless reagent in the synthetic chemist's toolkit.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN106674075A - Glimepiride intermediate preparation method - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Navigating the Safety Profile of Ethyl 2-acetyl-3-methylbutanoate: A Technical Guide for Researchers
For drug development professionals and researchers engaged in the intricate landscape of chemical synthesis, a comprehensive understanding of the safety profile of every reagent is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides an in-depth technical overview of the safety data for Ethyl 2-acetyl-3-methylbutanoate (CAS No. 1522-46-9), a valuable building block in organic synthesis, particularly in the flavor and fragrance industry. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering insights into the causality behind safety protocols and providing a framework for a self-validating system of laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a combustible liquid with a chemical structure that lends itself to various synthetic transformations.[1][2] A clear understanding of its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 1522-46-9 | [2][3][4] |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Boiling Point | 82-85 °C (at 12 mmHg) | [3] |
| Density | 0.962 g/mL | [3] |
| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester, Ethyl 2-acetyl-3-methylbutyrate | [2][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a combustible liquid.[1][5] Some sources also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Hazard Statements:
-
Pictogram:
-
Flame (for combustible liquid)
-
Exclamation Mark (for skin/eye/respiratory irritation)
-
The combustibility of this compound necessitates stringent control of ignition sources in the laboratory. The potential for irritation underscores the importance of appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.
Safe Handling and Storage Protocols
A proactive approach to safety involves implementing robust handling and storage procedures. The following protocols are designed to minimize risk during the routine use of this compound.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1] The use of non-sparking tools is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6]
-
Hygiene: Wash hands thoroughly after handling.
Storage
-
Container: Keep the container tightly closed when not in use.[1][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
-
Temperature: Store at ambient temperature.
Emergency Procedures: A Step-by-Step Response Plan
Even with meticulous planning, accidental exposures or spills can occur. A well-rehearsed emergency response plan is critical to mitigating potential harm.
First-Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[6]
-
Skin Contact: In case of skin contact, remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.
Fire-Fighting Measures
-
Suitable Extinguishing Media: For small fires, use dry sand, dry chemical, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.
-
Specific Hazards: The vapors of this compound are heavier than air and can travel along the ground to a source of ignition.[1] Upon heating, it can form explosive mixtures with air.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Eliminate all ignition sources.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]
-
Containment and Cleanup: Cover drains to prevent entry.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or a commercial absorbent (e.g., Chemizorb®).[1] Collect the absorbed material into a suitable, labeled container for disposal.
Experimental Workflow: Risk Assessment
The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound. This self-validating process ensures that all safety aspects are considered before any experimental work begins.
Caption: A workflow diagram for conducting a thorough risk assessment.
Toxicological and Ecological Information
For the related compound, Ethyl 2-methylbutyrate, studies have indicated a lack of genotoxicity.[7] While this may suggest a lower level of concern, it is crucial to treat this compound with caution until specific toxicological data becomes available.
Similarly, no specific information on the ecotoxicity of this compound was found. As a general principle for all laboratory chemicals, releases to the environment should be avoided.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. Disposal should be carried out in accordance with local, regional, and national regulations. It is recommended to dispose of the chemical and its container at an approved waste disposal plant.[1]
Conclusion
While this compound is a valuable tool in chemical research, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for researchers to develop a comprehensive safety plan, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). By adhering to these guidelines, researchers can confidently and responsibly advance their scientific endeavors.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [oakwoodchemical.com]
- 5. Ethyl 2-Isopropylacetoacetate | 1522-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1522-46-9 Name: Ethyl 2-acetyl-3-methylbutyrate [xixisys.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Spectroscopic data for Ethyl 2-acetyl-3-methylbutanoate
An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-acetyl-3-methylbutanoate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1522-46-9), a β-keto ester with applications in organic synthesis.[1][2][3] As researchers, scientists, and drug development professionals, a deep understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and data interpretation, grounded in the principles of chemical spectroscopy.
This compound, also known as ethyl 2-isopropylacetoacetate, possesses a unique structural framework containing two carbonyl groups and a chiral center, which gives rise to a characteristic and informative spectroscopic profile.[3][4]
Molecular Structure and Properties:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a β-keto ester like this compound, NMR is also instrumental in studying the keto-enol tautomerism, a dynamic equilibrium between the keto and enol forms.[5] The following data and interpretations are based on the predominant keto tautomer, which is often favored in non-polar solvents.[6]
¹H NMR Spectroscopy
Rationale: ¹H NMR provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, we expect distinct signals for the ethyl ester, the isopropyl group, the acetyl methyl group, and the alpha-proton.
Predicted ¹H NMR Data (Keto Tautomer) in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.50 | Doublet (d) | 1H | -CO-CH (iPr)-CO- |
| ~2.50 | Septet (sept) | 1H | -CH(CH ₃)₂ |
| ~2.25 | Singlet (s) | 3H | -CO-CH₃ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.00 & ~0.85 | Doublet (d) | 6H | -CH(CH₃ )₂ (diastereotopic) |
Interpretation:
-
The ethyl ester protons appear as a characteristic quartet at ~4.20 ppm and a triplet at ~1.25 ppm, indicative of an ethyl group attached to an electron-withdrawing oxygen atom.
-
The α-proton at the chiral center (~3.50 ppm) is flanked by the isopropyl group's methine proton, resulting in a doublet. Its downfield shift is due to the deshielding effect of the two adjacent carbonyl groups.
-
The isopropyl methine proton (~2.50 ppm) is coupled to the six equivalent protons of the two methyl groups and the single α-proton. It would ideally be a doublet of septets, but often appears as a complex multiplet or a simple septet.
-
The two isopropyl methyl groups are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and are expected to appear as two distinct doublets around 1.00 and 0.85 ppm.
-
The acetyl methyl protons (~2.25 ppm) are adjacent to a carbonyl group and appear as a sharp singlet, as there are no neighboring protons to couple with.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment (e.g., proximity to electronegative atoms or π systems).
Predicted ¹³C NMR Data (Keto Tautomer) in CDCl₃:
| Chemical Shift (δ, ppm) | Assignment |
| ~203.0 | Acetyl C =O |
| ~169.0 | Ester C =O |
| ~65.0 | α-C H |
| ~61.0 | -O-C H₂-CH₃ |
| ~32.0 | -C H(CH₃)₂ |
| ~29.0 | Acetyl C H₃ |
| ~20.0 & ~18.0 | -CH(C H₃)₂ |
| ~14.0 | -O-CH₂-C H₃ |
Interpretation:
-
The two carbonyl carbons are the most deshielded, appearing far downfield. The ketone carbonyl (~203.0 ppm) is typically more deshielded than the ester carbonyl (~169.0 ppm).
-
The α-carbon (~65.0 ppm) is significantly downfield due to the direct attachment of two electron-withdrawing carbonyl groups.
-
The carbons of the ethyl group (-O-C H₂ at ~61.0 ppm and -C H₃ at ~14.0 ppm) and the isopropyl group (-C H at ~32.0 ppm and the two methyls at ~20.0/18.0 ppm) appear in their expected aliphatic regions.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be co-added to achieve a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.
-
Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[5] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For this compound, the key features will be the two distinct carbonyl stretches and the C-O ester bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Aliphatic |
| ~1745 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1250-1180 | C-O stretch | Ester |
Interpretation:
-
The most prominent features in the IR spectrum are the two strong absorption bands in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1745 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹).[7][8] This clear separation is a definitive indicator of the β-keto ester structure.
-
A strong band in the 1250-1180 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.[7]
-
The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic (sp³ hybridized) parts of the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]
-
Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric CO₂ and H₂O interference. Perform a background scan with the empty salt plates.[5]
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[5]
-
Data Analysis: The final transmittance or absorbance spectrum is automatically generated by ratioing against the background. Identify the characteristic absorption bands.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The mass spectrum for this compound is available in the NIST WebBook.[3]
Electron Ionization Mass Spectrometry (EI-MS) Data:
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 172 | Low | [M]⁺ (Molecular Ion) |
| 129 | High | [M - C₃H₇]⁺ |
| 101 | High | [M - C₂H₅O - CO]⁺ |
| 87 | Moderate | [CH₃COCH(CH₃)₂]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acetyl Cation) |
Interpretation of Fragmentation Pattern: The fragmentation of β-keto esters under EI is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[9]
Caption: Simplified EI-MS fragmentation pathway for the title compound.
-
Molecular Ion ([M]⁺, m/z 172): The peak corresponding to the intact molecule radical cation is observed, confirming the molecular weight.[3]
-
Loss of Isopropyl Group (m/z 129): A significant peak results from the cleavage of the isopropyl group (-C₃H₇), a stable secondary radical.
-
Acetyl Cation (m/z 43): The base peak (most intense peak) at m/z 43 is the highly stable acetyl cation, [CH₃CO]⁺, formed by cleavage between the α-carbon and the acetyl carbonyl group. This is a hallmark fragmentation for molecules containing an acetyl group.
-
Other Fragments: The peak at m/z 101 can be attributed to a more complex rearrangement process. The peak at m/z 87 corresponds to the isobutyryl cation.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer. A common setup involves a non-polar capillary column (e.g., DB-5ms) for separation. Set appropriate temperature gradients for the GC oven to ensure good separation.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The compound will travel through the column, enter the MS ion source (typically electron ionization at 70 eV), and the resulting ions are analyzed.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the corresponding mass spectrum for the compound of interest.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [oakwoodchemical.com]
- 3. Butanoic acid, 2-acetyl-3-methyl-, ethyl ester [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 2-acetyl-3-methylbutanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on Ethyl 2-acetyl-3-methylbutanoate. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a comprehensive understanding of this versatile β-keto ester, grounded in the principles of synthetic organic chemistry and with a keen eye toward its practical applications in research and development. The methodologies described herein are presented not merely as a set of instructions, but as a reflection of the causal relationships between molecular structure, reactivity, and desired synthetic outcomes. It is my hope that this guide will serve as a valuable resource for seasoned researchers and aspiring chemists alike, fostering a deeper appreciation for the utility of this important chemical building block.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, also known by its synonym ethyl 2-isopropylacetoacetate, is a β-keto ester with the chemical formula C₉H₁₆O₃.[1] This class of compounds is of significant interest in organic synthesis due to the presence of two key functional groups: a ketone and an ester. The juxtaposition of these groups creates a unique electronic environment, rendering the α-proton (the hydrogen atom on the carbon between the two carbonyl groups) acidic and readily removable by a suitable base. This facile generation of a stabilized enolate is the cornerstone of the rich and varied reactivity of β-keto esters, making them invaluable building blocks for the construction of more complex molecular architectures.
This guide will provide a detailed exploration of this compound, beginning with its fundamental chemical and physical properties. We will then delve into established and reliable methods for its synthesis, providing a detailed, step-by-step experimental protocol. The core of this guide will focus on the compound's synthetic utility, with a particular emphasis on its application in the construction of heterocyclic systems of pharmaceutical relevance.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in a laboratory setting. This section provides a summary of the key data for this compound.
Physical Properties
| Property | Value | Source |
| CAS Number | 1522-46-9 | [1] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Boiling Point | 82-85 °C at 12 mmHg | [1] |
| Density | 0.962 g/mL at 20 °C | |
| Appearance | Liquid |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following is a summary and interpretation of the expected spectroscopic data for this compound.
The ¹H NMR spectrum provides detailed information about the number and types of hydrogen atoms in a molecule. For this compound, the following signals are expected:
-
Triplet (3H): Around 1.2-1.3 ppm, corresponding to the methyl protons of the ethyl ester group.
-
Doublet (6H): Around 0.9-1.0 ppm, corresponding to the two methyl groups of the isopropyl moiety.
-
Singlet (3H): Around 2.2 ppm, corresponding to the methyl protons of the acetyl group.
-
Multiplet (1H): Around 2.5-2.7 ppm, corresponding to the methine proton of the isopropyl group.
-
Doublet (1H): Around 3.4-3.5 ppm, corresponding to the α-proton between the two carbonyl groups.
-
Quartet (2H): Around 4.1-4.2 ppm, corresponding to the methylene protons of the ethyl ester group.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected chemical shifts include:
-
~14 ppm: Methyl carbon of the ethyl ester.
-
~19-20 ppm: Methyl carbons of the isopropyl group.
-
~29 ppm: Methyl carbon of the acetyl group.
-
~32 ppm: Methine carbon of the isopropyl group.
-
~61 ppm: Methylene carbon of the ethyl ester.
-
~65 ppm: α-carbon.
-
~169 ppm: Ester carbonyl carbon.
-
~203 ppm: Ketone carbonyl carbon.
The IR spectrum is particularly useful for identifying the presence of key functional groups. For this compound, two distinct carbonyl stretching frequencies are expected:
-
~1740-1750 cm⁻¹: Corresponding to the ester C=O stretch.
-
~1715-1725 cm⁻¹: Corresponding to the ketone C=O stretch.
Strong C-H stretching bands will also be observed around 2850-3000 cm⁻¹.[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for β-keto esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the acetyl group (-COCH₃, m/z = 43).[3]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the alkylation of a β-keto ester, a cornerstone reaction in organic synthesis. The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses. This method utilizes the reaction of ethyl acetoacetate with isopropyl alcohol in the presence of a Lewis acid catalyst, boron trifluoride.
Reaction Principle: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for preparing ketones and substituted acetic acids. The reaction proceeds via the deprotonation of the α-carbon of ethyl acetoacetate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkylating agent. In this specific protocol, the isopropyl group is introduced.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Anhydrous isopropyl alcohol (30.0 g, 0.5 mole)
-
Freshly distilled ethyl acetoacetate (65.0 g, 0.5 mole)
-
Boron trifluoride gas
-
Hydrated sodium acetate (130 g)
-
Ice (100 g)
-
Water (100 mL)
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Apparatus:
-
500-mL three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
Gas inlet tube
-
Gas outlet tube with a calcium chloride drying tube
-
Thermometer
-
Ice bath
-
1-L separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: A mixture of 30.0 g (0.5 mole) of anhydrous isopropyl alcohol and 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate is placed in a 500-mL three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a gas inlet tube, a gas outlet tube connected to a calcium chloride drying tube, and a thermometer.
-
Cooling and Catalyst Addition: The flask is cooled in an ice bath. When the temperature of the stirred mixture has reached approximately 0°C, a stream of boron trifluoride gas is introduced through the gas inlet tube. The rate of addition is adjusted to maintain the reaction temperature below 7°C. The addition of boron trifluoride is continued until the mixture is saturated and for an additional 15 minutes thereafter.
-
Reaction: The reaction mixture is then stirred at 28°C for 2.5 hours.
-
Workup: After the reaction period, the mixture is poured slowly into a stirred mixture of 130 g of hydrated sodium acetate, 100 g of ice, and 100 mL of water in a 1-L beaker. This mixture is then transferred to a 1-L separatory funnel.
-
Extraction: The beaker is rinsed with 300 mL of ether, and this ether is used to extract the aqueous mixture in the separatory funnel. The layers are separated, and the aqueous layer is extracted twice more with 100-mL portions of ether.
-
Washing and Drying: The combined ether extracts are washed with a saturated aqueous sodium bicarbonate solution until the cessation of carbon dioxide evolution. The ether solution is then dried over approximately 25 g of anhydrous sodium sulfate for 12 hours.
-
Isolation and Purification: The dried ether solution is decanted, and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield the purified this compound.
Applications in Drug Development and Organic Synthesis
The true value of a chemical building block lies in its ability to be transformed into more complex and valuable molecules. This compound, as a representative β-keto ester, is a versatile precursor for a wide range of organic transformations, many of which are of direct relevance to the synthesis of pharmaceutical agents and other biologically active compounds.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the core of a vast number of pharmaceuticals. The reactivity of this compound makes it an ideal starting material for the construction of various heterocyclic rings.
Pyrimidines are a class of nitrogen-containing heterocycles that are found in nucleic acids and a wide array of drugs. β-Keto esters can be condensed with amidines to form substituted pyrimidin-4-ols.[4][5][6] This reaction provides a straightforward and efficient route to this important class of compounds.
Caption: Synthesis of pyrimidines from this compound.
The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the construction of dihydropyridine and pyridine rings.[7][8][9][10][11] In this reaction, a β-keto ester (such as this compound), an aldehyde, and a nitrogen source (like ammonia) are condensed together. The resulting dihydropyridines are often precursors to calcium channel blockers, a class of drugs used to treat hypertension.
Carbon-Carbon Bond Formation
The enolate derived from this compound is a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds through alkylation and acylation reactions. This reactivity is fundamental to building molecular complexity in a controlled and predictable manner.
Conclusion
This compound is a chemical compound of significant utility in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the β-keto ester functionality, makes it a valuable tool for researchers in both academic and industrial settings. The ability to readily form a stabilized enolate opens up a plethora of synthetic possibilities, particularly in the construction of complex heterocyclic systems that are often the core of pharmacologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and an exploration of its applications, with the aim of empowering researchers to effectively utilize this important synthetic intermediate in their own endeavors.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
The Unstable Heart of Synthesis: An In-depth Technical Guide to the Core Reactivity of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Keto esters are foundational building blocks in the edifice of modern organic synthesis. Their unique structural arrangement—a ketone and an ester functionality separated by a methylene group—gives rise to a rich and versatile reactivity profile. This guide delves into the core principles governing the behavior of β-keto esters, moving beyond simple reaction lists to explore the causality behind their synthetic utility. We will dissect the electronic properties that dictate their acidity, the generation and nature of their enolates, and their subsequent deployment in a suite of powerful carbon-carbon bond-forming reactions. From classical condensations to strategic decarboxylations, this document provides a comprehensive overview intended to empower researchers in the rational design and execution of synthetic strategies leveraging this pivotal class of compounds.
The Duality of Structure: Understanding the β-Keto Ester Moiety
The reactivity of a β-keto ester is a direct consequence of the electronic interplay between the ketone and ester carbonyl groups. This 1,3-dicarbonyl relationship creates a unique chemical environment, particularly at the intervening α-carbon.
Acidity and Enolate Formation: The Cornerstone of Reactivity
The most defining characteristic of β-keto esters is the pronounced acidity of the α-hydrogens.[1] This heightened acidity, with typical pKa values in the range of 9-11 in aqueous solution, is significantly lower than that of simple ketones (~20) or esters (~25).[1][2] This is because the resulting carbanion, the enolate, is stabilized by resonance, delocalizing the negative charge across both carbonyl oxygen atoms. This efficient charge distribution makes the formation of the enolate a thermodynamically favorable process, achievable with a variety of bases.
The choice of base is critical and depends on the desired outcome. For complete and irreversible enolate formation, strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. For reactions where an equilibrium concentration of the enolate is sufficient, such as the Claisen condensation, alkoxide bases corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) are used to prevent transesterification.[3][4]
R-C(=O)-[CH]-C(=O)OR'
↔
R-C(O-)=CH-C(=O)OR'
↔
R-C(=O)-CH=C(O-)OR'
>]; "BH+" [label="Conjugate Acid"];
} } dot Caption: Resonance stabilization of a β-keto ester enolate.
Keto-Enol Tautomerism
β-Keto esters exist as a rapid equilibrium between the keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the double bond with the carbonyl group. This equilibrium is a key aspect of their structure and can influence their reactivity in certain transformations.
Synthesis of β-Keto Esters: Forging the Core Structure
A variety of methods exist for the synthesis of β-keto esters, with the Claisen and Dieckmann condensations being the most classical and widely used.
The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3][5][6] The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester product.[4][5]
Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1 equivalent) to absolute ethanol (sufficient to dissolve the sodium).
-
Enolate Formation: Once the sodium has completely reacted to form sodium ethoxide, cool the solution in an ice bath. Add ethyl acetate (2.5 equivalents) dropwise via the dropping funnel with stirring.
-
Condensation: After the addition is complete, remove the ice bath and warm the reaction mixture to room temperature, then heat to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to neutralize the excess base and protonate the enolate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.
The Dieckmann Condensation: Intramolecular Cyclization
The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters.[7][8][9][10] This reaction is particularly effective for the synthesis of 5- and 6-membered rings.[7][11] The mechanism is analogous to the Claisen condensation, involving the formation of an enolate at one ester terminus, which then attacks the other ester carbonyl.[8][9]
Other Synthetic Approaches
While the Claisen and Dieckmann condensations are workhorse reactions, other methods for β-keto ester synthesis have been developed. These include the C-acylation of pre-formed enolates or enol ethers with acylating agents like acid chlorides or N-acylbenzotriazoles, and the reaction of carboxylic acids with ynol ethers.[12][13][14][15]
The Reactivity Landscape of β-Keto Ester Enolates
The readily formed and stable enolate of a β-keto ester is a soft nucleophile, making it a versatile participant in a wide array of carbon-carbon bond-forming reactions.
Alkylation: Building Carbon Skeletons
The alkylation of β-keto ester enolates is a cornerstone of their synthetic utility, allowing for the introduction of a wide variety of alkyl substituents at the α-position.[16][17][18] The reaction proceeds via an SN2 mechanism, where the enolate displaces a leaving group on an alkyl halide or other suitable electrophile.[17][18]
Experimental Protocol: α-Alkylation of Ethyl Acetoacetate
-
Enolate Generation: In a flame-dried flask under an inert atmosphere, dissolve ethyl acetoacetate (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.
Acylation
The acylation of β-keto ester enolates introduces an additional acyl group at the α-position, leading to the formation of β,δ-diketo esters.[19][20] However, O-acylation can be a competing side reaction.[14] The choice of acylating agent and reaction conditions can influence the C- versus O-acylation selectivity.[20] One strategy involves the use of 1-acylbenzotriazoles, which have been shown to favor C-acylation.[14][15]
Michael Addition: Conjugate Addition Reactions
β-Keto ester enolates are excellent nucleophiles for Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds.[21][22][23] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[21][23] The reaction is typically carried out under basic conditions to generate the enolate, which then adds to the β-carbon of the Michael acceptor.[21][23]
Strategic Transformations of β-Keto Esters
Beyond their role as nucleophiles, β-keto esters can undergo several other important transformations.
Decarboxylation: The Acetoacetic Ester Synthesis and Krapcho Decarboxylation
One of the most powerful applications of β-keto ester chemistry is the acetoacetic ester synthesis, which allows for the synthesis of substituted ketones.[17] This sequence involves the alkylation of a β-keto ester, followed by hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the corresponding ketone and carbon dioxide.[17][18]
For substrates that are sensitive to the acidic or basic conditions of traditional hydrolysis and decarboxylation, the Krapcho decarboxylation provides a milder alternative.[24][25][26] This reaction typically involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride.[24][25] The mechanism involves nucleophilic attack of the halide on the ester alkyl group, followed by decarboxylation.[25]
| Reaction | Conditions | Key Features |
| Traditional Decarboxylation | 1. Saponification (e.g., NaOH, H₂O) 2. Acidification (e.g., HCl) 3. Heat | Two-step process, can be harsh for sensitive substrates. |
| Krapcho Decarboxylation | LiCl, H₂O, DMSO, Heat | One-pot, near-neutral conditions, suitable for base-sensitive compounds.[24] |
Multicomponent Reactions: The Hantzsch Pyridine Synthesis
β-Keto esters are key components in various multicomponent reactions, which allow for the construction of complex molecules in a single step. A classic example is the Hantzsch pyridine synthesis, where two equivalents of a β-keto ester, an aldehyde, and ammonia condense to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[27][28][29][30] This reaction is a highly efficient method for the synthesis of this important heterocyclic motif, which is found in many pharmaceuticals.[27][28]
Conclusion
The reactivity of β-keto esters is a testament to the power of functional group interplay in organic chemistry. The strategic placement of two carbonyl groups creates a molecule that is both readily synthesized and poised for a diverse array of transformations. From the fundamental principles of enolate generation to their application in complex synthetic sequences, a thorough understanding of β-keto ester chemistry is indispensable for the modern synthetic chemist. The ability to predictably form new carbon-carbon bonds via alkylation, acylation, and conjugate addition, coupled with the strategic removal of the ester functionality through decarboxylation, solidifies the β-keto ester as a versatile and enduring tool in the synthesis of complex organic molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 23. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 24. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 25. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 26. youtube.com [youtube.com]
- 27. grokipedia.com [grokipedia.com]
- 28. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 29. fiveable.me [fiveable.me]
- 30. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Foreword: A Modern Perspective on a Classic Transformation
An In-Depth Technical Guide to the Acetoacetic Ester Synthesis: Mechanism, Applications, and Protocol
As a Senior Application Scientist, one often revisits foundational reactions not merely for their historical significance, but for their enduring utility and elegance in the construction of complex molecular architectures. The acetoacetic ester synthesis is a prime example—a classic carbon-carbon bond-forming reaction that remains a cornerstone for the synthesis of methyl ketones and their derivatives.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, strategic considerations for experimental design, and practical applications relevant to researchers in medicinal chemistry and process development. Our focus is on the causality behind the protocol, ensuring a framework that is not just followed, but understood.
The Core Principle: Strategic Activation and Controlled Elaboration
The acetoacetic ester synthesis is a versatile method for converting ethyl acetoacetate into α-substituted or α,α-disubstituted methyl ketones.[1][4][5] The power of this synthesis lies in the unique reactivity of the starting material, ethyl 3-oxobutanoate (ethyl acetoacetate). The ester functional group serves as a temporary "activating group" for the adjacent methylene (CH₂) protons. This activation facilitates the formation of a stable nucleophile, which can then be elaborated through alkylation. A subsequent hydrolysis and decarboxylation sequence efficiently removes the activating group, revealing the desired ketone.[6] This strategic approach provides a high degree of regioselectivity, often avoiding the challenges associated with the direct alkylation of simple ketones.[5][7]
A Mechanistic Dissection of the Three-Stage Process
The synthesis unfolds in a sequence of three distinct, yet interconnected, chemical transformations: enolate formation, nucleophilic alkylation, and finally, hydrolysis coupled with decarboxylation. Understanding the nuances of each stage is critical for optimizing reaction conditions and maximizing yield.
Stage 1: Enolate Generation - The Importance of pKa and Base Selection
The key to the entire synthesis is the enhanced acidity of the α-protons situated between the two carbonyl groups of the β-ketoester.[3] These protons exhibit a pKa of approximately 10-11, making them significantly more acidic than the α-protons of a simple ketone (pKa ≈ 20).[8][9] This acidity arises from the inductive electron-withdrawing effect of the two adjacent carbonyls and, more importantly, the ability of the resulting conjugate base—the enolate—to delocalize its negative charge across both oxygen atoms through resonance.[4][9]
dot
Caption: Enolate formation and resonance stabilization.
Causality in Base Selection: The choice of base is not arbitrary. While a base like sodium hydroxide (NaOH) is strong enough to deprotonate the α-carbon, it would also induce saponification (hydrolysis) of the ester, a competing and undesirable side reaction.[8][9] To circumvent this, the principle of a "non-interfering" base is applied. By using the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide, NaOEt, for ethyl acetoacetate), any transesterification that occurs is a degenerate reaction, simply exchanging an ethoxy group for another ethoxy group, which has no net effect on the starting material.[2][9] This choice is a self-validating system; it ensures that the only productive pathway is the desired deprotonation.
Stage 2: Sₙ2 Alkylation - Forming the C-C Bond
The resonance-stabilized enolate is an excellent carbon-based nucleophile.[3] It readily attacks a suitable electrophile, most commonly a primary alkyl halide, via an Sₙ2 mechanism.[8][10]
dot
Caption: Sₙ2 alkylation of the acetoacetate enolate.
Field-Proven Insights: The choice of alkylating agent is critical. Primary alkyl halides are ideal electrophiles. Secondary halides are less effective due to steric hindrance and the increased likelihood of competing E2 elimination reactions. Tertiary halides will almost exclusively undergo elimination and are unsuitable for this synthesis. This step can be repeated by adding a second equivalent of base and a second alkylating agent (which can be the same or different from the first) to produce α,α-disubstituted products.[4][11]
Stage 3: Hydrolysis and Decarboxylation - Unveiling the Ketone
The final stage involves heating the alkylated β-ketoester with aqueous acid (e.g., H₃O⁺).[4][12] This step accomplishes two transformations in one operation:
-
Ester Hydrolysis: The ester is hydrolyzed to a carboxylic acid, forming an alkylated β-ketoacid intermediate.[6]
-
Decarboxylation: β-ketoacids are thermally unstable. Upon heating, they readily lose carbon dioxide through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[8][13][14] This process initially forms an enol, which rapidly tautomerizes to the more stable final ketone product.[10][13]
dot
Caption: Final hydrolysis and decarboxylation sequence.
Experimental Protocol: Synthesis of 2-Heptanone
This protocol describes a representative acetoacetic ester synthesis of 2-heptanone from ethyl acetoacetate and n-butyl bromide. It is designed as a self-validating system with clear checkpoints.
Workflow Overview
dot
Caption: Experimental workflow for the synthesis of 2-heptanone.
Step-by-Step Methodology
-
Enolate Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). Allow the reaction to proceed until all sodium has dissolved.
-
Cool the resulting sodium ethoxide solution in an ice bath.
-
Add ethyl acetoacetate (1.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Stir for 15-20 minutes after addition is complete to ensure full enolate formation.
-
-
Alkylation:
-
Add n-butyl bromide (1.0 eq) dropwise to the stirred enolate solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The formation of a white precipitate (NaBr) is a visual indicator of reaction progress. Maintain reflux for 2-3 hours.
-
-
Intermediate Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol via rotary evaporation.
-
To the residue, add water and extract the organic layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-acetylhexanoate.
-
-
Hydrolysis and Decarboxylation:
-
Combine the crude alkylated ester with a 10% aqueous solution of sulfuric acid.
-
Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. The evolution of CO₂ gas will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Product Purification:
-
Arrange the apparatus for steam distillation and distill the mixture until the distillate is no longer cloudy.
-
Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.
-
Dry the organic layer (2-heptanone) over anhydrous Na₂SO₄, filter, and purify further by simple distillation if necessary.
-
Data Presentation: Scope of the Alkylation
The acetoacetic ester synthesis is versatile, accommodating a range of primary alkyl halides. The following table summarizes typical yields for the alkylation step, highlighting the efficiency of the method.
| Alkyl Halide | Product (after Alkylation) | Yield (%) | Reference |
| n-Butyl bromide | Ethyl n-butylacetoacetate | 69-72 | Organic Syntheses, Coll. Vol. 1, p.248 (1941) |
| Benzyl chloride | Ethyl benzylacetoacetate | 64-67 | Organic Syntheses, Coll. Vol. 4, p.417 (1963) |
| Allyl bromide | Ethyl allylacetate | 67-76 | Organic Syntheses, Coll. Vol. 3, p.38 (1955) |
| Ethyl bromoacetate | Diethyl acetosuccinate | 55-61 | Organic Syntheses, Coll. Vol. 2, p.262 (1943) |
Note: Yields are for the isolated, alkylated β-ketoester intermediate, prior to hydrolysis and decarboxylation.
Concluding Remarks for the Advanced Practitioner
The acetoacetic ester synthesis is more than a textbook reaction; it is a robust and predictable tool for molecular construction. Its high regioselectivity and use of mild conditions make it a valuable alternative to direct ketone alkylation.[2][5] For drug development professionals, this synthesis provides a reliable pathway to substituted methyl ketone scaffolds, which are prevalent in numerous pharmacologically active agents. By understanding the causal relationships between substrate, reagents, and reaction outcomes, the modern scientist can continue to leverage this classic transformation to build the molecules of tomorrow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 11. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Ethyl 2-acetyl-3-methylbutanoate: A Detailed Application Note and Protocol
This guide provides a comprehensive overview and detailed protocols for the synthesis of ethyl 2-acetyl-3-methylbutanoate, a valuable β-keto ester in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established chemical principles.
Introduction
This compound, also known as ethyl 2-isopropylacetoacetate, is a key intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a β-dicarbonyl moiety, allows for a range of subsequent chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The strategic placement of the isopropyl group also introduces steric bulk and specific stereochemical possibilities, which are often crucial in the design of biologically active compounds. This document outlines two robust and field-proven protocols for its synthesis, delving into the mechanistic underpinnings and practical considerations of each method.
Chemical Properties and Identification
A clear understanding of the target molecule's properties is fundamental.
| Property | Value |
| CAS Number | 1522-46-9[1][2][3] |
| Molecular Formula | C₉H₁₆O₃[2] |
| Molecular Weight | 172.22 g/mol [2] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 82-85 °C at 12 mmHg[1] |
| Density | 0.962 g/mL[1] |
Scientific Principles: The Acetoacetic Ester Synthesis
The synthesis of this compound is a classic example of the acetoacetic ester synthesis. This powerful carbon-carbon bond-forming reaction leverages the enhanced acidity of the α-protons in ethyl acetoacetate, which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for the facile deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent to form the desired substituted β-keto ester.
The general mechanism involves three key steps:
-
Enolate Formation: A base removes an α-proton from ethyl acetoacetate to form a nucleophilic enolate.
-
Alkylation: The enolate attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2).
-
Workup: The reaction mixture is neutralized and the product is isolated and purified.
This guide will detail two effective protocols based on this principle, each with its own set of advantages and considerations.
Protocol 1: Alkylation of Ethyl Acetoacetate with 2-Bromopropane using Sodium Ethoxide
This is a widely used and highly effective method for the alkylation of ethyl acetoacetate. It employs a common and moderately strong base, sodium ethoxide, to generate the enolate, which is then alkylated with 2-bromopropane.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via alkylation with 2-bromopropane.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Anhydrous ethanol
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise from the dropping funnel with stirring. A white precipitate of the sodium enolate of ethyl acetoacetate may form.
-
Alkylation: Add 12.3 g (0.1 mol) of 2-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water. Neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of water and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation, collecting the fraction boiling at 82-85 °C at 12 mmHg.[1]
Expected Yield: 60-70%
Protocol 2: Alkylation of Ethyl Acetoacetate with Isopropyl Alcohol using Boron Trifluoride
This protocol, adapted from Organic Syntheses, offers an alternative route using a Lewis acid catalyst, boron trifluoride, to promote the alkylation with isopropyl alcohol. This method avoids the use of sodium metal and strong bases.
Experimental Workflow
Caption: Workflow for the synthesis of this compound using boron trifluoride.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl acetoacetate
-
Anhydrous isopropyl alcohol
-
Boron trifluoride gas or boron trifluoride diethyl etherate
-
Hydrated sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mercury-sealed stirrer
-
Gas inlet tube
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mercury-sealed stirrer, a gas inlet tube, and a thermometer, place a mixture of 30.0 g (0.5 mole) of anhydrous isopropyl alcohol and 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate.
-
Boron Trifluoride Addition: Cool the stirred mixture in an ice bath to approximately 0 °C. Start a stream of boron trifluoride gas through the gas inlet tube, adjusting the flow so that the temperature of the mixture does not exceed 7 °C. Continue the addition until the mixture is saturated.
-
Reaction: Stir the reaction mixture at 28 °C for 2.5 hours.
-
Workup: Pour the reaction mixture slowly into a stirred mixture of 130 g of hydrated sodium acetate, 100 mL of water, and 200 g of crushed ice in a 1-L beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the beaker with 300 mL of ether and add it to the separatory funnel. Shake the mixture and separate the layers. Extract the aqueous layer twice more with 100-mL portions of ether.
-
Washing and Drying: Combine the ether extracts and wash with saturated aqueous sodium bicarbonate solution until the evolution of carbon dioxide ceases. Dry the ether solution over anhydrous sodium sulfate.
-
Purification: Decant the dried solution and remove the ether by distillation. Purify the residue by vacuum distillation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the acetyl methyl protons (a singlet around 2.2 ppm), the isopropyl methine proton (a multiplet), and the isopropyl methyl protons (two doublets). The α-proton will appear as a doublet.
-
¹³C NMR: The spectrum will show distinct peaks for the two carbonyl carbons (ester and ketone), as well as the carbons of the ethyl and isopropyl groups.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1715-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Keep all reagents away from ignition sources as many are flammable.[5]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily available.
Reagent-Specific Hazards:
| Reagent | Hazards | Handling Precautions |
| Sodium Metal | Highly reactive, flammable, and corrosive. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. | Handle under an inert atmosphere (e.g., mineral oil). Use forceps to handle. Quench any residual sodium carefully with a less reactive alcohol like isopropanol before introducing water. |
| Sodium Ethoxide | Flammable solid, corrosive, and reacts with water.[6][7] Causes severe skin and eye burns.[5][8] | Keep away from heat, sparks, and open flames.[5] Store in a tightly closed container in a dry place.[5] Do not breathe dust.[7] |
| 2-Bromopropane | Flammable liquid.[9] May cause reproductive harm.[9][10] Irritating to the skin, eyes, and respiratory system.[9] | Handle with extreme caution.[9] Avoid inhalation and skin contact. Use in a well-ventilated fume hood. |
| Boron Trifluoride / BF₃ Etherate | Corrosive and toxic.[11][12] Reacts with moisture in the air to release toxic and corrosive fumes.[11] Causes severe burns.[11][13] | Handle in a fume hood with appropriate respiratory protection.[11] Keep away from water and moisture.[11][14] Store in a tightly sealed, corrosion-resistant container.[11] |
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [oakwoodchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 7. gelest.com [gelest.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. cpachem.com [cpachem.com]
- 11. gelest.com [gelest.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
Application Note & Protocol: C-Alkylation of Ethyl Acetoacetate with Isopropyl Bromide
Abstract
This document provides a comprehensive technical guide for the C-alkylation of ethyl acetoacetate with isopropyl bromide to synthesize ethyl 2-acetyl-3-methylbutanoate. This reaction is a cornerstone of the acetoacetic ester synthesis, a versatile method for producing substituted ketones. We will delve into the mechanistic principles governing the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction success, with a particular focus on the challenges posed by using a secondary alkyl halide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Principles and Mechanistic Insights
The alkylation of ethyl acetoacetate is a classic example of exploiting the reactivity of a resonance-stabilized enolate. The process is governed by two fundamental steps: the formation of a nucleophilic enolate and its subsequent reaction with an electrophile.
Enolate Formation: The Role of Acidity
The methylene protons (α-protons) of ethyl acetoacetate, situated between two electron-withdrawing carbonyl groups, exhibit significant acidity (pKa ≈ 11 in DMSO). This allows for their efficient removal by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate anion. The negative charge is delocalized across the α-carbon and the two oxygen atoms, rendering the enolate a potent, yet soft, nucleophile.
The use of sodium ethoxide in ethanol is a common and cost-effective choice for this transformation. The ethoxide base is strong enough to deprotonate the ethyl acetoacetate, and using ethanol as the solvent ensures that any transesterification side-reaction with the ethyl ester is non-productive, maintaining the integrity of the starting material.
The Alkylation Step: An Sₙ2 Reaction
The generated enolate anion attacks the alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction. The α-carbon acts as the nucleophile, forming a new carbon-carbon bond and displacing the bromide ion.
Caption: Reaction workflow for the alkylation of ethyl acetoacetate.
Critical Considerations: Sₙ2 vs. E2 and C- vs. O-Alkylation
The choice of alkyl halide is a critical determinant of the reaction's outcome. While primary halides are ideal substrates for Sₙ2 reactions, the use of a secondary halide like isopropyl bromide introduces significant challenges:
-
Competing E2 Elimination: Secondary halides are prone to elimination reactions, especially with a strong, sterically unhindered base like ethoxide. This can lead to the formation of propene gas as a byproduct, reducing the overall yield of the desired alkylated product.
-
Slower Sₙ2 Kinetics: The increased steric hindrance of a secondary electrophile slows the rate of the Sₙ2 reaction, allowing more time for competing side reactions to occur.
Furthermore, the enolate anion is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation).
-
C-Alkylation is generally favored under thermodynamic control and leads to the more stable product due to the preservation of the strong C=O bond.
-
O-Alkylation can be favored under kinetic control, particularly with highly reactive "hard" electrophiles.
For the reaction with isopropyl bromide, C-alkylation is the desired and major pathway. The reaction conditions, including the use of a protic solvent (ethanol) and a sodium counter-ion, help favor the C-alkylated product.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis on a 0.25 mole scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount Required | Molar Equivalents |
| Sodium Metal (Na) | 7440-23-5 | 22.99 | 5.75 g | 1.0 |
| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | 125 mL | - |
| Ethyl Acetoacetate (EAA) | 141-97-9 | 130.14 | 32.5 g (31.8 mL) | 1.0 |
| Isopropyl Bromide (2-bromopropane) | 75-26-3 | 122.99 | 33.8 g (25.2 mL) | 1.1 |
| Diethyl Ether | 60-29-7 | 74.12 | ~300 mL | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | ~50 mL | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |
Apparatus
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (CaCl₂)
-
125 mL pressure-equalizing dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Apparatus for distillation under reduced pressure
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution (in situ)
-
Set up the 500 mL three-neck flask with a mechanical stirrer and reflux condenser. Ensure all glassware is thoroughly dried.
-
Place 125 mL of absolute ethanol into the flask.
-
Carefully cut the sodium metal (5.75 g, 0.25 mol) into small pieces and add them portion-wise to the ethanol through the third neck of the flask. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a manageable reaction.
-
After all the sodium has been added and has completely dissolved, the clear sodium ethoxide solution is ready. This may take 1-2 hours.
Step 2: Enolate Formation
-
Attach the dropping funnel to the flask. Add ethyl acetoacetate (31.8 mL, 0.25 mol) to the dropping funnel.
-
While stirring the sodium ethoxide solution, add the ethyl acetoacetate dropwise over 20-30 minutes. A slight exotherm may be observed.
Step 3: Alkylation
-
Heat the mixture to a gentle reflux using the heating mantle.
-
Add isopropyl bromide (25.2 mL, 0.275 mol, 1.1 eq.) to the dropping funnel.
-
Add the isopropyl bromide dropwise to the refluxing solution over approximately 1 hour.
-
Maintain the reflux with vigorous stirring. The reaction progress can be monitored by periodically taking a small aliquot, quenching it with water, and testing the pH. The reaction is complete when the mixture is neutral to moist litmus paper, which typically requires 6-10 hours. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.
Step 4: Work-up and Extraction
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Distill off the majority of the ethanol solvent, either at atmospheric pressure or under reduced pressure.
-
To the cooled residue, add approximately 100 mL of cold water.
-
Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers. Wash the combined ether extracts sequentially with 50 mL of saturated aqueous NH₄Cl solution (to neutralize any unreacted base) and 50 mL of brine (to aid in phase separation).
-
Dry the organic phase over anhydrous magnesium sulfate.
Step 5: Purification
-
Filter off the drying agent by gravity filtration.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude residue by vacuum distillation. Collect the fraction corresponding to this compound.
Safety Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere or in a dry solvent.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Isopropyl Bromide: Volatile and a potential irritant. Handle in a fume hood.
-
Ethanol & Diethyl Ether: Highly flammable solvents. Ensure no ignition sources are nearby during the procedure.
Product Characterization
The final product is this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl α-isopropylacetoacetate, Ethyl 2-isopropylacetoacetate |
| CAS Number | 1522-46-9 |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 82-85 °C at 12 mmHg |
| Density | 0.962 g/mL |
Expected Yield: Due to the competing elimination reaction with the secondary halide, yields are typically moderate. A yield of 40-55% is considered good for this specific transformation.
Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; moisture in reagents/glassware; insufficient heating. | Ensure absolute ethanol is used and glassware is dry. Confirm reaction completion via pH testing. Extend reflux time if necessary. |
| Base (NaOEt) degraded due to exposure to air/moisture. | Prepare the sodium ethoxide solution fresh in situ just before use. | |
| Significant Byproducts | E2 elimination is a major competing pathway with secondary halides. | This is inherent to the substrate. Lowering the reaction temperature slightly may favor Sₙ2, but will also slow the reaction rate. |
| Dialkylation of the product. | Use only a slight excess (1.05-1.1 eq.) of the alkyl halide. Ensure slow, controlled addition. | |
| Difficult Purification | Boiling points of starting material and product are relatively close. | Use an efficient fractionating column (e.g., Vigreux) during vacuum distillation for better separation. Analyze fractions by GC or TLC. |
Purification of Ethyl 2-acetyl-3-methylbutanoate by distillation
An Application Note for the Purification of Ethyl 2-acetyl-3-methylbutanoate by Vacuum Distillation
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a key β-keto ester intermediate in organic synthesis. Due to the inherent thermal lability of this class of compounds, conventional atmospheric distillation is often unsuitable, leading to product degradation and the formation of impurities. This application note establishes vacuum distillation as the optimal method for achieving high purity. We will delve into the physicochemical principles governing this separation, provide a meticulously detailed, step-by-step experimental protocol, and outline rigorous methods for post-purification analysis to validate purity. This document is intended for researchers, chemists, and drug development professionals who require a reliable and reproducible method for obtaining high-purity this compound.
Introduction: The Challenge of Purifying β-Keto Esters
This compound is a valuable synthetic building block, utilized in the construction of more complex molecular architectures in pharmaceutical and fine chemical synthesis.[1] The reactivity of its dual carbonyl system and the acidic α-proton makes it a versatile precursor.[2] However, the very features that make β-keto esters useful also contribute to their thermal instability. Under elevated temperatures, they are susceptible to decomposition reactions, most notably decarboxylation, which compromises yield and purity.[2][3][4]
Therefore, achieving high purity, which is critical for subsequent synthetic steps and ensuring the integrity of the final products, necessitates a purification technique that mitigates thermal stress. Vacuum distillation emerges as the superior method, as it allows the compound to boil at a significantly lower temperature, thereby preserving its molecular structure. This guide provides the scientific rationale and a field-proven protocol for this purification.
Physicochemical Characterization
A thorough understanding of the physical properties of this compound is fundamental to designing an effective distillation protocol. These parameters dictate the precise conditions required for a successful separation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [5][6][7] |
| Molecular Weight | 172.22 g/mol | [5][6][7][8] |
| Appearance | Liquid | [6] |
| Boiling Point | 82-85 °C at 12 mmHg | [5][7] |
| Density | 0.962 g/mL | [5][7] |
| Refractive Index | 1.425 | [7] |
The most critical parameter for this application is the boiling point at reduced pressure. An atmospheric boiling point is not cited, as it is presumed to be high enough to induce decomposition. The established boiling point of 82-85 °C at 12 mmHg is the cornerstone of our vacuum distillation protocol.[5][7]
Rationale for Vacuum Distillation
The selection of vacuum distillation is a deliberate choice rooted in the chemical nature of β-keto esters. The primary objective is to lower the boiling point to a temperature range where the rate of thermal decomposition is negligible.
-
Thermal Lability : β-Keto esters can undergo a retro-Claisen condensation or decarboxylation upon heating.[3][4] These side reactions not only reduce the yield of the desired product but also introduce impurities that can be difficult to separate.
-
Boiling Point Reduction : According to the Clausius-Clapeyron relation, a liquid's boiling point decreases as the pressure above it is reduced. By applying a vacuum, we can achieve boiling at temperatures well below the decomposition threshold.
-
Standard Practice : For high-boiling or heat-sensitive organic compounds, vacuum distillation is a standard and essential purification technique in synthetic chemistry.[9]
Anticipated Impurities in Crude Product
The crude this compound, post-synthesis and initial workup, may contain several types of impurities that this distillation aims to remove:
-
Unreacted Starting Materials : Depending on the synthetic route (e.g., acetoacetic ester synthesis), residual reactants like ethyl acetoacetate or alkyl halides may be present.[2]
-
Reaction Solvents : Volatile organic solvents used during the reaction or extraction (e.g., ethanol, ethyl acetate, hexanes) are typically the first to be removed.
-
Byproducts : Side reactions, such as self-condensation of the starting materials or dialkylation, can generate impurities with different boiling points.
-
Decomposition Products : If the crude material was subjected to excessive heat at any stage, degradation products may have formed.
Experimental Workflow: Distillation and Analysis
The overall process involves the setup of the distillation apparatus, the careful execution of the distillation under vacuum, and subsequent analysis of the collected fractions to confirm purity.
Figure 1. Workflow for Purification and Analysis.
Detailed Experimental Protocol
Safety Precautions:
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses (or goggles), a flame-retardant lab coat, and chemically resistant gloves.
-
Inspect all glassware for cracks or defects before use. Flawed glassware can implode under vacuum.
-
Use a safety shield around the apparatus during the distillation.
-
This compound is a combustible liquid.[7] Keep away from ignition sources.
Apparatus:
-
Round-bottom flask (distillation pot)
-
Magnetic stir bar or boiling chips
-
Heating mantle connected to a variable transformer
-
Short-path distillation head with a thermometer/thermocouple port
-
Condenser
-
Vacuum adapter
-
Receiving flask(s) (e.g., "pig" adapter for multiple fractions)
-
Calibrated thermometer or thermocouple
-
Vacuum pump, tubing, and a cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Digital vacuum gauge (manometer)
Procedure:
-
Charging the Flask : Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds of its volume to prevent bumping. Add a magnetic stir bar.
-
Assembly : Assemble the distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all glass joints are lightly greased with a suitable vacuum grease and securely clamped. Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
System Evacuation : Turn on the condenser cooling fluid. Ensure the cold trap is properly chilled. Turn on the magnetic stirrer to a moderate speed. Slowly and carefully open the system to the vacuum pump. Reduce the pressure gradually until it stabilizes at the target pressure of approximately 12 mmHg.
-
Heating : Begin to gently heat the distillation pot using the heating mantle. Increase the temperature slowly.
-
Collecting the Forerun : Observe the apparatus for the first signs of condensation and distillation. The first fraction to distill will be lower-boiling impurities (e.g., residual solvents). The head temperature will be low and may fluctuate. Collect this "forerun" in a separate receiving flask.
-
Collecting the Main Fraction : As the pot temperature increases, the head temperature will rise and then stabilize. When the temperature holds steady within the expected range of 82-85 °C (at 12 mmHg), switch to a clean receiving flask.[5][7] This is the main fraction containing the purified product. Maintain a constant and stable distillation rate by making small adjustments to the heating.
-
Collecting the Tailings : If the head temperature begins to drop after the main fraction has been collected, it indicates that most of the product has distilled. Any remaining liquid in the pot consists of higher-boiling impurities. Stop heating and collect this "tailings" fraction in a separate flask or turn off the apparatus.
-
Shutdown : Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure. Caution: Venting a hot system can cause a rapid pressure change and potential breakage. Turn off the vacuum pump, stirrer, and condenser fluid. Disassemble the apparatus.
-
Characterization : Weigh the collected main fraction to determine the yield. Proceed with purity analysis.
Protocol for Purity Assessment
Validation of purity is a critical final step. A combination of analytical techniques provides the most comprehensive assessment.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for assessing the purity of volatile compounds and identifying any remaining impurities.
-
Principle : The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint.
-
Methodology :
-
Dilute a small aliquot of the purified fraction in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject into a GC-MS equipped with a standard non-polar capillary column (e.g., DB-5 or HP-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps to a high temperature (e.g., 250 °C) to ensure the elution of all components.
-
-
Expected Outcome : A pure sample will show a single, sharp peak in the chromatogram at a specific retention time. The corresponding mass spectrum should match the known fragmentation pattern for this compound.[10][11]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is highly sensitive to impurities, even those that are not volatile.
-
Principle : NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to elucidate the structure of a molecule. The chemical shift, integration, and multiplicity of the peaks provide a complete structural map.
-
Methodology :
-
Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Outcome : The ¹H NMR spectrum should show clean signals corresponding to all the protons in the molecule with the correct integrations (e.g., a triplet and quartet for the ethyl group, a singlet for the acetyl group, and multiplets for the isopropyl group and the α-proton). The absence of extraneous peaks is a strong indicator of high purity.[1]
C. Refractive Index
This is a rapid and simple physical measurement to check for purity against a known standard.
-
Methodology : Place a drop of the purified liquid on the prism of a calibrated refractometer and record the reading at a specified temperature (usually 20 °C or 25 °C).
-
Expected Outcome : The measured refractive index should closely match the literature value of 1.425.[7] Deviations from this value suggest the presence of impurities.
Conclusion
The protocol described herein provides a robust and reliable method for the purification of this compound. By employing vacuum distillation, thermal degradation is effectively minimized, enabling the isolation of the target compound with high purity. The subsequent analytical validation using GC-MS, NMR, and refractometry ensures that the final product meets the stringent quality standards required for advanced applications in research and development. This self-validating system of purification and analysis is essential for ensuring the reproducibility and success of subsequent chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound - CAS:1522-46-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl 2-acetyl-3-methylbut-2-enoate | C9H14O3 | CID 643174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Analysis of Ethyl 2-acetyl-3-methylbutanoate: A Comprehensive Protocol and Method Validation Guide
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed, field-proven protocol for the quantitative analysis of Ethyl 2-acetyl-3-methylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, this guide moves beyond a simple recitation of steps to explain the causality behind critical methodological choices. It offers a complete workflow, from sample preparation and instrument configuration to data analysis and method validation, ensuring scientific rigor and trustworthy, reproducible results.
Introduction and Analyte Profile
This compound (CAS: 1522-46-9) is an organic ester recognized for its role as a synthetic intermediate and its potential contribution to the aroma profiles of various natural products. Its analysis is critical in quality control for flavor and fragrance industries, as well as in monitoring chemical synthesis processes. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this compound, offering the high separation efficiency required for complex matrices and the mass-based detection needed for unambiguous identification.[1][2]
Analyte Chemical Profile:
| Property | Value | Source |
| CAS Number | 1522-46-9 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | [3][5] |
| Molecular Weight | 172.22 g/mol | [3][5] |
| Boiling Point | 82-85 °C (at 12 mmHg) | [4] |
| Density | 0.962 g/mL | [4] |
| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Acetyl-3-methylbutyric Acid Ethyl Ester | [3][6] |
Principle of the GC-MS Method
The methodology hinges on the synergistic power of gas chromatography and mass spectrometry.[1]
-
Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a capillary column by an inert carrier gas (e.g., Helium). The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase.[1] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment into characteristic, reproducible patterns. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparison to spectral libraries (e.g., NIST).[1][7]
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade, ≥99.9%). Solvents must be volatile and suitable for GC-MS; avoid water and non-volatile solvents.[8][9]
-
Reference Standard: this compound (Purity ≥95%).
-
Apparatus: Calibrated analytical balance, Class A volumetric flasks, calibrated micropipettes, 1.5 mL glass autosampler vials with PTFE-lined caps.[9]
Instrumentation and Parameters
The selection of instrumental parameters is critical for achieving optimal separation and sensitivity. The following configuration is a robust starting point.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar "5-type" column is an excellent general-purpose choice, separating compounds primarily by boiling point. This provides robust performance for a wide range of analytes, including esters.[10] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min | Helium is the most common and reliable carrier gas, providing good efficiency and compatibility with mass spectrometers.[1] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | For trace analysis or lower concentrations (<10 µg/mL), a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.[9] For higher concentrations, a split injection (e.g., 50:1) should be used to prevent column overload. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial hold time allows for focusing of early-eluting peaks. The temperature ramp is designed to separate compounds across a range of boiling points effectively. The final hold ensures that any less volatile matrix components are eluted from the column. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, ideal for library matching.[1] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintains the cleanliness and performance of the mass analyzer. |
| Mass Scan Range | 40 - 300 m/z | This range effectively covers the molecular ion of the target analyte (172.22 m/z) and its expected fragmentation products, while excluding low-mass noise from air and water. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten filament life. |
Experimental Workflow
Caption: GC-MS analytical workflow from preparation to reporting.
Standard and Sample Preparation Protocol
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with hexane. This stock solution should be stored at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3.0, and 8.0 µg/mL) from the stock standard. These are used to assess the accuracy and precision of the method.
-
Unknown Sample Preparation:
-
For liquid samples, accurately dilute a known volume or weight of the sample in hexane to bring the expected analyte concentration into the linear range of the calibration curve.[8]
-
Ensure the final sample is free of particulates by filtering through a 0.22 µm PTFE syringe filter or by centrifugation.[8]
-
Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.
-
Method Validation for Scientific Trustworthiness
Method validation is the process of proving that an analytical method is suitable for its intended purpose.[11] It is essential for ensuring the reliability and accuracy of results.[2][7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting a blank matrix and showing no interfering peaks at the retention time of the analyte. The unique mass spectrum provided by the MS detector provides a high degree of specificity.[7]
-
Linearity and Range: Analyze the calibration standards in triplicate and plot the peak area response versus concentration. The relationship should be linear over the defined range.
-
Accuracy: Determined by analyzing the prepared QC samples against the calibration curve. The measured concentration is compared to the known concentration and expressed as percent recovery.
-
Precision: Assesses the closeness of agreement among a series of measurements.
-
Repeatability (Intra-day precision): The precision obtained by analyzing replicate QC samples during the same analytical run.
-
Intermediate Precision (Inter-day precision): The precision obtained by analyzing replicate QC samples on different days or with different analysts/instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[7]
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion | Source |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | [12] |
| Accuracy (Recovery) | 80 - 120% (Typically 90-110%) | [12] |
| Precision (Relative Standard Deviation, RSD) | ≤ 15% (≤ 20% at LOQ) | [12] |
| System Suitability (Peak Tailing Factor) | 0.8 - 1.5 | [7] |
| System Suitability (Retention Time RSD) | ≤ 2% | [7] |
Expected Results and Data Interpretation
-
Chromatogram: Under the conditions specified, this compound is expected to elute as a sharp, symmetric peak. The retention time should be consistent across all standards, QCs, and samples.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum will serve as the primary identifier. While a reference spectrum from a standard is definitive, the expected fragmentation pattern includes:
-
Molecular Ion (M⁺): A peak at m/z 172 may be observed, though it might be weak due to the molecule's instability under EI.
-
Key Fragments: Expect to see significant fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 45), resulting in a fragment at m/z 127 . Alpha cleavage next to the carbonyl groups can also lead to characteristic fragments. A prominent peak at m/z 43 (CH₃CO⁺) is highly likely. Comparison with a NIST library spectrum is crucial for confirmation.
-
Conclusion
This application note details a robust and reliable GC-MS method for the identification and quantification of this compound. By integrating sound chromatographic principles with rigorous quality control and method validation, this protocol provides a framework for obtaining accurate and defensible analytical data. The causality-driven approach to parameter selection empowers scientists to adapt and troubleshoot the method for their specific applications, from flavor chemistry to synthetic process control.
References
- 1. oudacademia.com [oudacademia.com]
- 2. impactfactor.org [impactfactor.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound - CAS:1522-46-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. gcms.cz [gcms.cz]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. fishersci.ca [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. environics.com [environics.com]
Application Note: Structural Elucidation of Ethyl 2-acetyl-3-methylbutanoate using ¹H NMR Spectroscopy
Introduction: The Role of ¹H NMR in Analyzing β-Keto Esters
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides an in-depth guide to the ¹H NMR spectrum of Ethyl 2-acetyl-3-methylbutanoate, a β-keto ester. A key structural feature of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms.[1][2] This tautomerism is readily observable by ¹H NMR, as the proton exchange between the two species is typically slow on the NMR timescale, allowing for the distinct characterization of both isomers in solution.[1] Understanding this equilibrium is crucial for researchers in drug development and organic synthesis, as the reactivity and properties of the molecule are dictated by the predominant tautomer.
Molecular Structure and Proton Environments
This compound (CAS 1522-46-9) possesses several distinct proton environments.[3][4] The analysis is complicated by the presence of both the keto and enol tautomers, each with its own unique set of proton signals.
Caption: Keto-enol tautomerism of this compound with non-equivalent protons labeled.
Predicted ¹H NMR Spectrum Analysis
The resulting ¹H NMR spectrum will be a superposition of signals from both the keto and enol tautomers. The ratio of the tautomers can be determined by comparing the integration of signals unique to each form. Generally, the keto form is more stable, but the enol form can be significantly populated, especially in non-polar solvents.[5]
Detailed Signal Analysis: Keto Tautomer
| Label | Protons | Integration | Approx. δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| Hₐ | -C(=O)CH ₃ | 3H | ~2.2 | Singlet (s) | N/A | Protons are adjacent to a carbonyl group, causing deshielding. No adjacent protons to couple with. |
| Hᵦ | -CH(CH (CH₃)₂) | 1H | ~2.5 - 2.8 | Septet (sept) or multiplet (m) | ~7 Hz | This methine proton is deshielded by the adjacent C-H group. It is split by the six equivalent Hբ protons of the isopropyl group. |
| H꜀ | -C(=O)CH - | 1H | ~3.4 - 3.6 | Doublet (d) | ~7 Hz | This methine proton is alpha to two carbonyl groups, leading to significant deshielding. It is split by the single adjacent Hᵦ proton. |
| H꜀ | -OCH ₂CH₃ | 2H | ~4.2 | Quartet (q) | ~7 Hz | Protons on a carbon adjacent to an ester oxygen are strongly deshielded.[6] They are split by the three Hₑ protons. |
| Hₑ | -OCH₂CH ₃ | 3H | ~1.3 | Triplet (t) | ~7 Hz | These are standard alkyl protons, split by the two adjacent H꜀ protons. |
| Hբ | -CH(CH ₃)₂ | 6H | ~1.0 - 1.2 | Doublet (d) | ~7 Hz | These two methyl groups are equivalent and are split by the single adjacent Hᵦ proton.[7] |
Detailed Signal Analysis: Enol Tautomer
The enol form introduces a carbon-carbon double bond and a hydroxyl group, which significantly alters the chemical shifts and coupling patterns.
| Label | Protons | Integration | Approx. δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| H₉ | =C-OH | 1H | ~12.0 | Broad Singlet (br s) | N/A | The enolic proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl and its position on an electronegative oxygen. |
| Hₐ' | =C-CH ₃ | 3H | ~2.0 | Singlet (s) | N/A | These protons are on a carbon attached to a C=C double bond, resulting in a chemical shift slightly upfield compared to the keto acetyl group. |
| Hᵦ' | -C(CH (CH₃)₂) | 1H | ~2.2 - 2.5 | Septet (sept) or multiplet (m) | ~7 Hz | This methine proton is now attached to a C=C double bond, altering its environment. It is split by the six Hբ' protons. |
| H꜀' | -OCH ₂CH₃ | 2H | ~4.1 | Quartet (q) | ~7 Hz | Similar environment to the keto form, but the overall electronic structure change may cause a slight shift. Split by Hₑ'. |
| Hₑ' | -OCH₂CH ₃ | 3H | ~1.2 | Triplet (t) | ~7 Hz | Similar environment to the keto form. Split by H꜀'. |
| Hբ' | -CH(CH ₃)₂ | 6H | ~1.1 | Doublet (d) | ~7 Hz | Similar environment to the keto form. Split by Hᵦ'. |
Experimental Protocol
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
Causality: Proper sample preparation is critical to obtaining a high-resolution spectrum. The correct concentration ensures a good signal-to-noise ratio, while filtering removes paramagnetic impurities and solid particles that disrupt magnetic field homogeneity, causing peak broadening.
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in the ¹H spectrum and their deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field.[10]
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtering: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton at the bottom. Filter the sample solution through this pipette directly into a clean, dry 5 mm NMR tube. This removes any suspended solids.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
NMR Data Acquisition
Causality: The chosen acquisition parameters represent a balance between resolution, sensitivity, and experimental time. For example, a 30° pulse angle with a short relaxation delay is often used for qualitative spectra to acquire more scans in less time, maximizing the signal-to-noise ratio.[11]
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse-acquire sequence. Allows for a shorter relaxation delay and faster acquisition.[11] |
| Number of Scans (NS) | 8 to 16 | Signal averaging to improve the signal-to-noise ratio. |
| Relaxation Delay (D1) | 1.5 s | A delay to allow for partial relaxation of protons before the next pulse. Sufficient for qualitative analysis with a 30° pulse.[11] |
| Acquisition Time (AQ) | ~3.0 s | The time spent recording the FID. A longer AQ provides better resolution.[11][12] |
| Spectral Width (SW) | 16 ppm | A typical range for organic molecules, ensuring all proton signals are captured. |
| Temperature | 298 K | Standard room temperature analysis. |
Data Processing and Interpretation
The raw data acquired from the spectrometer is a Free Induction Decay (FID), which is a time-domain signal.[13] This signal must be processed to generate the final frequency-domain spectrum.[14]
-
Fourier Transformation (FT): A mathematical algorithm that converts the time-domain FID into a frequency-domain spectrum.[15]
-
Phase Correction: The transformed spectrum requires phase correction to ensure all peaks are purely absorptive and correctly shaped.[15]
-
Baseline Correction: A flat baseline is established to remove distortions, allowing for accurate peak integration.[15]
-
Referencing: The chemical shift (δ) axis is calibrated. This is typically done by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to its known value.
-
Integration: The area under each peak is calculated. The relative integral values correspond to the ratio of protons giving rise to each signal.[16] This step is critical for determining the keto:enol ratio.
By following this comprehensive guide, researchers can confidently acquire, process, and interpret the ¹H NMR spectrum of this compound, enabling a thorough structural characterization and quantification of its tautomeric forms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scribd.com [scribd.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1H ACQUISITION PERIOD [imserc.northwestern.edu]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. youtube.com [youtube.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Application Notes & Protocols: Ethyl 2-acetyl-3-methylbutanoate as a Versatile Synthon for Heterocyclic Synthesis
Abstract
Ethyl 2-acetyl-3-methylbutanoate, a readily accessible β-keto ester, stands as a cornerstone in the edifice of modern synthetic organic chemistry. Its unique molecular architecture, featuring multiple electrophilic and nucleophilic centers, renders it an exceptionally versatile building block for the construction of a diverse array of heterocyclic scaffolds.[1][2] These scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. This document provides an in-depth exploration of the utility of this compound in two of the most powerful and classic heterocycle-forming reactions: the Knorr Pyrazole Synthesis and the Biginelli Reaction for dihydropyrimidinones. We will dissect the underlying mechanisms, provide field-proven, step-by-step protocols, and offer expert insights into optimizing these transformations for research and development applications.
Foundational Principles: The Reactivity of this compound
The synthetic prowess of this compound stems from its identity as a 1,3-dicarbonyl compound. This arrangement facilitates keto-enol tautomerism, creating a nucleophilic enol or enolate species under basic or neutral conditions, while the two carbonyl carbons serve as electrophilic sites. This dual reactivity is the key to its ability to react with a wide range of binucleophiles to form stable five- and six-membered heterocyclic rings.
The presence of the isopropyl group at the C3 position introduces a moderate level of steric hindrance, which can influence regioselectivity and reaction kinetics compared to simpler analogues like ethyl acetoacetate. This feature can be strategically exploited to direct reaction pathways or to synthesize specifically substituted heterocycles.
Application I: Synthesis of Substituted Pyrazoles via the Knorr Synthesis
The Knorr pyrazole synthesis is a robust and highly reliable method for constructing the pyrazole ring, a privileged scaffold in numerous pharmaceuticals.[3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7]
Mechanistic Rationale
The reaction proceeds through a two-stage mechanism under acid catalysis. The first and typically faster step is the condensation between one of the carbonyl groups of the β-keto ester and the more nucleophilic nitrogen of the hydrazine, forming a hydrazone intermediate. The second stage involves an intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl carbon, followed by a dehydration step to yield the aromatic pyrazole ring.[6][7] The regiochemical outcome can depend on which carbonyl group of the β-keto ester reacts first, a consideration that is critical in asymmetrical substrates.
Visualization: Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol: Synthesis of Ethyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol details the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Ethanol (solvent)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv) and ethanol (approx. 5 mL per mmol of substrate).
-
Begin stirring and add glacial acetic acid (0.05 equiv).
-
Slowly add hydrazine hydrate (1.1 equiv) dropwise to the solution. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add cold deionized water to the concentrated mixture with vigorous stirring until a precipitate forms.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure pyrazole derivative.
Data Summary: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1:1.1 (Ketoester:Hydrazine) | A slight excess of hydrazine ensures complete consumption of the limiting reagent. |
| Catalyst | Acetic Acid (5 mol%) | Acid catalysis protonates a carbonyl group, activating it for nucleophilic attack.[6] |
| Solvent | Ethanol | Good solubility for reactants and allows for effective heating under reflux. |
| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; should be confirmed by reaction monitoring (TLC). |
Application II: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions (MCRs), enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-keto ester, an aldehyde, and urea (or thiourea).[8][9] DHPMs are prevalent in pharmaceuticals, acting as calcium channel blockers, antihypertensive agents, and more.[8]
Mechanistic Rationale
While several pathways have been proposed, the most widely accepted mechanism under acid catalysis begins with the acid-catalyzed condensation of the aldehyde and urea.[9][10] This forms an N-acyliminium ion intermediate. The β-keto ester, in its enol form, then acts as a nucleophile, attacking the iminium ion. The final steps involve ring closure via intramolecular attack of the free urea nitrogen onto the ester carbonyl, followed by dehydration to afford the final DHPM product.[8][9]
Visualization: Biginelli Reaction Mechanism
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Protocol: Synthesis of 4-Aryl-5-(isobutyryl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a typical Biginelli reaction using benzaldehyde as the aldehyde component.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Urea (1.5 equiv)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 equiv), benzaldehyde (1.0 equiv), urea (1.5 equiv), and ethanol (30 mL).
-
Stir the mixture to form a homogeneous solution or a fine slurry.
-
Add a few drops (e.g., 0.5 mL) of concentrated HCl to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction by TLC. The appearance of a new, more polar spot and disappearance of the aldehyde indicates progress.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product often precipitates from the cold solution.
-
If precipitation is slow, slowly add a small amount of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product thoroughly.
-
Recrystallize the solid from hot ethanol to obtain the purified DHPM product.
Data Summary: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1:1:1.5 (Ketoester:Aldehyde:Urea) | An excess of urea is often used to drive the reaction equilibrium towards the product.[8] |
| Catalyst | HCl, H₂SO₄, or Lewis Acids | Strong acid catalysis is crucial for the formation of the key N-acyliminium ion intermediate.[9][11] |
| Solvent | Ethanol or Solvent-free | Ethanol is a common choice, though solvent-free conditions under microwave irradiation are also effective. |
| Temperature | Reflux (~80°C) | Ensures sufficient energy for the multiple condensation and dehydration steps. |
| Reaction Time | 4-6 hours | Varies with substrate; should be confirmed by reaction monitoring (TLC). |
Concluding Remarks & Broader Applications
The protocols described herein for pyrazole and dihydropyrimidinone synthesis represent only a fraction of the synthetic potential of this compound. Its versatile 1,3-dicarbonyl core allows it to participate in a wide range of other cyclocondensation reactions, including:
-
Pyrano[2,3-c]pyrazole Synthesis: In multi-component reactions involving hydrazine, aldehydes, and active methylene compounds like malononitrile.[12][13][14]
-
Fused Pyrimidine Systems: Reaction with thiourea can yield thioxopyrimidines, which are key intermediates for fused systems like thiazolo[3,2-a]pyrimidines.[15]
-
Furan and Pyrrole Synthesis: Reaction with α-haloketones can lead to furans (Feist-Benary synthesis) or, in the presence of ammonia, pyrroles (Hantzsch synthesis).[16]
By mastering the fundamental reactivity and protocols associated with this compound, researchers and drug development professionals can unlock a powerful and efficient avenue for the discovery and synthesis of novel heterocyclic entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. journals.iau.ir [journals.iau.ir]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
The Versatility of Ethyl 2-acetyl-3-methylbutanoate: A Strategic Building Block in Natural Product Synthesis
Introduction: Unveiling the Potential of a Unique β-Keto Ester
In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 2-acetyl-3-methylbutanoate, also known as ethyl 2-isopropylacetoacetate, emerges as a particularly valuable synthon. Its structure, characterized by a β-keto ester moiety with a sterically demanding isopropyl group at the α-position, offers a unique combination of reactivity and stereochemical influence. This application note delves into the utility of this versatile building block, providing detailed protocols and mechanistic insights for its application in the synthesis of complex molecular architectures.
The presence of both electrophilic and nucleophilic centers within the β-keto ester functional group allows for a diverse range of chemical transformations. The active methylene proton, flanked by two carbonyl groups, can be readily deprotonated to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the ketone and ester carbonyls serve as electrophilic sites for nucleophilic attack. This dual reactivity is the cornerstone of its utility in constructing the carbon skeletons of many biologically active natural products.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1522-46-9 | |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 82-85 °C at 12 mmHg | |
| Density | 0.962 g/mL |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of its β-keto ester functionality. The protons on the α-carbon are acidic and can be removed by a suitable base to generate a stabilized enolate. This enolate is a soft nucleophile, making it an ideal candidate for reactions such as alkylations, acylations, and conjugate additions.
The general reactivity of β-keto esters has been extensively reviewed and applied in the synthesis of numerous natural products, including paclitaxel, podophyllotoxin, and serricornine. While specific examples detailing the use of this compound are less common in the synthesis of these specific marquee natural products, its fundamental reactivity mirrors that of other β-keto esters, making it a valuable tool for constructing similar carbon skeletons.
Application Protocol: Stereoselective Alkylation for the Introduction of a Propargyl Moiety
One of the most powerful applications of this compound is in stereoselective alkylation reactions. The isopropyl group can exert significant steric influence, directing the approach of electrophiles to the enolate. This section provides a detailed protocol for the propargylation of this compound, a key transformation that introduces a versatile propargyl group, which can be further elaborated into a variety of functional groups found in natural products.
Experimental Workflow: Propargylation of this compound
Caption: Workflow for the propargylation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (ethyl 2-isopropylacetoacetate)
-
Sodium hydride (50% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Propargyl bromide
-
Ethanol (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Ice water
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Reaction Vessel: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet. The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Sodium Hydride Preparation: The flask is charged with 12.00 g (0.25 mol) of a 50% sodium hydride dispersion in mineral oil. The mineral oil is removed by washing the sodium hydride twice with 50 mL portions of anhydrous toluene. After the final wash, 200 mL of fresh anhydrous toluene is added to the flask.
-
Enolate Formation: 43.06 g (0.25 mol) of this compound is added dropwise from the addition funnel to the stirred suspension of sodium hydride. A few drops of anhydrous ethanol are added to initiate the reaction. The evolution of hydrogen gas will be observed, and the reaction temperature will rise.
-
Heating and Cooling: Once the addition of the β-keto ester is complete, the reaction mixture is heated to 75 °C for one hour to ensure complete formation of the enolate. The mixture is then cooled to 10 °C using an ice bath.
-
Alkylation: 37.18 g (0.25 mol) of propargyl bromide is added dropwise to the cooled reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature overnight.
-
Final Heating: The following day, the reaction mixture is heated to 85 °C for two hours to drive the alkylation to completion.
-
Workup: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of 10 mL of ice water. An additional 250 mL of ice water is then added, and the contents of the flask are transferred to a separatory funnel.
-
Extraction and Drying: The layers are separated, and the aqueous layer is extracted three times with toluene. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield ethyl 2-acetyl-2-propargyl-3-methylbutanoate.
Further Synthetic Transformations
The propargylated product obtained from the protocol above is a versatile intermediate for the synthesis of more complex natural products. The alkyne functionality can be further elaborated through a variety of reactions, including:
-
Hydration: Treatment with acid and a mercury catalyst (or other modern, less toxic alternatives) can hydrate the alkyne to a methyl ketone.
-
Reduction: The alkyne can be selectively reduced to a cis- or trans-alkene, or fully reduced to an alkane.
-
Coupling Reactions: Sonogashira or other cross-coupling reactions can be used to append aryl or vinyl groups to the alkyne.
-
Cyclization Reactions: The alkyne can participate in a variety of intramolecular cyclization reactions to form carbocyclic or heterocyclic rings.
Logical Relationships in the Application of this compound
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex organic molecules, including natural products. Its unique structural features allow for a wide range of chemical transformations, with the potential for high levels of stereocontrol. The detailed protocol for propargylation serves as a practical example of its utility, providing a gateway to a diverse array of more complex intermediates. For researchers and scientists in drug development, a thorough understanding of the reactivity and handling of this synthon can unlock new and efficient pathways to novel and biologically active compounds.
Application Notes and Protocols for the Chiral Synthesis of Ethyl 2-acetyl-3-methylbutanoate Derivatives
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chiral synthesis of Ethyl 2-acetyl-3-methylbutanoate and its derivatives. These β-keto esters are valuable chiral building blocks in the pharmaceutical and fine chemical industries, where enantiomeric purity is critical for biological activity and regulatory approval. This document explores three principal strategies for achieving high enantioselectivity: the use of covalent chiral auxiliaries, chemoenzymatic kinetic resolution, and asymmetric organocatalysis. Each section explains the foundational principles behind the methodology, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for the synthesis of enantiomerically enriched β-keto esters.
Introduction: The Significance of Chiral β-Keto Esters
The molecular architecture of a pharmaceutical agent dictates its interaction with biological systems. For chiral molecules, this three-dimensional arrangement is paramount, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles. This compound, with its stereocenter at the α-position, is a prototypical β-keto ester whose derivatives are integral to the synthesis of complex molecular targets. The ability to selectively synthesize one enantiomer over the other is, therefore, not merely an academic challenge but a critical necessity in modern drug development.
This guide provides a detailed exploration of three robust methodologies for the asymmetric synthesis of this class of compounds:
-
Chiral Auxiliary-Mediated Synthesis: A classic and highly reliable method involving the temporary attachment of a chiral molecule to direct the stereochemical outcome of a subsequent acylation reaction.
-
Chemoenzymatic Synthesis via Kinetic Resolution: A powerful approach that combines traditional organic synthesis with the exquisite selectivity of enzymes to separate enantiomers from a racemic mixture.
-
Asymmetric Organocatalysis: A modern and increasingly popular strategy that utilizes small, chiral organic molecules to catalyze enantioselective transformations.
Each of these strategies offers distinct advantages and is suited to different research and development contexts. The following sections will provide the theoretical underpinnings and practical protocols for their successful implementation.
Strategy I: Chiral Auxiliary-Mediated Asymmetric Acylation
Principle of Operation
The Evans auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is first acylated with the desired carboxylic acid (in this case, 3-methylbutanoic acid). The resulting N-acyl oxazolidinone can then be deprotonated to form a rigid, chelated (Z)-enolate.[5] The bulky substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing an incoming electrophile (an acetylating agent) to approach from the less hindered face. This directed attack results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched β-keto ester and the recovered auxiliary, which can often be reused.[6]
Workflow Diagram: Evans Auxiliary-Mediated Synthesis
Caption: Workflow for the synthesis of chiral this compound using an Evans chiral auxiliary.
Detailed Protocol: Asymmetric Synthesis using (S)-4-Benzyl-2-oxazolidinone
Part A: Synthesis of N-(3-methylbutanoyl)-4-benzyl-2-oxazolidinone
-
Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: In a separate flask, prepare a solution of 3-methylbutanoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution at -78 °C.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.
Part B: Diastereoselective Acetylation
-
Preparation: To a flame-dried 100 mL round-bottom flask under argon, add the purified N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF (~0.1 M). Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the sodium enolate.
-
Acetylation: Add acetyl chloride (1.2 eq) dropwise to the enolate solution. Stir the mixture at -78 °C for 2-3 hours.
-
Quench & Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.
Part C: Auxiliary Cleavage
-
Transesterification: Dissolve the crude acetylated product from Part B in anhydrous ethanol (~0.2 M) in a round-bottom flask and cool to 0 °C.
-
Base Addition: In a separate flask, prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol. Add this solution dropwise to the substrate solution at 0 °C.
-
Reaction & Work-up: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction with saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure.
-
Purification: Add water and extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and then extract with diethyl ether (3x) to isolate the product. Combine the ether layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate to yield the chiral this compound. Further purification can be achieved by distillation or chromatography.
Strategy II: Chemoenzymatic Synthesis via Kinetic Resolution
Chemoenzymatic strategies leverage the high selectivity of enzymes for specific chemical transformations. For chiral synthesis, kinetic resolution is a common and effective technique. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two.
Principle of Operation
This strategy involves a two-step process. First, the racemic this compound is synthesized via a standard chemical method, such as a Claisen condensation.[7] Second, the resulting β-keto ester is reduced to the corresponding racemic β-hydroxy ester, ethyl 3-hydroxy-2-isopropylbutanoate.
The key step is the enzymatic kinetic resolution of this racemic alcohol. Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this purpose.[8] The enzyme catalyzes the acylation of one of the alcohol enantiomers (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate, leaving the other enantiomer (the (S)-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be easily separated by chromatography. The desired enantiomer of the β-keto ester can be obtained by subsequent oxidation of the separated chiral alcohol.
Workflow Diagram: Chemoenzymatic Kinetic Resolution
Caption: Workflow for the chemoenzymatic synthesis of chiral β-keto esters via kinetic resolution of the corresponding β-hydroxy esters.
Detailed Protocol: Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol describes the synthesis of the racemic alcohol followed by its enzymatic resolution.
Part A: Synthesis of Racemic Ethyl 3-hydroxy-2-isopropylbutanoate
-
Synthesis of Racemic β-Keto Ester: Prepare racemic this compound via Claisen condensation of ethyl 3-methylbutanoate with a suitable base like sodium ethoxide, followed by acidic workup.[9][10]
-
Reduction: Dissolve the racemic β-keto ester (1.0 eq) in methanol or ethanol (~0.2 M) in a round-bottom flask and cool to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction & Quench: Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of acetone, followed by 1 M HCl until the solution is acidic (pH ~5-6).
-
Work-up & Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the racemic alcohol by flash column chromatography.
Part B: Enzymatic Kinetic Resolution
-
Reaction Setup: To a 100 mL flask, add the racemic ethyl 3-hydroxy-2-isopropylbutanoate (1.0 eq), vinyl acetate (0.6 eq), and an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) to the mixture (typically 10-20% by weight of the substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Enzyme Removal & Purification: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[11] Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted alcohol and the acetylated product by flash column chromatography.
-
Final Product Generation: The enantiomerically enriched alcohol can be used as is, or oxidized (e.g., using PCC or Swern oxidation) to the corresponding enantiomerically enriched β-keto ester. The acetylated fraction can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other alcohol enantiomer, which can then also be oxidized.
Strategy III: Asymmetric Organocatalysis
Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small, purely organic molecules to catalyze enantioselective reactions. For the synthesis of chiral β-keto esters, cinchona alkaloid derivatives have proven to be particularly effective catalysts.[12]
Principle of Operation
Organocatalytic approaches can be used to directly introduce the acetyl group in an asymmetric fashion. For instance, a cinchona alkaloid-derived catalyst can be employed in the enantioselective conjugate addition of a nucleophile to an appropriate acceptor.[13][14] In the context of our target molecule, a potential strategy involves the asymmetric α-functionalization of a β-keto ester precursor.
A common application is the asymmetric hydroxylation of β-keto esters, which can then be further manipulated.[12] The catalyst, often a derivative of quinine or quinidine, possesses both a basic tertiary amine site and a hydroxyl group. It is proposed that the catalyst activates the β-keto ester by forming a hydrogen bond with the enol tautomer, while the amine group interacts with the electrophile. This dual activation within a chiral environment directs the approach of the electrophile to one face of the enol, resulting in an enantiomerically enriched product. While a direct asymmetric acetylation is more complex, the principles of creating a chiral environment around the enolate of ethyl 3-methylbutanoate remain the same.
Due to the highly substrate- and catalyst-specific nature of these reactions, a general protocol is less instructive than a well-cited principle. Researchers are encouraged to consult primary literature for specific catalyst systems and conditions tailored to their substrates.[12][13]
Data Summary and Method Comparison
The selection of a synthetic strategy often depends on factors such as scale, cost, available equipment, and desired enantiomeric purity. The following table provides a qualitative and quantitative comparison of the discussed methodologies.
| Feature | Chiral Auxiliary (Evans) | Chemoenzymatic Resolution | Asymmetric Organocatalysis |
| Principle | Covalent, stoichiometric chiral director | Enzymatic separation of a racemate | Catalytic, non-covalent interactions |
| Typical Yield | Good to Excellent (for desired diastereomer) | Max 50% for each enantiomer (ideal) | Good to Excellent |
| Enantioselectivity | Very High (>98% de is common)[5] | High to Excellent (>95% ee achievable)[8] | Good to Excellent (often >90% ee)[12] |
| Scalability | Moderate (cost of auxiliary) | High (especially with immobilized enzymes) | High (low catalyst loading) |
| Versatility | Broadly applicable to many transformations | Substrate-dependent (enzyme specificity) | Broad, but requires method development |
| Key Advantages | High reliability, predictable stereochemistry | "Green" chemistry, mild conditions | Atom economy, low catalyst loading |
| Key Disadvantages | Stoichiometric use of expensive auxiliary | Maximum 50% yield per enantiomer | Requires screening of catalysts/conditions |
Analytical Methods: Determination of Enantiomeric Excess
The successful implementation of any chiral synthesis requires a reliable method to quantify its enantiomeric purity. The most common technique is chiral chromatography.[15]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for β-keto esters. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[16]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase (e.g., ~1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times.
-
Calculation of Enantiomeric Excess (ee): The % ee is calculated from the integrated peak areas (A1 and A2) of the two enantiomers in the chromatogram:
% ee = |(A1 - A2) / (A1 + A2)| x 100
For method validation, it is essential to analyze the racemic mixture first to confirm the separation of both enantiomer peaks.[17]
Conclusion
The chiral synthesis of this compound derivatives can be successfully achieved through several robust strategies. The use of Evans chiral auxiliaries offers a highly reliable and predictable method for generating products with excellent diastereoselectivity, albeit at the cost of using a stoichiometric amount of the auxiliary. Chemoenzymatic kinetic resolution provides a scalable and environmentally benign alternative, capable of producing both enantiomers with high purity from a common racemic precursor. Finally, asymmetric organocatalysis represents a modern, atom-economical approach that is well-suited for large-scale synthesis, though it may require more initial investment in method development. The choice of methodology will ultimately be guided by the specific requirements of the research program or manufacturing process, including scale, cost, and desired optical purity.
References
- 1. キラル補助剤 [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Show the product of Claisen condensation of ethyl 3 -methylbutanoate in t.. [askfilo.com]
- 11. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 12. Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organocatalytic regio- and enantioselective C1-arylation of β,γ-alkynyl-α-imino esters with pyrrolo[2,1- a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uma.es [uma.es]
Application Notes and Protocols for Ethyl 2-acetyl-3-methylbutanoate in Flavor Chemistry
Preamble: Navigating the Frontier of Flavor Innovation
In the dynamic landscape of flavor chemistry, the exploration of novel molecules is the cornerstone of innovation. Ethyl 2-acetyl-3-methylbutanoate (CAS No. 1522-46-9), also known as ethyl 2-isopropylacetoacetate, represents one such frontier. While documented applications in flavor systems are sparse, its chemical structure as a β-keto ester suggests a potential for unique and valuable sensory properties. This guide is structured not as a retrospective of established uses, but as a prospective framework for the research scientist. It provides the foundational knowledge and detailed protocols necessary to thoroughly characterize this molecule and unlock its potential within flavor formulations. We will proceed from its known chemical identity to a systematic approach for sensory evaluation, analytical quantification, and application testing, adhering to the rigorous standards of scientific integrity and regulatory compliance that govern the flavor industry.
Compound Identification and Physicochemical Properties
A thorough understanding of a flavor ingredient begins with its fundamental chemical and physical characteristics.
| Property | Value | Source |
| Synonyms | Ethyl 2-isopropylacetoacetate, 2-Isopropylacetoacetic acid ethyl ester, Ethyl alpha-isopropylacetoacetate | --INVALID-LINK-- |
| CAS Number | 1522-46-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid (estimated) | --INVALID-LINK-- |
| Boiling Point | 82-85 °C (at 12 mmHg) | --INVALID-LINK-- |
| Density | 0.962 g/mL | --INVALID-LINK-- |
| Solubility | Estimated to be soluble in alcohol and other organic solvents; sparingly soluble in water. | --INVALID-LINK-- |
Postulated Sensory Profile: An Educated Hypothesis
-
Ester Moiety (Ethyl...butanoate): The core ester structure typically imparts fruity notes. The "butanoate" portion can contribute to a general fruity character, sometimes with nuances of apple or pineapple.
-
β-Keto Group: This functional group is known to introduce complexity, often described as ethereal, sweet, and sometimes with green or fatty undertones. Ethyl acetoacetate, for instance, is described as having fresh, fruity, green apple, and sweet notes.
-
Isopropyl Group (3-methyl): The branching at the 3-position is likely to modulate the primary fruity character, potentially adding a slightly sharp, herbaceous, or even a subtle cheesy or fermented nuance, which can add depth and realism to fruit flavors.
Hypothesized Descriptors: Fruity (green apple, under-ripe pineapple), ethereal, slightly sweet, with potential for subtle creamy, cheesy, or waxy undertones.
It is imperative to note that this is a theoretical profile. The following protocols are designed to empirically determine the true sensory characteristics of this molecule.
Analytical and Sensory Characterization: A Step-by-Step Protocol
The cornerstone of evaluating a new flavor ingredient is a rigorous analytical and sensory characterization. This process ensures purity, defines the sensory profile, and determines the potency of the material.
Purity and Identity Verification
Objective: To confirm the identity and purity of the this compound sample, as impurities can significantly impact sensory perception.
Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a 1% solution of the compound in a high-purity solvent such as ethanol or dichloromethane.
-
Instrumentation: Utilize a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z.
-
-
Analysis: Compare the resulting mass spectrum with a reference spectrum if available, or analyze the fragmentation pattern to confirm the structure. The purity is determined by the peak area percentage of the target compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Conduct ¹H and ¹³C NMR to provide unambiguous structural confirmation.
-
Sensory Evaluation: Unveiling the Flavor Profile
Objective: To systematically describe the odor and taste of this compound and to determine its detection threshold.
This method uses a panel of trained sensory experts to identify and quantify the aromatic attributes of the compound.[1][2]
Protocol:
-
Panelist Training: Select 8-12 panelists trained in recognizing and scaling the intensity of various flavor notes.
-
Sample Preparation:
-
Odor Evaluation: Prepare a series of dilutions of the compound in a neutral solvent like dipropylene glycol or ethanol (e.g., 10%, 1%, 0.1%). Dip smelling strips into each solution for evaluation.
-
Taste Evaluation: Prepare a stock solution of the compound in 10% ethanol/water. Create a series of dilutions in sugar water (5% sucrose) or a simple food matrix (e.g., plain yogurt, apple juice). The starting concentration should be determined from preliminary trials to be clearly perceptible but not overwhelming.
-
-
Evaluation Procedure:
-
Panelists individually evaluate the samples, first for aroma (orthonasal) and then for flavor (retronasal and taste).
-
They generate a list of descriptive terms for the sensory characteristics perceived.
-
Through discussion and consensus, the panel refines this list to a final set of descriptors.
-
In a subsequent session, panelists rate the intensity of each descriptor for a given concentration of the compound on a structured scale (e.g., a 15-point intensity scale).
-
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population.[3][4][5][6]
Protocol (ASTM E679-04 - 3-Alternative Forced Choice Method):
-
Sample Preparation: Prepare a series of dilutions of the compound in a neutral medium (e.g., deodorized water for taste, or presented in an olfactometer for aroma). The dilution series should span a wide range, from clearly imperceptible to easily detectable, with a dilution factor of 2 or 3 between steps.
-
Presentation: For each dilution step, present panelists with three samples, two of which are blanks (the neutral medium) and one of which contains the diluted compound. The position of the spiked sample should be randomized.
-
Evaluation: Panelists are asked to identify the "odd" sample at each concentration level.
-
Data Analysis: The threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is determined using statistical analysis of the individual thresholds.
Instrumental Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of specific odor-active compounds.[7][8][9][10]
Protocol:
-
Instrumentation: A GC equipped with a column effluent splitter that directs the flow to both a standard detector (like a Flame Ionization Detector or MS) and a heated sniffing port.
-
Analysis: An analyst (or a panel of analysts in succession) sniffs the effluent from the sniffing port as the chromatogram runs.
-
Data Recording: The analyst records the time, duration, and sensory descriptor of each odor perceived.
-
Correlation: The timing of the odor events is correlated with the peaks on the chromatogram, allowing for the identification of the compound(s) responsible for specific aromas. This is particularly useful for assessing the purity of the target compound and identifying any potent odor-active impurities.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Application in Food Systems: A Practical Guide
Objective: To evaluate the performance, stability, and optimal dosage of this compound in a model food system.
Protocol:
-
Model System Selection: Choose a simple, relevant food base to minimize interfering flavors. A good starting point would be a still, sweetened beverage (e.g., 7% sucrose, 0.15% citric acid in water) or a plain, unsweetened yogurt.
-
Dosage Ladder Study:
-
Prepare a stock solution of the compound (e.g., 1% in food-grade ethanol or propylene glycol).
-
Create a series of test samples by adding the stock solution to the model food system to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm). Include a control sample with no added flavor.
-
Allow the samples to equilibrate for at least one hour before evaluation.
-
-
Sensory Evaluation (Triangle Test):
-
To determine if a perceptible difference exists at a given concentration, use a triangle test.[11] Present a sensory panel with three samples, two of which are the control and one is the test sample. Ask panelists to identify the different sample. Statistical analysis of the results will indicate if a significant difference is perceived.
-
-
Descriptive Analysis in Application:
-
Once a perceptible and desirable concentration range is identified, have a trained panel perform a descriptive analysis (as in section 3.2.1) on the flavored food model compared to the control. This will reveal how the compound's character expresses itself in a food matrix and if it contributes any off-notes.
-
-
Synergy Evaluation:
-
Test the compound in combination with other common flavor ingredients (e.g., ethyl butyrate for a fruitier profile, or vanillin for a creamier note) to assess its potential for synergistic or masking effects.
-
Regulatory Pathway: Establishing Safety for Use
For a new flavor ingredient to be used commercially in food, its safety must be established. In the United States, this is typically achieved through the Generally Recognized as Safe (GRAS) process, often facilitated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[12][13][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides international safety assessments.[15][16][17][18]
Caption: Simplified FEMA GRAS™ Evaluation Pathway.
Key Steps for Safety Evaluation:
-
Chemical Specification: Provide detailed analytical data confirming the identity and purity of the substance.
-
Exposure Assessment: Estimate the per capita intake based on proposed use levels in various food categories.
-
Metabolic Fate: Based on its structure (a simple ester), it is likely that this compound would be hydrolyzed in the body to ethanol and 2-acetyl-3-methylbutanoic acid. The subsequent metabolism of these components would need to be evaluated.
-
Toxicological Review: A comprehensive literature search for toxicological data on the compound and its predicted metabolites is required. If data is lacking, further studies may be necessary.
-
Submission to an Expert Panel: The complete data package is submitted to an independent expert panel (like the FEMA Expert Panel) for a safety determination based on a "reasonable certainty of no harm" under the intended conditions of use.
Conclusion and Future Outlook
This compound stands as a molecule of potential interest for the flavor chemist. Its hypothesized sensory profile, characterized by a blend of fruity, ethereal, and complex notes, suggests it could be a valuable tool for building nuanced fruit flavors, particularly in apple, pear, and tropical profiles, or for adding novel character to dairy and confectionery applications. However, this potential can only be realized through rigorous and systematic investigation. The protocols outlined in this guide provide a comprehensive roadmap for researchers to fully characterize its sensory properties, analytical behavior, and application performance. By following these established methodologies, the scientific community can confidently determine the utility and safety of this and other novel flavor ingredients, paving the way for the next generation of innovative and appealing food and beverage products.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Odor Detection Thresholds [leffingwell.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gentechscientific.com [gentechscientific.com]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. flavorsum.com [flavorsum.com]
- 12. femaflavor.org [femaflavor.org]
- 13. femaflavor.org [femaflavor.org]
- 14. foreverest.net [foreverest.net]
- 15. researchgate.net [researchgate.net]
- 16. THE SAFETY EVALUATION OF NATURAL FLAVOURING COMPLEXES (JECFA 52, 2004) [inchem.org]
- 17. Safety evaluation of food flavorings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]
Enantioselective reduction of Ethyl 2-acetyl-3-methylbutanoate
Application Note & Protocol Guide
Topic: Enantioselective Reduction of Ethyl 2-acetyl-3-methylbutanoate to Synthesize Chiral β-Hydroxy Esters
Abstract: The enantioselective reduction of β-keto esters is a cornerstone transformation in modern organic synthesis, yielding chiral β-hydroxy esters that are pivotal building blocks for a multitude of biologically active molecules, including pharmaceuticals and natural products.[1][2] This guide provides an in-depth analysis and detailed protocols for the enantioselective reduction of a representative prochiral substrate, this compound. We will explore and contrast three powerful methodologies: a green biocatalytic approach using Saccharomyces cerevisiae (Baker's Yeast), and two robust chemical methods employing the Corey-Bakshi-Shibata (CBS) catalyst and Noyori's asymmetric hydrogenation. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.
Scientific Foundation & Strategic Overview
The core challenge in the reduction of this compound lies in controlling the stereochemical outcome. The substrate possesses a prochiral ketone, which, upon reduction, generates a new stereocenter. A non-selective reduction would yield a 50:50 mixture of the two enantiomers (a racemic mixture). The objective of the methods detailed herein is to direct the delivery of a hydride (H⁻) to a specific face (either the Re or Si face) of the carbonyl, thereby producing one enantiomer in high excess.
The choice between biocatalytic and chemical methods often depends on factors such as desired enantiomer, substrate scope, scalability, cost, and environmental impact.
-
Biocatalysis: Leverages the inherent chirality of enzymes (oxidoreductases) within whole-cell systems like Baker's Yeast.[1] This approach is often lauded for its environmental friendliness ("green chemistry") and mild reaction conditions.
-
Chemical Catalysis: Utilizes small-molecule chiral catalysts, such as the CBS oxazaborolidine or Ru-BINAP complexes, to create a chiral environment around the substrate. These methods typically offer high enantioselectivity and predictability but may require stricter reaction conditions (e.g., anhydrous solvents, inert atmospheres, or high pressure).[3][4]
Below is a general workflow for the synthesis and analysis process.
Caption: General experimental workflow for enantioselective reduction.
Method 1: Biocatalytic Reduction with Saccharomyces cerevisiae
Principle & Mechanistic Insight
The asymmetric reduction of carbonyls by Baker's Yeast (Saccharomyces cerevisiae) is a classic biocatalytic transformation.[5] The yeast contains a multitude of oxidoreductase enzymes that utilize nicotinamide adenine dinucleotide (NADH/NADPH) as a cofactor to deliver a hydride to the ketone. The stereochemical outcome is often predictable by Prelog's Rule , which states that for many yeast reductases, the hydride is delivered to the Re face of the carbonyl when considering the priority of the substituents ("Large" vs. "Small").[6] For this compound, this would preferentially yield the (S)-enantiomer. The process is self-sustaining; the yeast's metabolic activity, fueled by a simple sugar like sucrose, continuously regenerates the necessary NADPH/NADH cofactor.
Caption: Conceptual model of substrate binding in a yeast reductase.
Detailed Experimental Protocol
Materials & Reagents:
-
Active Dry Baker's Yeast (commercial grade)
-
Sucrose (table sugar)
-
This compound (CAS 1522-46-9)[7]
-
Deionized Water
-
Celite® 545
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
4-L three-necked flask, mechanical stirrer, bubble counter
Procedure:
-
Yeast Activation: In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water (warmed to ~35-40°C). Add 200 g of active dry baker's yeast with vigorous stirring.[8]
-
Allow the mixture to ferment for 30-60 minutes at ~30°C. Active fermentation is indicated by CO₂ evolution (bubbling).
-
Substrate Addition (Part 1): Add 20 g of this compound to the fermenting suspension. Stir vigorously at room temperature for 24 hours.
-
Nutrient Feed & Substrate Addition (Part 2): Dissolve an additional 200 g of sucrose in 1 L of warm water and add it to the reaction flask to sustain the yeast's metabolic activity. After 1 hour, add a second 20 g portion of the β-keto ester.
-
Reaction Monitoring: Continue stirring at room temperature for an additional 48-72 hours. The reaction can be monitored by taking small aliquots, extracting with EtOAc, and analyzing by TLC or GC to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, add ~80 g of Celite® to the mixture to create a filter aid.
-
Filter the entire mixture through a large sintered glass funnel or a Büchner funnel to remove the yeast cells. Wash the filter cake with 200 mL of water.
-
Extraction: Transfer the filtrate to a large separatory funnel. Saturate the aqueous layer with solid NaCl to reduce the solubility of the product. Extract the product with ethyl acetate or diethyl ether (e.g., 4 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Troubleshooting & Optimization
-
Low Conversion: Ensure yeast is active and fermentation is vigorous. Maintaining a temperature between 25-35°C is optimal. Insufficient stirring can also lead to poor mass transfer.
-
Low Enantioselectivity: Baker's yeast contains multiple reductases with different selectivities.[9] To improve e.e., try slow, continuous addition of the substrate using a syringe pump. This keeps the substrate concentration low, favoring the more selective enzymes. Adding selective enzyme inhibitors like vinyl acetate has also been reported to improve e.e.[9]
Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
Principle & Mechanistic Insight
The CBS reduction is a powerful and highly predictable method for the enantioselective reduction of ketones.[3] It employs a chiral oxazaborolidine catalyst, which coordinates with both the reducing agent (borane) and the ketone substrate.[10][11]
The mechanism proceeds via a rigid, six-membered ring transition state.[12] The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. For steric reasons, the ketone orients itself so that the larger substituent (in this case, the ethyl ester group) occupies a pseudo-equatorial position, leaving the smaller substituent (the acetyl methyl group) in a pseudo-axial position. This conformation forces the intramolecular hydride transfer to occur from the borane to a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.[13] Using the (S)-CBS catalyst will deliver the hydride to the Re face, yielding the (R)-alcohol.
Note: The DOT code above is a placeholder for a more complex chemical structure that cannot be rendered directly. The description serves to explain the intended visualization of the six-membered transition state. Caption: Steric model for the CBS reduction transition state.
Detailed Experimental Protocol
Materials & Reagents:
-
(S)- or (R)-Methyl-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, nitrogen/argon line, syringes
Procedure:
-
Setup: Set up a flame-dried Schlenk flask under a positive pressure of nitrogen or argon. Anhydrous conditions are critical for this reaction.[3][12]
-
Catalyst & Borane: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to 0°C in an ice bath. Add the CBS catalyst solution (e.g., 1 mL of 1 M solution, 1 mmol, 0.1 eq).
-
Slowly add the borane solution (e.g., 10 mL of 1 M BH₃·THF, 10 mmol, 1.0 eq) via syringe over 10 minutes. Stir for 15 minutes at 0°C.
-
Substrate Addition: Dissolve this compound (10 mmol) in a small amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction at 0°C or room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Cool the reaction back to 0°C and slowly add methanol dropwise until gas evolution ceases. This step carefully quenches any excess borane.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with EtOAc (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography on silica gel.
Troubleshooting & Optimization
-
Low Enantioselectivity: The most common cause is the presence of water, which can hydrolyze the catalyst and promote a non-catalyzed, non-selective reduction. Ensure all glassware is rigorously dried and all reagents are anhydrous.
-
Slow Reaction: The reaction rate can be increased by running the reaction at room temperature after the initial addition, though this may slightly decrease enantioselectivity. Ensure the borane reagent is of high quality.
Method 3: Noyori Asymmetric Hydrogenation
Principle & Mechanistic Insight
The Noyori asymmetric hydrogenation is a highly efficient method for reducing ketones and β-keto esters, often providing nearly perfect enantioselectivity (>99% e.e.).[4][14] The reaction utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, most famously BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).[15][16]
The mechanism is believed to proceed through an "outer-sphere" pathway.[4] The active catalyst is a ruthenium hydride species. The β-keto ester substrate does not coordinate directly to the metal center via its carbonyl oxygen. Instead, a hydrogen bond forms between the substrate's carbonyl and an N-H group on a diamine ligand often used in conjunction with Ru-BINAP systems. This interaction, within the chiral environment created by the BINAP ligand, orients the substrate for a stereoselective transfer of both a hydride from the metal and a proton from the ligand to the carbonyl group, yielding the chiral alcohol.[17]
Detailed Experimental Protocol
Materials & Reagents:
-
[RuCl₂((S)-BINAP)]₂ or a similar Ru-BINAP pre-catalyst
-
This compound
-
Anhydrous, degassed Methanol (MeOH) or Ethanol (EtOH)
-
High-purity Hydrogen (H₂) gas
-
High-pressure reactor (autoclave)
Procedure:
-
Setup: Place the Ru-BINAP pre-catalyst (S/C ratio typically 1000:1 to 100:1) and the substrate, this compound, into the vessel of a high-pressure reactor.
-
Solvent Addition: Add anhydrous, degassed alcohol (e.g., methanol) under a flow of argon or nitrogen.
-
Reaction: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the desired pressure (typically 4-100 atm).[15]
-
Heat the reaction to the desired temperature (e.g., 25-80°C) with efficient stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure. The product can often be purified by simple filtration through a short plug of silica gel to remove the catalyst, followed by solvent evaporation. Further purification by distillation or chromatography can be performed if necessary.
Troubleshooting & Optimization
-
Incomplete Conversion: Ensure the hydrogen gas is of high purity and the solvent is properly degassed to prevent catalyst poisoning. The catalyst loading (S/C ratio) may need to be increased.
-
Safety: Working with hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. Ensure the reactor is properly rated and maintained.
Analysis of Enantiomeric Excess
Determining the enantiomeric excess (e.e.) is critical to evaluating the success of an asymmetric reaction. The most common and reliable methods are chiral chromatography and NMR spectroscopy.[18]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard for e.e. determination.[19] The enantiomeric products are separated on a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. The e.e. is calculated from the relative areas of the two peaks.
-
Calculation: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer's peak.
-
-
NMR Spectroscopy with Chiral Auxiliaries:
-
Chiral Derivatizing Agents: The product alcohol can be reacted with a chiral agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a mixture of diastereomeric esters. Diastereomers have different physical properties and will show distinct, separable signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and e.e. calculation.[20]
-
Chiral Solvating Agents/Shift Reagents: Adding a chiral solvating agent or a lanthanide-based chiral shift reagent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, enabling direct determination of their ratio without derivatization.[20]
-
Summary of Methodologies
| Feature | Biocatalysis (Baker's Yeast) | CBS Reduction | Noyori Hydrogenation |
| Typical e.e. (%) | 80 - 98% | >95% | >98% |
| Typical Yield (%) | 50 - 80% | 80 - 95% | >95% |
| Stereo-predictability | Good (Prelog's Rule) | Excellent | Excellent |
| Reaction Conditions | Aqueous, 25-35°C, 1 atm | Anhydrous, -20 to 25°C, 1 atm | Anhydrous, 25-80°C, 4-100 atm H₂ |
| Reagents | Yeast, sugar (low cost, non-toxic) | Chiral catalyst, borane (air/moisture sensitive) | Ru-BINAP catalyst (expensive), H₂ gas |
| Equipment | Standard glassware | Schlenk line, dry solvents | High-pressure reactor |
| Scalability | Moderate (large volumes) | Excellent | Excellent |
| Green Chemistry | Excellent | Poor (solvents, reagents) | Fair (atom economical but uses heavy metal) |
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. studycorgi.com [studycorgi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. Determination of enantiomeric excess [ch.ic.ac.uk]
- 19. uma.es [uma.es]
- 20. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of Ethyl 2-acetyl-3-methylbutanoate
Introduction and Significance
Ethyl 2-acetyl-3-methylbutanoate (CAS No. 1522-46-9) is a valuable β-keto ester, a class of compounds renowned for their utility as versatile synthons in organic chemistry.[1] The unique arrangement of two carbonyl groups separated by a methylene group provides multiple reactive sites, making these molecules key intermediates in the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound via a mixed Claisen condensation. The methodology has been optimized for scalability, safety, and high yield, addressing the common challenges associated with industrial-scale ester condensations. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a step-by-step experimental guide, and outline rigorous safety procedures and analytical quality controls.
The Synthetic Strategy: Mechanistic Insights into the Claisen Condensation
The Claisen condensation is the cornerstone reaction for the formation of β-keto esters from two ester molecules under basic conditions.[4][5] For the synthesis of this compound, a mixed (or crossed) Claisen condensation is employed, reacting ethyl acetate with ethyl isobutyrate.
The Causality Behind the Reaction:
The mechanism proceeds in several distinct, base-mediated steps:[6][7]
-
Enolate Formation: A strong alkoxide base, sodium ethoxide (NaOEt), selectively abstracts an acidic α-proton from ethyl acetate. Ethyl acetate is chosen as the enolate precursor because its α-protons are more accessible and acidic compared to the sterically hindered and more substituted α-position of ethyl isobutyrate.
-
Nucleophilic Attack: The resulting ester enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of a second ester molecule—in this case, ethyl isobutyrate. This forms a tetrahedral intermediate.
-
Reformation and Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This yields the desired β-keto ester product.[4][6]
-
Driving the Equilibrium: The reaction is an equilibrium. However, the β-keto ester product has a highly acidic proton on the carbon flanked by two carbonyl groups. The alkoxide base readily deprotonates the product, forming a resonance-stabilized enolate. This final, irreversible deprotonation step shifts the entire equilibrium towards the product side, ensuring a high yield.[6] For this reason, a stoichiometric equivalent of base is required, rather than a catalytic amount.
Choice of Base: Sodium ethoxide is the base of choice. Using an alkoxide that matches the alcohol portion of the reacting esters (i.e., ethoxide for ethyl esters) is critical to prevent transesterification, a potential side reaction that would lead to a mixture of undesired products.[7]
Caption: Overall reaction scheme for the synthesis.
Safety and Hazard Management: A Prerequisite for Scale-Up
Large-scale chemical synthesis demands an uncompromising approach to safety. The reagents used in this protocol are hazardous, and proper handling is paramount.
-
Sodium Ethoxide (NaOEt): Highly flammable, corrosive, and reacts violently with water and moisture to produce flammable ethanol and corrosive sodium hydroxide.[8][9][10] It must be handled under a dry, inert atmosphere (nitrogen or argon) at all times.[9] Personal Protective Equipment (PPE) including a face shield, safety goggles, flame-retardant lab coat, and heavy-duty chemical-resistant gloves is mandatory.[8][10]
-
Ethyl Isobutyrate & Ethyl Acetate: Both are highly flammable liquids and vapors.[11][12] Their vapors can form explosive mixtures with air. All sources of ignition (sparks, open flames, hot surfaces) must be eliminated.[11][12]
-
Solvents (Toluene, Diethyl Ether): These are flammable and pose inhalation risks.
-
Engineering Controls: The entire procedure must be conducted in a well-ventilated walk-in fume hood. Use of explosion-proof electrical equipment (stirrers, heating mantles, vacuum pumps) is required.[8][11] An emergency safety shower and eyewash station must be immediately accessible.[10]
Detailed Experimental Protocol
This protocol is designed for a nominal 10-mole scale synthesis. Adjustments can be made, but molar ratios should be maintained.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Mass (g) | Volume (mL) | Purity |
| Sodium Ethoxide | 68.05 | - | 11.0 | 749 | - | ≥96% |
| Ethyl Isobutyrate | 116.16 | 0.867 | 10.0 | 1162 | 1340 | ≥99% |
| Ethyl Acetate | 88.11 | 0.902 | 12.0 | 1057 | 1172 | ≥99.5% (Anhydrous) |
| Toluene | - | 0.867 | - | - | 7.5 L | Anhydrous |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | ~6.0 | ~588 | ~320 | 98% |
| Diethyl Ether | - | 0.713 | - | - | 4.0 L | Technical |
| Saturated NaCl (aq) | - | - | - | - | 2.0 L | - |
| Anhydrous MgSO₄ | - | - | - | ~200 g | - | - |
Equipment:
-
20 L three-necked, jacketed glass reactor equipped with a powerful overhead mechanical stirrer, a 2 L pressure-equalizing dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermocouple.
-
Heating/cooling circulator connected to the reactor jacket.
-
Large separatory funnels (10-20 L).
-
Rotary evaporator with a large-capacity flask (10-20 L).
-
Vacuum distillation apparatus suitable for large volumes, including a fractionating column (e.g., Vigreux), distillation head, condenser, and receiving flasks.
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 20 L reactor setup. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Charging the Base: Under a positive pressure of nitrogen, carefully charge the reactor with sodium ethoxide (749 g, 11.0 mol) followed by anhydrous toluene (7.5 L). Begin vigorous stirring to create a suspension.
-
Ester Addition: Add the ethyl isobutyrate (1340 mL, 10.0 mol) to the reactor. Fill the dropping funnel with ethyl acetate (1172 mL, 12.0 mol).
-
Initiating the Reaction: Begin adding the ethyl acetate dropwise to the stirred suspension. The reaction is exothermic. Maintain the internal temperature between 30-40°C using the cooling circulator. The addition should take approximately 2-3 hours.
-
Driving to Completion: Once the addition is complete, slowly heat the reaction mixture to 60-65°C. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by taking small, quenched aliquots for Gas Chromatography (GC) analysis to observe the consumption of ethyl isobutyrate.
-
Reaction Quench: After the reaction is complete, cool the reactor to 0-5°C using the circulator. In a separate vessel, prepare a cold solution of dilute sulfuric acid by slowly adding concentrated H₂SO₄ (320 mL) to crushed ice/water (3 L). CAUTION: This is highly exothermic. Add the cold acid solution very slowly to the vigorously stirred reaction mixture, ensuring the internal temperature does not exceed 20°C.
-
Workup and Extraction: Once the mixture is acidic (pH 2-3), stop stirring and transfer the contents to a large separatory funnel. Separate the lower aqueous layer.
-
Extract the aqueous layer with diethyl ether (2 x 1 L).
-
Combine all organic layers (the initial toluene layer and the two ether extracts). Wash the combined organic phase with saturated sodium chloride solution (2 x 1 L) to remove residual water and acid.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate (~200 g). Stir for 30 minutes, then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.
Purification by Vacuum Distillation
The crude product obtained after solvent removal will contain unreacted starting materials and minor byproducts. Purification is achieved by fractional distillation under reduced pressure.[13][14]
-
Setup: Assemble the vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for the distillation flask.
-
Distillation: Heat the crude oil gently under vacuum.
-
Fraction Collection:
-
Fore-run: Collect and discard any low-boiling fractions, which will primarily be residual solvents and unreacted ethyl acetate/isobutyrate.
-
Product Fraction: Collect the pure product fraction at a stable vapor temperature of 82-85°C at 12 mmHg .[15]
-
Residue: High-boiling impurities will remain in the distillation flask.
-
-
The expected yield of pure, colorless liquid product is typically 75-85%.
Product Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Colorless Liquid |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [16] |
| Boiling Point | 82-85 °C @ 12 mmHg[15] |
| Density | 0.962 g/mL @ 25 °C[15] |
| Purity (by GC) | ≥98% |
Spectroscopic Data:
-
¹H NMR: Confirm the presence of characteristic peaks corresponding to the ethyl ester, acetyl, and isobutyl groups.
-
¹³C NMR: Verify the number of unique carbon environments, including the two distinct carbonyl signals of the keto and ester groups.
-
IR Spectroscopy: Identify strong absorption bands characteristic of the C=O stretching frequencies for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).
Conclusion
This application note details a comprehensive and scalable protocol for the synthesis of this compound. By leveraging the well-established Claisen condensation reaction and adhering to strict safety and purification procedures, this method provides a reliable pathway for producing high-purity material suitable for advanced research and development applications. The emphasis on understanding the reaction mechanism and controlling process parameters is key to achieving a successful and safe scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-3-methylbutanoate [myskinrecipes.com]
- 4. homework.study.com [homework.study.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. axxence.de [axxence.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol: High-Resolution Purification of Ethyl 2-acetyl-3-methylbutanoate via Optimized Column Chromatography
Introduction: The Challenge of Purifying β-Keto Esters
Ethyl 2-acetyl-3-methylbutanoate is a valuable synthetic intermediate. Like many β-keto esters, its purification by conventional silica gel chromatography can be problematic. Two primary challenges arise from its chemical nature:
-
Keto-Enol Tautomerism: The compound exists as a dynamic equilibrium between its keto and enol forms. This rapid interconversion on the chromatographic support can lead to significant peak broadening or the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, complicating analysis and resulting in poor separation.
-
Acid Sensitivity: Standard silica gel possesses an acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can catalyze the hydrolysis of the ester functionality or promote other side reactions, leading to degradation of the target compound and reduced yields.[1]
This application note presents a robust protocol that mitigates these issues through the deactivation of the silica gel stationary phase, ensuring a high-resolution separation and preserving the integrity of the final product.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1522-46-9 | [2][3] |
| Molecular Formula | C₉H₁₆O₃ | [2][3][4] |
| Molecular Weight | 172.22 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 82-85 °C at 12 mmHg | [2] |
| Density | 0.962 g/mL | [2] |
The presence of both an ester and a ketone group imparts moderate polarity to the molecule. This polarity dictates its interaction with the stationary phase and the choice of the mobile phase.
Chromatographic System Design: Rationale and Optimization
To address the challenges associated with purifying this compound, the following chromatographic system is recommended. The core of this protocol is the use of a deactivated stationary phase to create a more inert environment for the compound.
Stationary Phase Selection and Preparation
Stationary Phase: Standard Silica Gel (Merck 60, particle size 0.040-0.063 mm) is a cost-effective and widely available choice.[5] However, it must be deactivated to neutralize its acidic character.
Deactivation Procedure: The silica gel is treated with a weak base, typically triethylamine (TEA), which neutralizes the acidic silanol groups.[1] This is achieved by incorporating a small percentage of TEA into the mobile phase, which continuously bathes the silica gel, maintaining its neutrality throughout the purification process.
Mobile Phase Selection
An appropriate mobile phase (eluent) should provide a good separation between the target compound and any impurities. The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is ideal.
Recommended Eluent System: A gradient of ethyl acetate in hexane is highly effective. A typical starting point is a 5% ethyl acetate in hexane mixture, gradually increasing the polarity to elute the target compound. The addition of 0.1% triethylamine (TEA) to the eluent mixture is crucial for deactivating the silica gel in-situ.
The optimal eluent composition should be determined empirically using Thin Layer Chromatography (TLC) prior to performing the column chromatography. The ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
Experimental Protocol
This section provides a step-by-step procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Collection tubes
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: TLC Analysis
-
Prepare a few eluent systems with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%), each containing 0.1% TEA.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto a TLC plate.
-
Develop the plate in a chamber containing one of the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Identify the solvent system that provides the best separation and an Rf value of 0.25-0.35 for the product spot.
Step 2: Column Preparation
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane + 0.1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Collect fractions of a consistent volume in an organized manner (e.g., in test tubes).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done in a stepwise manner (e.g., 5% -> 10% -> 15% ethyl acetate).
-
Continue collecting fractions throughout the entire process.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pool the fractions that show a single, clean spot corresponding to the Rf of this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified liquid product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Keto-enol tautomerism; column overloading. | Ensure 0.1% TEA is in the eluent. Reduce the amount of sample loaded onto the column. |
| No Elution of Product | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Product Elutes with Impurities | Poor separation; column was run too quickly. | Optimize the mobile phase using TLC for better separation. Decrease the flow rate of the eluent. |
| Low Product Recovery | Degradation on silica; irreversible adsorption. | Confirm the presence of TEA in the eluent. If the compound is highly sensitive, consider an alternative stationary phase like neutral alumina.[1] |
Conclusion
The purification of this compound by column chromatography can be performed efficiently and with high recovery by addressing the compound's inherent acid sensitivity and tendency for keto-enol tautomerism. The key to a successful separation is the deactivation of the silica gel stationary phase through the addition of a small amount of triethylamine to the eluent. This protocol, combined with careful TLC analysis and proper column packing technique, provides a reliable method for obtaining this valuable β-keto ester in high purity.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation of β-Keto Esters
Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Here, we move beyond simple protocols to provide in-depth explanations and actionable solutions based on fundamental chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Yield due to Competing O-Alkylation
Question: My reaction is yielding a significant amount of the O-alkylated product instead of the desired C-alkylated β-keto ester. How can I favor C-alkylation?
Answer: The competition between C- and O-alkylation is a classic challenge in enolate chemistry. The enolate of a β-keto ester is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom.[1] The desired C-alkylation is a result of the attack from the α-carbon, while the undesired O-alkylation occurs when the oxygen atom acts as the nucleophile.[1] Several factors, including the nature of the electrophile, the solvent, and the counterion, can influence the regioselectivity of the reaction.[2][3]
Troubleshooting Protocol to Favor C-Alkylation:
-
Electrophile Choice: Softer electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[4] Harder electrophiles, like alkyl chlorides and triflates, are more prone to O-alkylation.[4] If you are observing significant O-alkylation, consider switching from an alkyl chloride to an alkyl bromide or iodide.
-
Solvent Selection: Aprotic polar solvents like THF, DMF, and DMSO are commonly used for enolate alkylations.[2] Protic solvents should be avoided as they can protonate the enolate and lead to other side reactions.[5] The choice of aprotic solvent can still influence the C/O ratio. Less coordinating solvents can sometimes favor C-alkylation.
-
Counterion Effect: The nature of the metal counterion associated with the enolate plays a crucial role. Lithium cations (Li+) tend to form tighter ion pairs with the oxygen atom, which can sterically hinder O-alkylation and thus favor C-alkylation.[6] In contrast, larger cations like sodium (Na+) and potassium (K+) result in more "free" enolates, which can increase the proportion of O-alkylation.[6] Using a lithium-based base like lithium diisopropylamide (LDA) can be advantageous.[7]
Visualizing the Competing Pathways:
Caption: Competing C- and O-alkylation pathways for a β-keto ester enolate.
Issue 2: Formation of Polyalkylated Byproducts
Question: I am observing significant amounts of dialkylated and even trialkylated products in my reaction mixture, leading to a complex purification process and low yield of the desired monoalkylated product. How can I prevent polyalkylation?
Answer: Polyalkylation is a common side reaction, especially when the monoalkylated product still possesses an acidic α-hydrogen.[8][9] The monoalkylated β-keto ester can be deprotonated by the base present in the reaction mixture, forming a new enolate that can then react with another equivalent of the alkylating agent.[9][10]
Troubleshooting Protocol to Minimize Polyalkylation:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the β-keto ester relative to the base and the alkylating agent can help ensure that the base is consumed in the formation of the initial enolate, leaving little to no excess base to deprotonate the monoalkylated product.[11]
-
Order of Addition: Add the alkylating agent to the pre-formed enolate solution. This ensures that the alkylating agent is always in the presence of an excess of the initial enolate, increasing the probability of it reacting with the desired starting material rather than the monoalkylated product.
-
Choice of Base and Reaction Conditions: Using a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) allows for the rapid and quantitative formation of the enolate.[7] Once the enolate is formed, the subsequent addition of the alkylating agent at low temperature can be controlled to favor monoalkylation.
Dialkylation Pathway Diagram:
Caption: The reaction pathway leading to the formation of dialkylated side products.
Issue 3: Product Loss Through Hydrolysis and Decarboxylation
Question: My workup procedure seems to be causing significant loss of my alkylated β-keto ester. I suspect hydrolysis and decarboxylation are occurring. How can I modify my workup to preserve the product?
Answer: β-keto esters are susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to form a β-keto acid.[8][12] This β-keto acid intermediate is often unstable and can readily undergo decarboxylation (loss of CO2) upon heating, leading to the formation of a ketone.[8][13][14] While this hydrolysis and decarboxylation sequence is often a desired subsequent step in syntheses like the acetoacetic ester synthesis, it is an unwanted side reaction if the alkylated β-keto ester is the target molecule.[12][13]
Troubleshooting Protocol for Workup:
-
Avoid Strong Acid/Base and Heat: During the workup, avoid prolonged exposure to strong acids or bases and elevated temperatures.[15] If an acidic or basic wash is necessary, perform it quickly and at low temperatures (e.g., using an ice bath).
-
Neutral Workup: Whenever possible, opt for a neutral workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl), which is mildly acidic and generally well-tolerated.
-
Careful Extraction and Drying: After quenching, promptly extract the product into an organic solvent. Wash the organic layer with brine to remove excess water and then dry it over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to prevent thermal decarboxylation.
Hydrolysis and Decarboxylation Pathway:
Caption: The undesired pathway of hydrolysis and subsequent decarboxylation of the target product.
Issue 4: Lack of Regioselectivity in the Alkylation of Unsymmetrical β-Keto Esters
Question: I am trying to alkylate an unsymmetrical β-keto ester, but I am getting a mixture of products resulting from deprotonation at both α-carbons. How can I control the regioselectivity of the alkylation?
Answer: For unsymmetrical ketones and β-keto esters, the formation of two different enolates is possible, leading to a mixture of regioisomeric alkylation products.[5][16] The control of regioselectivity lies in understanding and manipulating the conditions for kinetic versus thermodynamic enolate formation.[7][17]
-
Kinetic Enolate: The kinetic enolate is formed faster and typically results from the deprotonation of the less sterically hindered α-proton.[7]
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, usually the one with the more substituted double bond, and is favored under conditions that allow for equilibration.[7][18][19]
Troubleshooting Guide for Regioselectivity:
| Condition | To Favor Kinetic Enolate | To Favor Thermodynamic Enolate | Rationale |
| Base | Strong, bulky, non-nucleophilic base (e.g., LDA)[7][19] | Weaker, less hindered base (e.g., NaH, NaOEt)[7] | A bulky base will preferentially abstract the more accessible, less hindered proton. A weaker base allows for reversible deprotonation, leading to the more stable thermodynamic enolate. |
| Temperature | Low temperature (e.g., -78 °C)[5][7] | Higher temperature (e.g., room temperature or above)[5][7] | Low temperatures prevent the system from reaching equilibrium, thus favoring the kinetically formed product. Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic enolate. |
| Solvent | Aprotic solvent (e.g., THF)[5] | Protic solvent (e.g., ethanol)[5] | Aprotic solvents prevent proton exchange that would lead to equilibration. Protic solvents facilitate equilibration by allowing for reversible protonation and deprotonation. |
| Reaction Time | Short reaction time[7] | Long reaction time[7] | Short reaction times favor the faster-forming kinetic product. Longer reaction times allow for equilibration to the more stable thermodynamic product. |
Experimental Protocol for Selective Alkylation:
To obtain the kinetic product (alkylation at the less substituted α-carbon):
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical β-keto ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the β-keto ester solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Slowly add the alkylating agent (1.0 equivalent) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C for the appropriate time, monitoring by TLC.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.
To obtain the thermodynamic product (alkylation at the more substituted α-carbon):
-
In a flask under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents) to anhydrous THF.
-
Slowly add the unsymmetrical β-keto ester (1.0 equivalent) to the NaH suspension.
-
Allow the mixture to stir at room temperature or gently heat to facilitate the formation of the thermodynamic enolate.
-
Add the alkylating agent (1.0 equivalent) to the reaction mixture.
-
Continue to stir at room temperature or with heating until the reaction is complete, monitoring by TLC.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of NH4Cl.
References
- 1. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 2. fiveable.me [fiveable.me]
- 3. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. aklectures.com [aklectures.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Regioselective Formation of Enolates [jove.com]
- 17. fiveable.me [fiveable.me]
- 18. Khan Academy [khanacademy.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 2-acetyl-3-methylbutanoate
Welcome to the technical support center for the synthesis of Ethyl 2-acetyl-3-methylbutanoate (EAMB). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to common questions and troubleshooting advice to help you optimize your synthesis, with a particular focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
The synthesis of this compound, a β-keto ester, is typically achieved through a Crossed Claisen Condensation .[1][2] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3][4] In this specific case, the likely reactants are Ethyl acetate and Ethyl isobutyrate .
One ester must be enolizable (possess α-hydrogens), while the other ideally should not be, or its self-condensation should be minimized.[2] In this synthesis, Ethyl acetate acts as the nucleophile after being deprotonated at its α-carbon by a strong base to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of Ethyl isobutyrate.[5] A subsequent elimination of an ethoxide leaving group yields the final β-keto ester product.[6]
Troubleshooting Guide: Optimizing Reaction Temperature
Q2: My reaction yield is low. How does temperature affect the Claisen condensation and what is the optimal range?
Temperature is a critical factor in the Claisen condensation and directly impacts reaction rate, equilibrium, and the prevalence of side reactions.[4][7] There is no single "optimal" temperature; it is a range that must be empirically determined for your specific substrate combination and scale.
Causality Behind Temperature Effects:
-
Low Temperatures (e.g., -78°C to 0°C): These temperatures are often used for the initial deprotonation step, especially when using very strong, non-nucleophilic bases like Lithium diisopropylamide (LDA).[8] The primary goal is to achieve selective and complete formation of the enolate from one ester (the kinetic enolate) before introducing the second ester. This minimizes self-condensation of the enolizable ester.[1] However, the subsequent condensation reaction may be very slow at these temperatures.
-
Room Temperature to Moderate Heat (e.g., 25°C to 80°C): This is a common temperature range for the condensation step itself.[9][10] It provides sufficient thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination. However, as temperatures increase, the risk of side reactions also rises. A patent for a similar synthesis, that of ethyl isobutyrylacetate, involves reacting at room temperature for 12 hours after an initial cooled addition.[9]
-
High Temperatures (e.g., >80°C): While higher temperatures can accelerate the reaction, they often favor undesirable side reactions such as self-condensation of both esters, decomposition of the product, and reverse Claisen condensation.[11] High temperatures are generally not recommended unless specific catalysts or conditions are employed.[12]
Troubleshooting Steps for Low Yield:
-
Optimize Enolate Formation: If you are adding all reactants at once, consider a two-step temperature profile. Cool the reaction to 0-5°C, add your base to the ethyl acetate to form the enolate, and then slowly add the ethyl isobutyrate while allowing the reaction to gradually warm to room temperature.[9]
-
Incremental Temperature Increase: Start your reaction at room temperature and monitor its progress (e.g., by TLC or GC). If the reaction is sluggish, gradually increase the temperature in 10°C increments, holding at each new temperature for a set period and analyzing the reaction mixture for product formation and byproduct generation.
-
Consider the Base: The choice of base is intrinsically linked to the optimal temperature. Stronger bases like sodium hydride (NaH) or LDA may allow for lower reaction temperatures, whereas weaker bases like sodium ethoxide (NaOEt) might require gentle heating to drive the reaction to completion.[2][10]
| Temperature Range | Primary Purpose/Event | Potential Issues |
| -78°C to 5°C | Controlled Enolate Formation | Slow reaction rate for condensation step. |
| 25°C (Room Temp) | Condensation Reaction | May be too slow depending on the base and substrates. |
| 30°C to 80°C | Accelerated Condensation | Increased rate of side reactions (e.g., self-condensation). |
| > 80°C | Rapid Reaction / Not Recommended | Product decomposition, reverse Claisen reaction. |
Q3: I'm observing multiple unexpected products. Could temperature be the cause?
Yes, suboptimal temperature control is a primary cause of byproduct formation. The main competing reaction in a crossed Claisen condensation is the self-condensation of the enolizable ester (in this case, ethyl acetate).
Mechanism of Side Product Formation:
If the temperature is too high during the enolate formation step, or if the addition of the second ester is too slow, the ethyl acetate enolate can react with another molecule of ethyl acetate. This results in the formation of ethyl acetoacetate, a common impurity in this reaction.
Troubleshooting and Optimization:
-
Controlled Addition at Low Temperature: The most effective strategy is to form the enolate at a low temperature (0-5°C) and then add the electrophilic ester (ethyl isobutyrate) dropwise.[9] This ensures that the enolate encounters the desired electrophile before it has a significant opportunity to react with itself.
-
Stoichiometry Control: Using a slight excess of the non-enolizable ester (ethyl isobutyrate) can help favor the desired crossed reaction.[1]
Q4: The reaction seems to stop before completion, even with heating. What could be the issue?
If your reaction stalls, the problem may lie with the stoichiometry of the base. The Claisen condensation requires a full stoichiometric equivalent (at least 1 mole equivalent) of the base, not a catalytic amount.[6][13]
The Causality Behind Base Stoichiometry:
The overall equilibrium for the initial steps of the Claisen condensation is not highly favorable.[14] The reaction is driven to completion by the final step: the deprotonation of the newly formed β-keto ester product. The α-hydrogen between the two carbonyl groups in this compound is significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting ester (pKa ≈ 25).[1]
The alkoxide base used in the reaction will readily and irreversibly (in the context of the reaction equilibrium) deprotonate the product, forming a resonance-stabilized enolate.[6] This final, thermodynamically favorable acid-base reaction pulls the entire equilibrium towards the product side.[13] If less than one equivalent of base is used, there won't be enough to deprotonate all the product, and the reaction will not proceed to completion.
Troubleshooting Steps:
-
Verify Base Quantity and Purity: Ensure you are using at least one full equivalent of a strong base. If using sodium ethoxide, it should be freshly prepared or properly stored to prevent degradation. If using sodium hydride, ensure the mineral oil has been washed away if required by your procedure.
-
Acidic Workup: Remember that the product exists as its enolate salt at the end of the reaction. A final step involving the addition of aqueous acid (e.g., HCl or H₂SO₄) is required to neutralize the enolate and isolate the neutral β-keto ester product.[13][15]
Experimental Protocol
This is a representative protocol for the synthesis of this compound. It should be adapted and optimized for your specific laboratory conditions.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)
-
Ethyl acetate (anhydrous)
-
Ethyl isobutyrate (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Base and Solvent: To the flask, add anhydrous solvent (e.g., 100 mL of THF). If using NaH (1.1 eq), carefully add it to the solvent. If using NaOEt (1.1 eq), it can be added as a solid or prepared in situ from sodium metal and anhydrous ethanol.
-
Enolate Formation: Cool the base-solvent mixture to 0-5°C using an ice bath. Add ethyl acetate (1.0 eq) dropwise from the addition funnel over 15-20 minutes, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Condensation: While maintaining the temperature at 0-5°C, add ethyl isobutyrate (1.2 eq) dropwise from the addition funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (12-16 hours) at room temperature. The reaction can be gently heated (e.g., to 40-50°C) if monitoring shows slow progress, but watch for byproduct formation.
-
Workup - Quenching and Neutralization: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[16]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 10. Ethyl isobutyrylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chemsynthesis.com [chemsynthesis.com]
Troubleshooting acetoacetic ester synthesis contamination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Acetoacetic Ester Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this versatile reaction. This resource is structured to help you troubleshoot common contamination issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the acetoacetic ester synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A: Low or no product formation is a common issue that can often be traced back to a few key factors:
-
Inactive Base: The base used for deprotonation may be old or deactivated. For instance, sodium hydride can develop a layer of sodium hydroxide, reducing its effectiveness.[1]
-
Presence of Water: Any moisture in your reaction will quench the enolate, preventing the crucial alkylation step.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Unreactive Alkyl Halide: The success of the SN2 alkylation step is highly dependent on the reactivity of the alkyl halide. The general order of reactivity is I > Br > Cl. Tertiary and vinyl halides are generally unsuitable as they favor elimination reactions.[1]
-
Low Reaction Temperature: If the temperature is too low, the reaction rate may be too slow to proceed at a reasonable pace.
Q2: I'm observing a significant amount of a soapy, water-soluble byproduct. What is it and how can I avoid it?
A: This is a classic sign of saponification, the base-catalyzed hydrolysis of your ester.[2][3][4] This occurs when hydroxide ions are present in your reaction mixture, which can happen if you use a base like NaOH or KOH, or if your sodium ethoxide has degraded.[5][6] To avoid this, it is crucial to use an alkoxide base that matches the alkyl group of your ester (e.g., sodium ethoxide for ethyl acetoacetate) under anhydrous conditions.[5][6]
Q3: My product appears to be a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A: The formation of di-alkylated products is a common challenge.[7][8] After the first alkylation, the remaining alpha-proton can be abstracted, leading to a second alkylation. To favor mono-alkylation:
-
Use a stoichiometric amount of the base relative to the acetoacetic ester.
-
Add the alkyl halide slowly to the reaction mixture.
-
Use a slight excess of the acetoacetic ester.
Q4: The final decarboxylation step seems incomplete. How can I ensure full conversion to the ketone?
A: Incomplete decarboxylation can be due to insufficient heating or steric hindrance.[1] The β-keto acid intermediate is thermally unstable and readily loses CO2 upon heating.[9] If you suspect incomplete decarboxylation:
-
Increase the reaction temperature or prolong the heating period.
-
Ensure the reaction medium is sufficiently acidic or basic, as this can catalyze the process.
-
For sterically hindered substrates, more forcing conditions may be necessary.[1]
Troubleshooting Guides
This section provides detailed, step-by-step protocols for identifying and resolving specific contamination issues.
Guide 1: Identifying and Mitigating Saponification
Saponification is the hydrolysis of the ester functional group under basic conditions, leading to the formation of a carboxylate salt and an alcohol.[2][3][4][10][11]
Symptoms:
-
Low yield of the desired β-keto ester or final ketone.
-
Formation of a water-soluble, soapy precipitate.
-
Difficulty in extracting the product from the aqueous layer.
Identification Protocol:
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1) is a good starting point.
-
Visualization:
-
-
Infrared (IR) Spectroscopy:
-
Look for a broad O-H stretch around 2500-3300 cm⁻¹ and the disappearance of the ester C=O stretch (around 1735-1750 cm⁻¹) in favor of a carboxylate C=O stretch (around 1550-1610 cm⁻¹).
-
-
Acidification Test:
-
Take a small sample of the aqueous layer and acidify it with dilute HCl. If a precipitate forms, it is likely the carboxylic acid, confirming saponification.
-
Prevention and Resolution:
-
Choice of Base: Strictly use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl acetoacetate).[6][14] Avoid hydroxide bases.[5][6][15]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Work-up Procedure: If saponification has occurred, acidify the aqueous layer to protonate the carboxylate, allowing for its extraction into an organic solvent. However, this will not recover your desired product.
Guide 2: Controlling Polyalkylation
Polyalkylation occurs when more than one alkyl group is added to the α-carbon of the acetoacetic ester.[8][16]
Symptoms:
-
A mixture of products with different molecular weights, as seen by GC-MS or LC-MS.
-
Complex ¹H NMR spectrum with multiple sets of signals corresponding to different alkylated species.
Identification Protocol:
-
Mass Spectrometry (GC-MS or LC-MS): This is the most direct method to identify the presence of mono-, di-, and even tri-alkylated products by their respective molecular ion peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Compare the integration of the signal for the α-proton (a methine for mono-substituted, absent for di-substituted) with the signals from the newly introduced alkyl groups.
-
¹³C NMR: The number of signals in the aliphatic region will increase with the degree of alkylation.
-
Prevention and Resolution:
-
Stoichiometry Control: Use a 1:1 molar ratio of the acetoacetic ester enolate to the alkyl halide.
-
Slow Addition: Add the alkyl halide dropwise to the enolate solution at a controlled temperature to maintain a low concentration of the alkylating agent.
-
Use of a Second, Stronger Base: For the synthesis of di-alkylated products with different alkyl groups, a second, stronger base (like LDA) can be used after the first alkylation to ensure complete deprotonation before the addition of the second alkyl halide.[17]
Analytical Data for Common Species
The following table summarizes the expected ¹H NMR chemical shifts for ethyl acetoacetate and a common mono-alkylated product.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl Acetoacetate [18][19] | CH₃ (acetyl) | ~2.2 | Singlet | - |
| CH₂ (α-carbon) | ~3.4 | Singlet | - | |
| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 | |
| CH₂ (ethyl) | ~4.2 | Quartet | ~7.1 | |
| Ethyl 2-acetylpentanoate | CH₃ (acetyl) | ~2.2 | Singlet | - |
| (Example mono-alkylated) | CH (α-carbon) | ~3.5 | Triplet | ~7.2 |
| CH₂ (propyl) | ~1.8 | Multiplet | - | |
| CH₂ (propyl) | ~1.3 | Multiplet | - | |
| CH₃ (propyl) | ~0.9 | Triplet | ~7.4 | |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 | |
| CH₂ (ethyl) | ~4.1 | Quartet | ~7.1 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Workflows and Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield acetoacetic ester synthesis reactions.
Caption: Troubleshooting workflow for low yield.
Reaction Pathway: Main Synthesis vs. Side Reactions
This diagram illustrates the desired synthetic pathway versus common off-target reactions.
Caption: Main synthesis vs. side reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. askthenerd.com [askthenerd.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Claisen condensation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 17. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 18. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of Ethyl 2-acetyl-3-methylbutanoate
Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-acetyl-3-methylbutanoate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the acetoacetic ester synthesis pathway and encountering challenges, particularly with the formation of dialkylated byproducts. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your reaction and achieve high yields of the desired monoalkylated product.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via the acetoacetic ester synthesis, but my final product is contaminated with a significant amount of a dialkylated species. What is happening?
A1: This is a classic challenge in the alkylation of β-keto esters like ethyl acetoacetate. The core issue lies in the acidity of the α-hydrogens.
-
Initial Alkylation: The synthesis begins by treating ethyl acetoacetate with a base to remove one of the two highly acidic α-hydrogens (pKa ≈ 11 in DMSO), creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking your alkylating agent (e.g., 2-bromopropane or 2-iodopropane) in an SN2 reaction to form the desired monoalkylated product, this compound.[1][2][3]
-
The Problem of the Second Alkylation: The desired product, however, still possesses one remaining α-hydrogen. While this hydrogen is less acidic than those in the starting material, it can still be removed by any unreacted base or if the reaction conditions allow for equilibrium.[4][5][6] Once a second enolate is formed from your product, it can react with another molecule of the alkylating agent, leading to the dialkylated byproduct (Ethyl 2-acetyl-2-isopropyl-3-methylbutanoate).
This entire process is a competition between the alkylation of the starting material and the alkylation of the product. The formation of the dialkylated product is often favored under conditions that allow the reaction to reach thermodynamic equilibrium.[1][4]
Caption: Reaction pathway illustrating the formation of both the desired monoalkylated product and the undesired dialkylated byproduct.
Q2: How can I control the reaction to favor monoalkylation and prevent the formation of the dialkylated byproduct?
A2: Preventing dialkylation hinges on controlling the reaction conditions to favor kinetic over thermodynamic pathways. This means creating a scenario where the initial deprotonation and alkylation happen so quickly and irreversibly that the subsequent deprotonation of the product is minimized.[7][8]
Here are the key strategies, moving from simple adjustments to a more robust, kinetically controlled protocol:
-
Strict Stoichiometric Control: Using precisely one equivalent of base and one equivalent of the alkylating agent is the most straightforward approach. However, this can be difficult to achieve perfectly and may result in incomplete conversion of the starting material.
-
Order of Addition: Always add the alkylating agent to the pre-formed enolate solution. Do not add the base to a mixture of the ethyl acetoacetate and the alkylating agent. This ensures the base is consumed in creating the initial enolate before it has a chance to deprotonate the product.
-
Shift to Kinetic Control Conditions: This is the most effective and reliable method. It involves a strategic choice of base, solvent, and temperature to ensure the enolate is formed rapidly, completely, and irreversibly.[9][10][11]
The table below contrasts the traditional (thermodynamic) approach with the recommended (kinetic) approach.
| Parameter | Thermodynamic Control (Prone to Dialkylation) | Kinetic Control (Favors Monoalkylation) | Rationale |
| Base | Sodium ethoxide (NaOEt) or Sodium hydride (NaH) | Lithium diisopropylamide (LDA) or Potassium t-butoxide (KOtBu) | LDA is a strong, sterically hindered, non-nucleophilic base. Its bulkiness favors abstracting the more accessible proton, and its strength ensures rapid and complete deprotonation.[7][9][10] |
| Temperature | Room Temperature (or reflux) | Low Temperature (-78 °C) | Low temperatures "freeze" the reaction kinetically, preventing the less stable kinetic enolate from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.[7] |
| Enolate Formation | Reversible and incomplete | Irreversible and quantitative | With NaOEt, the pKa difference is small, leading to an equilibrium with unreacted starting material. LDA's conjugate acid (diisopropylamine, pKa ~36) is much weaker than the ester (pKa ~24), driving the deprotonation to completion.[10] |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., Tetrahydrofuran - THF) | Aprotic solvents are required for strong bases like LDA and prevent proton exchange that can lead to equilibration. |
Troubleshooting Guide: Implementing Kinetic Control
This section provides a detailed workflow for systematically eliminating dialkylation.
Caption: A step-by-step workflow for troubleshooting and eliminating dialkylation issues.
Experimental Protocol: Kinetically Controlled Synthesis of this compound
This protocol is designed to maximize the yield of the monoalkylated product by leveraging kinetic control.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
Ethyl acetoacetate, distilled
-
2-Iodopropane or 2-Bromopropane, distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried), under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting clear, colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[12]
-
-
Enolate Formation:
-
Slowly add ethyl acetoacetate (1.00 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution dropwise via a syringe pump over 20-30 minutes. It is critical to maintain the internal temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure quantitative enolate formation.[7][12]
-
-
Alkylation:
-
Add 2-iodopropane (1.00 equivalent) dropwise to the enolate solution, again ensuring the temperature does not rise above -70 °C.
-
After the addition, allow the reaction to stir at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly warm the mixture to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via fractional distillation under reduced pressure or column chromatography to obtain pure this compound.[13]
-
By following this kinetically controlled protocol, the formation of the dialkylated byproduct should be significantly suppressed, leading to a much cleaner reaction profile and a higher isolated yield of your target molecule.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 4. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Hydrolysis of Ethyl 2-acetyl-3-methylbutanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the unintended hydrolysis of ethyl 2-acetyl-3-methylbutanoate and similar β-keto esters during experimental workup. Here, we provide in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is happening when my this compound "degrades" during workup?
A: The degradation you are observing is likely a two-step process involving hydrolysis followed by decarboxylation. This compound is a β-keto ester. During aqueous workup, particularly under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. This forms the corresponding β-keto acid (2-acetyl-3-methylbutanoic acid), which is often unstable. Upon gentle heating or even at room temperature, this intermediate readily loses carbon dioxide (decarboxylates) to yield a ketone—in this case, 3-methyl-2-butanone.
Q2: Why is this hydrolysis a common problem for β-keto esters?
A: This issue stems from the inherent reactivity of the ester functional group and the instability of the hydrolyzed product. Both acidic and basic aqueous solutions, which are common in workup procedures to neutralize catalysts or remove impurities, create an environment ripe for hydrolysis. Base-catalyzed hydrolysis, also known as saponification, is particularly problematic because it is essentially irreversible. The hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of a carboxylate salt that requires a separate acidification step to become the carboxylic acid.
Q3: What are the tell-tale signs that unintended hydrolysis has occurred?
A: The most common indicators of hydrolysis and subsequent decarboxylation are:
-
Lower-than-expected yield of the desired this compound product.
-
Appearance of a byproduct , 3-methyl-2-butanone, which may be identified by its characteristic odor and analytical data.
-
Gas evolution (effervescence) during the workup or upon gentle heating of the crude product, which is the release of carbon dioxide during decarboxylation.
-
Analytical evidence , such as the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate corresponding to the intermediate β-keto acid, or signals for the ketone byproduct in NMR or GC-MS spectra of the crude product.
Troubleshooting Guide: Low Yield and Ketone Byproduct Formation
Problem: My reaction should yield this compound, but after workup and purification, I have a low yield and a significant amount of 3-methyl-2-butanone.
This is a classic symptom of hydrolysis during the workup phase. The following guide will help you diagnose the root cause and implement effective solutions.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution & Rationale |
| Excessively Basic Conditions | Using strong bases like NaOH or KOH to neutralize acid catalysts aggressively promotes saponification, which is irreversible. The resulting carboxylate salt is the precursor to the unstable β-keto acid. | Use a Mild Base: Neutralize with a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Rationale: These weak bases are strong enough to neutralize mineral acids but not strong enough to catalyze rapid hydrolysis of the ester. |
| Prolonged Exposure to Aqueous Layers | The longer your organic product is in contact with any aqueous phase (acidic, basic, or neutral), the more time there is for hydrolysis to occur. | Work Efficiently and Cold: Perform all aqueous washes quickly and without delay. Use ice-cold solutions for all washes to significantly slow the kinetics of the hydrolysis reaction. Rationale: Lower temperatures reduce the rate of all chemical reactions, including undesired hydrolysis. |
| Excessive Heat During Solvent Removal | If some hydrolysis has occurred, heating the crude product to remove the solvent will accelerate the decarboxylation of the unstable β-keto acid intermediate, converting it to the ketone byproduct. | Use Rotary Evaporation Under Reduced Pressure Without High Heat: Remove the solvent at the lowest practical temperature. Avoid using a heating bath above 30-40°C if possible. Rationale: This minimizes the thermal energy available to drive the decarboxylation reaction. |
| Presence of Water in Solvents/Reagents | Using non-anhydrous solvents or reagents in the preceding reaction can lead to hydrolysis before the workup even begins, especially if a base is present. | Ensure Anhydrous Conditions: For the reaction itself, use freshly dried solvents and check the quality of reagents. For workup, minimize the volume of aqueous washes. Rationale: Water is a necessary reactant for hydrolysis; limiting its presence is a key preventative measure. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and solving issues related to the hydrolysis of your β-keto ester.
Caption: Troubleshooting workflow for diagnosing ester hydrolysis.
Mechanistic Insights: The Chemistry of Degradation
Understanding the underlying chemical mechanisms is crucial for designing robust experimental protocols. The degradation of this compound during workup is a classic example of hydrolysis followed by the decarboxylation of a β-keto acid.
Caption: Mechanism of hydrolysis and subsequent decarboxylation.
-
Hydrolysis: The process can be catalyzed by acid or base. In base-catalyzed saponification, a hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form a carboxylic acid, which is immediately deprotonated by the base to yield a carboxylate salt. An acidic quench is required to protonate this salt to the β-keto acid.
-
Decarboxylation: The resulting β-keto acid is thermally unstable. It can adopt a cyclic, six-membered transition state that facilitates the loss of CO₂ through a pericyclic reaction, yielding an enol intermediate. This enol quickly tautomerizes to the more stable ketone product, 3-methyl-2-butanone.
Optimized Workup Protocol to Prevent Hydrolysis
This protocol is designed to isolate this compound while minimizing the risk of hydrolysis and subsequent decarboxylation.
Prerequisites: Prepare all aqueous solutions in advance and cool them in an ice bath to ~0-5°C.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction flask in an ice-water bath to 0-5°C. This reduces the rate of any potential side reactions during the quench.
-
Quench with Cold Water/Acid (If Necessary): If quenching a reactive species (e.g., a strong base like LDA or NaH), do so by slowly adding a minimal amount of cold, dilute acid (e.g., 1M HCl) or saturated ammonium chloride (NH₄Cl) solution while maintaining the temperature below 10°C.
-
Dilute and Extract: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the mixture to a separatory funnel.
-
Neutralization with Mild Base: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution . Add the solution, swirl gently at first to allow for controlled release of any CO₂ gas, then stopper and shake. Vent the funnel frequently. Repeat the wash until the aqueous layer is neutral or slightly basic (check with pH paper).
-
Scientist's Note: This is the most critical step. NaHCO₃ will neutralize the strong acid catalyst without significantly promoting base-catalyzed hydrolysis of your product.
-
-
Brine Wash: Wash the organic layer once with cold, saturated aqueous NaCl (brine) .
-
Scientist's Note: The brine wash helps to remove residual water from the organic layer, breaking up emulsions and initiating the drying process.
-
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely without clumping, indicating sufficient drying.
-
Filter and Concentrate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, use a low-temperature water bath (≤30°C) to prevent thermal decarboxylation of any trace amounts of the hydrolyzed β-keto acid.
-
Purification: Purify the resulting crude oil via flash column chromatography or vacuum distillation as appropriate for your specific product.
By carefully controlling the pH, temperature, and exposure time during the workup, you can effectively prevent the undesired hydrolysis of your β-keto ester and maximize the yield of your target compound.
Technical Support Center: Decarboxylation of Substituted β-Keto Esters
Welcome to the technical support center for the decarboxylation of substituted β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My decarboxylation is incomplete. What are the common causes?
A1: Incomplete decarboxylation is a frequent issue. The primary causes often revolve around three factors:
-
Insufficient Temperature: The decarboxylation of the intermediate β-keto acid is thermally driven.[1][2] If the reaction temperature is too low, the activation energy for the C-C bond cleavage won't be reached, leading to a stalled reaction.
-
Inefficient Hydrolysis (for traditional methods): In classic acidic or basic decarboxylation, the ester must first be hydrolyzed to the corresponding β-keto acid.[3][4] If hydrolysis is incomplete due to steric hindrance or insufficiently harsh conditions, the starting material will persist.
-
Reaction Time: Especially for sterically hindered substrates, both the initial hydrolysis and the subsequent decarboxylation may require extended reaction times.
Q2: I'm observing significant side product formation. What could be happening?
A2: Side product formation often points to the reaction conditions being too harsh or incompatible with other functional groups in your molecule. Common side reactions include:
-
Retro-Claisen Condensation: Under basic conditions, the β-keto ester or the resulting ketone can undergo a retro-Claisen reaction, especially at elevated temperatures. This breaks the α-carbon to carbonyl carbon bond, leading to simpler ester and ketone fragments.
-
Decomposition of Sensitive Functional Groups: If your substrate contains functional groups sensitive to strong acid or base (e.g., acetals, some protecting groups), they may be cleaved or rearranged under the reaction conditions.[5]
-
Racemization: If the α-carbon is a stereocenter, harsh basic or acidic conditions can lead to its epimerization.
Q3: Can I decarboxylate my β-keto ester without using harsh acidic or basic conditions?
A3: Yes. For substrates with sensitive functional groups, the Krapcho decarboxylation is a widely used alternative that proceeds under near-neutral conditions.[5][6] This reaction typically involves heating the β-keto ester with a salt (e.g., lithium chloride, sodium chloride, or sodium cyanide) in a polar aprotic solvent like DMSO, often with a small amount of water.[7][8][9]
Q4: Why does the Krapcho decarboxylation work best with methyl esters?
A4: The Krapcho decarboxylation mechanism involves a nucleophilic attack by a halide ion (e.g., Cl⁻) on the alkyl group of the ester in an SN2 fashion.[7][8] Methyl groups are the least sterically hindered and thus the most susceptible to SN2 attack, making methyl esters the ideal substrates for this reaction.[7]
Troubleshooting Guides
Issue 1: Incomplete Decarboxylation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material or the intermediate β-keto acid remaining after the expected reaction time.
-
The isolated yield of the desired ketone is low.
Root Cause Analysis & Solutions:
This troubleshooting workflow will guide you through diagnosing and resolving incomplete decarboxylation.
Caption: Troubleshooting workflow for incomplete decarboxylation.
Issue 2: Steric Hindrance at the α-Position
Symptoms:
-
Dialkylated α-carbons, especially with bulky substituents, fail to decarboxylate under standard conditions.
-
Hydrolysis of the ester is particularly sluggish.[10]
Root Cause Analysis & Solutions:
Steric bulk around the reaction center can impede both the hydrolysis of the ester and the formation of the necessary cyclic transition state for decarboxylation.[11]
| Parameter | Standard Conditions | Troubleshooting for Hindered Substrates | Rationale |
| Method | Aqueous HCl or H₂SO₄, reflux | Krapcho Decarboxylation | Avoids the difficult hydrolysis step and directly dealkylates the ester. The high temperatures used in the Krapcho protocol are effective at overcoming steric barriers.[7] |
| Solvent | Protic solvents (e.g., H₂O, EtOH) | High-boiling polar aprotic solvents (e.g., DMSO, DMF) | These solvents are required for the Krapcho reaction and can effectively solvate the salt and intermediates. Their high boiling points allow for the necessary high reaction temperatures.[5][7] |
| Temperature | 100 °C (refluxing water) | 150 - 190 °C | Higher thermal energy is required to overcome the activation barrier for the SN2 dealkylation and subsequent decarboxylation of hindered substrates.[7] |
| Reagents | 6M HCl | LiCl or NaCl in wet DMSO | The combination of a halide salt and water in a polar aprotic solvent is the hallmark of the Krapcho reaction, specifically designed for these types of transformations.[6][9] |
Experimental Protocol: Krapcho Decarboxylation of a Hindered β-Keto Ester
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted β-keto ester (1.0 eq), lithium chloride (1.2 eq), and dimethyl sulfoxide (DMSO, ~0.2 M).
-
Add Water: Add deionized water (2.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring. The evolution of gas (CO₂) should be observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Issue 3: Substrate Contains Acid/Base Sensitive Functional Groups
Symptoms:
-
Desired product is formed, but significant decomposition or cleavage of protecting groups is observed.
-
A complex mixture of products is seen on TLC or LC-MS.
Root Cause Analysis & Solutions:
The presence of sensitive functional groups necessitates the use of milder, near-neutral decarboxylation conditions. The Krapcho reaction is often the go-to method in these cases.[5] However, even milder palladium-catalyzed methods exist for extremely delicate substrates.[10]
Caption: Method selection for sensitive substrates.
Palladium-catalyzed decarboxylation can proceed at room temperature and offers an exceptionally mild alternative for labile compounds.[10] This method is particularly effective for allylic β-keto esters, where a π-allylpalladium intermediate is formed.[10]
Mechanistic Insights
Understanding the underlying mechanisms can aid in troubleshooting.
Acid-Catalyzed Decarboxylation
The process begins with the hydrolysis of the ester to a β-keto acid. The acid then adopts a cyclic, six-membered transition state, facilitating the loss of CO₂ and the formation of an enol, which rapidly tautomerizes to the more stable ketone.[2][4][12]
Caption: Simplified acid-catalyzed decarboxylation pathway.
Krapcho Decarboxylation
This reaction bypasses the β-keto acid intermediate. A halide ion directly attacks the ester's alkyl group, leading to a carboxylate intermediate that readily loses CO₂.
Caption: Simplified Krapcho decarboxylation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Minimizing byproducts in the synthesis of beta-keto esters
A Guide to Minimizing Byproducts and Optimizing Yields
Welcome to the technical support center for the synthesis of β-keto esters. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of β-keto ester synthesis and minimize the formation of unwanted byproducts. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of β-keto esters, particularly when using the Claisen condensation and related reactions.
Question: I am observing a low or no yield of my desired β-keto ester. What are the potential causes and how can I fix it?
Answer:
Low or no yield in a Claisen condensation is a common issue that can stem from several factors, ranging from the choice of reactants and base to the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Inappropriate Base Selection: The base is crucial for the deprotonation of the ester to form the reactive enolate. If the base is not strong enough, the enolate concentration will be too low for the reaction to proceed efficiently.[1]
-
Solution: Switch to a stronger base. While sodium ethoxide is commonly used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can often improve yields.[1] For mixed (crossed) Claisen condensations, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to selectively form one enolate, thus preventing a mixture of products.
-
-
Presence of Water: Many bases used in Claisen condensations, especially sodium hydride, are highly moisture-sensitive. Any water in the reaction will quench the base, rendering it inactive.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is good practice to distill solvents over a suitable drying agent before use.
-
-
Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[2] The equilibrium may not favor the product if the starting materials are particularly stable or if the product is not stabilized.
-
Steric Hindrance: Bulky substituents on the ester can hinder the approach of the enolate to the carbonyl carbon, slowing down the reaction or preventing it altogether.
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, you may need to use a stronger base or higher reaction temperatures to overcome the steric barrier, though this may increase the risk of side reactions.
-
Question: My final product is contaminated with a significant amount of a different ester. What is this byproduct and how can I prevent its formation?
Answer:
The most likely culprit for ester contamination is transesterification . This occurs when the alkoxide base used does not match the alkoxy group of the starting ester. For example, using sodium methoxide with an ethyl ester can lead to the formation of the corresponding methyl ester.[4]
Mechanism of Transesterification:
Caption: Transesterification side reaction.
Solutions to Prevent Transesterification:
-
Match the Base to the Ester: The most straightforward solution is to use an alkoxide base with the same alkyl group as the ester's alkoxy group. For an ethyl ester, use sodium ethoxide; for a methyl ester, use sodium methoxide.[4]
-
Use a Non-Nucleophilic Base: Alternatively, employ a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). These bases are strong enough to deprotonate the ester but are too sterically hindered to act as nucleophiles, thus avoiding transesterification.
Question: I am seeing byproducts that suggest my ester is being hydrolyzed. How can I avoid this?
Answer:
Ester hydrolysis to the corresponding carboxylic acid can occur if there is water present in the reaction mixture, especially under basic conditions. The resulting carboxylate is unreactive in the Claisen condensation.
Mechanism of Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed ester hydrolysis.
Solutions to Prevent Hydrolysis:
-
Anhydrous Conditions: As with preventing base quenching, the key is to maintain strictly anhydrous conditions. Dry all glassware and use anhydrous solvents.
-
Careful Workup: During the reaction workup, be mindful of the pH. If quenching with an aqueous solution, ensure the temperature is kept low to minimize hydrolysis before acidification.
Question: My reaction is producing a symmetrical ketone as a major byproduct. What is happening?
Answer:
The formation of a symmetrical ketone suggests that your desired β-keto ester is undergoing hydrolysis followed by decarboxylation . β-keto acids are unstable and readily lose carbon dioxide upon heating to yield a ketone.[5]
Mechanism of Decarboxylation:
Caption: Hydrolysis and decarboxylation of a β-keto ester.
Solutions to Prevent Decarboxylation:
-
Mild Workup Conditions: Avoid excessive heating during the workup, especially after acidification. Perform extractions and solvent removal at reduced pressure and moderate temperatures.
-
Control of pH: Decarboxylation can be catalyzed by both acid and base. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between a Claisen condensation and a Dieckmann condensation?
-
Q2: Can I perform a Claisen condensation with two different esters?
-
A2: Yes, this is called a "mixed" or "crossed" Claisen condensation. However, if both esters have α-hydrogens, a mixture of four different products can be formed, making purification difficult.[1] To obtain a single product, it is best to use one ester that does not have α-hydrogens (e.g., an aromatic ester or a carbonate), which can only act as the electrophile.[1] Alternatively, a strong, non-nucleophilic base like LDA can be used to selectively deprotonate one of the esters.[4]
-
-
Q3: Are there alternative methods to the Claisen condensation for synthesizing β-keto esters?
-
A3: Yes, several alternatives exist, each with its own advantages:
-
Acylation of Ketones: Ketone enolates can be acylated with reagents like acyl chlorides or anhydrides to form β-diketones, or with carbonates to form β-keto esters.
-
Meldrum's Acid Method: This method involves the acylation of Meldrum's acid followed by alcoholysis. It often gives high yields and avoids the self-condensation issues of the Claisen condensation.[8]
-
Lipase-Catalyzed Transesterification: This enzymatic method offers a mild and environmentally friendly route to β-keto esters, often with high yields (>90%).[9]
-
-
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |
| Claisen Condensation | Esters with α-hydrogens | Well-established, readily available starting materials | Risk of self- and cross-condensation, requires stoichiometric strong base | 50-75%[10] |
| Meldrum's Acid | Carboxylic acids or acyl chlorides, Meldrum's acid | High yields, avoids self-condensation, can use free carboxylic acids | Requires preparation or purchase of Meldrum's acid | >80%[8] |
| Lipase-Catalyzed Transesterification | β-keto ester and an alcohol | Mild, environmentally friendly, high yields, high chemo- and stereoselectivity | Can be slower than traditional methods, enzyme cost and stability | >90%[9] |
| Acylation of Ketones | Ketone and an acylating agent (e.g., diethyl carbonate) | Good for synthesizing β-keto esters from specific ketone precursors | Can be substrate-specific | Variable, can be high |
Detailed Experimental Protocols
Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate
This protocol describes the self-condensation of ethyl acetate using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Anhydrous ethyl acetate
-
Diethyl ether
-
Dilute acetic acid
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic, so control the rate of addition of sodium.
-
Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and dilute acetic acid to neutralize the excess base.
-
Extraction: Separate the aqueous layer and extract it twice with diethyl ether.
-
Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the residue under reduced pressure to obtain pure ethyl acetoacetate.[11]
Protocol 2: Mixed Claisen Condensation using LDA
This protocol outlines the synthesis of a β-keto ester from two different esters using lithium diisopropylamide (LDA) as the base.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Enolizable ester (Ester A)
-
Non-enolizable ester (Ester B)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of LDA: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add the enolizable ester (Ester A) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Reaction: Add the non-enolizable ester (Ester B) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Ethyl 2-acetyl-3-methylbutanoate and Methyl 2-acetyl-3-methylbutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences reaction outcomes, scalability, and overall efficiency. Among the versatile intermediates, β-keto esters stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two closely related β-keto esters: ethyl 2-acetyl-3-methylbutanoate and mthis compound. While differing by only a single methylene unit in their ester functionality, the choice between the ethyl and methyl variant can have subtle yet significant implications in a synthetic workflow. This document aims to provide an objective analysis of their synthesis, properties, and potential applications, supported by available data and established chemical principles, to empower researchers in making informed decisions.
At a Glance: Key Properties and Synthetic Considerations
| Property | This compound | Mthis compound |
| Molecular Formula | C₉H₁₆O₃[1] | C₈H₁₄O₃ |
| Molecular Weight | 172.22 g/mol [1] | 158.19 g/mol |
| Boiling Point | 82-85 °C @ 12 mmHg[2] | Not available |
| Density | 0.962 g/mL[2] | Not available |
| Typical Synthesis | Alkylation of ethyl acetoacetate | Alkylation of methyl acetoacetate |
| Key Synthetic Precursors | Ethyl acetoacetate, Isopropyl halide | Methyl acetoacetate, Isopropyl halide |
| Base for Synthesis | Sodium ethoxide | Sodium methoxide |
Synthetic Strategies: The Acetoacetic Ester Synthesis
The most common and direct route to both ethyl and mthis compound is the acetoacetic ester synthesis.[3] This venerable reaction involves the alkylation of the α-carbon of an acetoacetic ester with an appropriate alkyl halide.[4] In this specific case, an isopropyl halide is the alkylating agent of choice.
The generalized synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target β-keto esters and their subsequent conversion to a ketone.
Causality in Experimental Choices: Why the Alkoxide Matters
A critical aspect of the acetoacetic ester synthesis is the choice of the alkoxide base. To avoid unwanted transesterification reactions, the alkoxide used should match the alcohol component of the ester.[5][6] For the synthesis of this compound, sodium ethoxide is the base of choice. Conversely, for the methyl ester, sodium methoxide is employed.[7]
Transesterification is a reversible reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol.[8] If, for instance, sodium methoxide were used with ethyl acetoacetate, a mixture of ethyl and methyl esters would be formed, complicating purification and reducing the yield of the desired product.
Caption: The potential for transesterification when using a non-matching alkoxide base.
Comparative Analysis of Synthesis and Reactivity
1. Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This difference, although small, could potentially influence the rate of the alkylation reaction. The approach of the isopropyl halide to the enolate of ethyl acetoacetate might be slightly more hindered than its approach to the enolate of methyl acetoacetate. However, given the reactivity of the enolate, this difference is likely to be minimal and may not significantly impact the overall yield under optimized conditions.
2. Physical Properties and Purification: The boiling point of this compound is reported as 82-85 °C at 12 mmHg.[2] While the boiling point for the methyl ester is not available, it is expected to be slightly lower due to its lower molecular weight. This difference in boiling points could be a factor in the selection of purification methods, particularly for large-scale synthesis where distillation is a common technique.
3. Subsequent Transformations: Hydrolysis and Decarboxylation: A common downstream application of acetoacetic esters is their conversion to ketones through hydrolysis and decarboxylation.[3] The rate of hydrolysis of the ester can be influenced by the nature of the alkyl group. Generally, methyl esters are slightly more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions, though this difference is often not synthetically significant.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of synthetic products. While a complete set of directly comparable spectra is not available, the following provides an overview of expected and reported data.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) for Ethyl Ester | Expected Chemical Shift (ppm) for Methyl Ester |
| Ester Carbonyl | ~170 | ~170 |
| Ketone Carbonyl | ~205 | ~205 |
| α-Carbon | ~60 | ~60 |
| Ester Methylene (-CH₂-) | ~61 | - |
| Ester Methyl (-CH₃) | ~14 | ~52 |
| Isopropyl Methine (-CH-) | ~35 | ~35 |
| Isopropyl Methyls (-CH₃)₂ | ~20 | ~20 |
| Acetyl Methyl (-CH₃) | ~28 | ~28 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Available Spectroscopic Data:
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis of ethyl and mthis compound based on the principles of the acetoacetic ester synthesis.
Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Absolute ethanol
-
Sodium metal
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
Alkylation: Add 2-bromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis of Mthis compound
Materials:
-
Methyl acetoacetate
-
Absolute methanol
-
Sodium metal
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal to absolute methanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add methyl acetoacetate dropwise at room temperature with stirring.
-
Alkylation: Add 2-bromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure mthis compound.
Conclusion and Practical Implications
The choice between this compound and mthis compound in a synthetic campaign is often dictated by practical considerations rather than significant differences in chemical reactivity.
-
Cost and Availability of Starting Materials: The relative cost and availability of ethyl acetoacetate versus methyl acetoacetate and their corresponding alcohols (ethanol and methanol) can be a deciding factor, particularly for large-scale synthesis.
-
Downstream Reactions: If the ester functionality is to be maintained in the final product, the choice between an ethyl and a methyl ester may be influenced by the desired properties of that final molecule. In the context of drug development, even a small change like this can impact pharmacokinetic properties.
-
Ease of Handling and Purification: The slightly higher boiling point of the ethyl ester may offer an advantage in terms of reduced volatility and potentially easier handling on a larger scale. Conversely, the lower boiling point of the methyl ester might be advantageous for certain purification protocols.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ethyl 2-acetyl-3-methylbut-2-enoate | C9H14O3 | CID 643174 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of β-Keto Esters in Claisen Condensation
For researchers, scientists, and professionals in drug development, the Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters, which are pivotal intermediates in the creation of a vast array of pharmaceuticals and other complex organic molecules. The efficiency of this base-catalyzed reaction is profoundly influenced by the structure of the starting ester. This guide provides an in-depth comparative analysis of the reactivity of various β-keto esters in the Claisen condensation, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.
The Heart of the Reaction: Understanding the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[1] The reaction mechanism hinges on the generation of a nucleophilic enolate from one ester molecule, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[2][3]
A critical requirement for a successful Claisen condensation is the presence of at least one α-hydrogen on the ester, allowing for the formation of the enolate.[3] Furthermore, the reaction necessitates a stoichiometric amount of a strong, non-nucleophilic base. The conjugate alkoxide of the alcohol corresponding to the ester is often the base of choice to prevent transesterification.[1] The driving force of the reaction is the irreversible deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting ester, thus shifting the equilibrium towards the product.[2][3]
Key Factors Governing the Reactivity of β-Keto Esters
The reactivity of a β-keto ester in a Claisen condensation is not uniform across all substrates. Several key factors dictate the facility and outcome of the reaction:
-
Acidity of the α-Hydrogen: The ease of enolate formation is directly proportional to the acidity of the α-hydrogens. Esters with more acidic α-hydrogens will form the enolate more readily, initiating the condensation. The pKa of the α-hydrogen of a typical ester is around 25, while the resulting β-keto ester has a pKa of approximately 11, highlighting the thermodynamic driving force of the final deprotonation step.[3]
-
Steric Hindrance: The steric environment around both the α-carbon and the carbonyl carbon plays a crucial role. Increased steric bulk on the α-carbon can hinder the approach of the base for deprotonation and also impede the nucleophilic attack of the enolate on the second ester molecule. Similarly, bulky substituents on the ester's alkoxy group or acyl portion can sterically shield the carbonyl carbon from attack.
-
Electronic Effects: Electron-withdrawing groups on the α-carbon can increase the acidity of the α-hydrogens, facilitating enolate formation. Conversely, electron-donating groups decrease the acidity and can slow down the reaction.
Comparative Reactivity: An Experimental Perspective
To illustrate the impact of substrate structure on the Claisen condensation, we will compare the reactivity of a series of ethyl esters: ethyl acetate, ethyl propanoate, and ethyl isobutyrate.
| Ester | Structure | α-Hydrogens | Steric Hindrance at α-Carbon | Expected Reactivity |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 3 | Low | High |
| Ethyl Propanoate | CH₃CH₂COOCH₂CH₃ | 2 | Moderate | Medium |
| Ethyl Isobutyrate | (CH₃)₂CHCOOCH₂CH₃ | 1 | High | Low |
The case of ethyl isobutyrate is particularly instructive. With only one α-hydrogen, the resulting β-keto ester product lacks an acidic proton between the two carbonyl groups. This prevents the final, irreversible deprotonation that drives the reaction to completion. Consequently, the Claisen condensation of esters with only one α-hydrogen, like ethyl isobutyrate, generally fails to give a significant yield under standard conditions due to an unfavorable equilibrium.[4]
In a mixed Claisen condensation involving two different enolizable esters, such as ethyl acetate and ethyl propanoate, a mixture of four possible β-keto ester products can be formed, complicating the purification process.[5]
Intramolecular Claisen Condensation: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7] This reaction is particularly effective for the formation of stable 5- and 6-membered rings.[3][6] The reactivity in the Dieckmann condensation is influenced by the chain length of the diester, which dictates the size of the resulting ring.
Comparative Yields in the Dieckmann Condensation
The formation of 5- and 6-membered rings is thermodynamically and kinetically favored. For example, the Dieckmann condensation of diethyl adipate (a 1,6-diester) to form a 5-membered ring and diethyl pimelate (a 1,7-diester) to form a 6-membered ring generally proceeds in good yields.
A study on the solvent-free Dieckmann condensation of diethyl adipate and diethyl pimelate using various bases provides valuable comparative data:
| Diester | Base | Yield of 2-ethoxycarbonylcyclopentanone (%) | Yield of 2-ethoxycarbonylcyclohexanone (%) |
| Diethyl Adipate | KOBuᵗ | 82 | - |
| Diethyl Adipate | NaOBuᵗ | 74 | - |
| Diethyl Adipate | KOEt | 63 | - |
| Diethyl Adipate | NaOEt | 61 | - |
| Diethyl Pimelate | KOBuᵗ | - | 69 |
| Diethyl Pimelate | NaOBuᵗ | - | 68 |
| Diethyl Pimelate | KOEt | - | 56 |
| Diethyl Pimelate | NaOEt | - | 60 |
Data adapted from a solvent-free Dieckmann condensation study.[8]
This data demonstrates that the choice of base significantly impacts the yield, with potassium tert-butoxide generally providing the best results for both substrates in this solvent-free system.
Experimental Protocols
To provide a practical context, here are detailed experimental protocols for both a classic Claisen condensation and a Dieckmann condensation.
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation of Ethyl Acetate
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate, anhydrous
-
Acetic acid, glacial
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: Cool the sodium ethoxide solution in an ice bath. Add anhydrous ethyl acetate dropwise from the addition funnel with vigorous stirring over a period of 1-2 hours. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add glacial acetic acid to neutralize the excess sodium ethoxide and the enolate salt of the product. Add water and transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of 2-Ethoxycarbonylcyclopentanone via Dieckmann Condensation of Diethyl Adipate
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Diethyl adipate
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere, suspend sodium hydride in anhydrous toluene.
-
Reaction: Heat the suspension to reflux. Add a solution of diethyl adipate in anhydrous toluene dropwise from the addition funnel over 2-3 hours. Continue to reflux for an additional 2 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water. Acidify the mixture with concentrated hydrochloric acid until the aqueous layer is acidic to litmus paper.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[9]
Visualizing the Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the Claisen condensation mechanism and a generalized experimental workflow.
Caption: Mechanism of the Claisen Condensation.
Caption: Generalized Experimental Workflow for Claisen Condensation.
Conclusion
The reactivity of β-keto esters in the Claisen condensation is a nuanced interplay of electronic and steric factors. Unhindered esters with multiple acidic α-hydrogens, such as ethyl acetate, exhibit the highest reactivity. As steric bulk increases at the α-carbon, reactivity diminishes. A key takeaway for synthetic planning is the necessity of at least two α-hydrogens in the starting ester for the reaction to be driven to completion under standard conditions. In the intramolecular Dieckmann condensation, the formation of 5- and 6-membered rings is highly favored, with the choice of base being a critical parameter for optimizing yields. This guide provides the foundational knowledge and practical insights to empower researchers to strategically select substrates and conditions for successful Claisen and Dieckmann condensations.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. homework.study.com [homework.study.com]
- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Modern Ketone Synthesis: Moving Beyond Ethyl 2-acetyl-3-methylbutanoate
Ketones are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. For decades, the acetoacetic ester synthesis has been a cornerstone method for their preparation, with reagents like Ethyl 2-acetyl-3-methylbutanoate offering a reliable, albeit traditional, route. However, the demands of modern chemical research—greater efficiency, milder reaction conditions, and broader functional group tolerance—have spurred the development of a host of superior synthetic strategies.
This guide provides an in-depth comparison of contemporary alternatives to the classical β-keto ester approach. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a clear-eyed assessment of each method's strengths and weaknesses to empower researchers in selecting the optimal tool for their synthetic challenges.
The Baseline: Acetoacetic Ester Synthesis
The traditional approach, exemplified by the use of this compound or ethyl acetoacetate, relies on the alkylation of a resonance-stabilized enolate, followed by hydrolysis and thermal decarboxylation.[1][2][3] The key to this synthesis is the acidity of the α-proton situated between the two carbonyl groups (pKa ≈ 11), which allows for easy deprotonation with a moderately strong base like sodium ethoxide.[4][5]
Mechanism of Acetoacetic Ester Synthesis
The reaction proceeds in three distinct stages:
-
Enolate Formation: A base abstracts the acidic α-proton to form a nucleophilic enolate.[1]
-
Alkylation: The enolate attacks an alkyl halide in an SN2 reaction.[3]
-
Hydrolysis & Decarboxylation: Acidic or basic hydrolysis of the ester, followed by heating, cleaves the ester and induces decarboxylation of the resulting β-keto acid to yield the final ketone.[1][2][5]
Caption: General workflow for the Acetoacetic Ester Synthesis.
While reliable, this method suffers from significant drawbacks:
-
Harsh Conditions: The final hydrolysis and decarboxylation step often requires strong acid or base and high temperatures.
-
Limited Scope: The reaction is primarily suited for making α-substituted methyl ketones.
-
Poor Functional Group Tolerance: The harsh conditions are incompatible with many sensitive functional groups.
These limitations necessitate the use of more advanced and milder synthetic alternatives in contemporary research.
High-Fidelity Alternatives for Controlled Ketone Synthesis
Modern organic synthesis favors methods that offer precision, mild conditions, and broad applicability. The following alternatives have largely superseded the acetoacetic ester synthesis in complex molecule synthesis.
The Weinreb Amide: Preventing Over-addition
Discovered in 1981, the Weinreb-Nahm ketone synthesis is a powerful method that addresses a classic problem in organometallic chemistry: over-addition.[6] When Grignard or organolithium reagents react with esters or acyl chlorides, the reaction often proceeds past the ketone stage to form a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) ingeniously prevents this.[6][7][8]
Causality of Control: The Stable Tetrahedral Intermediate
The key to the Weinreb amide's success lies in its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[6][7][9] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed.[6][8][9] This two-step process—formation of the stable adduct followed by controlled hydrolysis—ensures the reaction stops cleanly at the ketone stage.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Representative Experimental Protocol: Synthesis of a Phenyl Ketone
-
Amide Formation: To a solution of the desired carboxylic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. Stir for 2 hours. Remove the solvent in vacuo. Dissolve the resulting acyl chloride in fresh DCM, cool to 0 °C, and add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the slow addition of pyridine (2.5 equiv). Allow the reaction to warm to room temperature and stir overnight. Work up with aqueous HCl, extract with DCM, dry over Na₂SO₄, and purify by column chromatography.
-
Ketone Synthesis: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise. Stir at -78 °C for 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by flash chromatography.[10]
| Substrate Example | Organometallic Reagent | Product | Typical Yield |
| CBZ-L-proline Weinreb amide | Ethylmagnesium bromide | (S)-1-((S)-1-benzoylpyrrolidin-2-yl)propan-1-one | >90%[9] |
| Methyl benzoate | Isopropylmagnesium chloride | Acetophenone | High[9] |
| Aliphatic Weinreb Amide | Phenylmagnesium bromide | Aliphatic-Aryl Ketone | 85-95% |
Organocuprates (Gilman Reagents): The Softer Nucleophile
Like Weinreb amides, organocuprates (Gilman reagents, R₂CuLi) offer a controlled route to ketones from acyl chlorides.[11][12][13] Their utility stems from their reduced reactivity compared to Grignard or organolithium reagents.[14] The carbon-copper bond is less polarized than the carbon-magnesium bond, making the organocuprate a "softer," less reactive nucleophile.[14]
Causality of Selectivity: Reactivity Mismatch
An organocuprate will readily react with a highly electrophilic acyl chloride. However, the resulting ketone product is significantly less reactive and does not typically react further with the Gilman reagent.[11][13][15] This inherent selectivity allows for the clean isolation of ketones without the risk of over-addition to form tertiary alcohols.[13][15]
Representative Experimental Protocol: Synthesis from an Acyl Chloride
-
Gilman Reagent Preparation: In a flame-dried flask under argon, dissolve copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C. Slowly add an organolithium reagent (2.0 equiv, e.g., methyllithium) and stir for 30 minutes to form the lithium dialkylcuprate solution.[16]
-
Ketone Formation: In a separate flask, dissolve the acyl chloride (1.0 equiv) in anhydrous THF at -78 °C. Slowly add the freshly prepared Gilman reagent via cannula. Stir the reaction at -78 °C for 1-2 hours. Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with diethyl ether. Wash the organic layers with water and brine, dry over MgSO₄, and purify by chromatography.[14]
| Acyl Chloride | Gilman Reagent | Product | Typical Yield |
| Benzoyl chloride | Lithium dimethylcuprate | Acetophenone | ~85% |
| Butanoyl chloride | Lithium dimethylcuprate | 2-Pentanone | High[13] |
| Cyclohexanecarbonyl chloride | Lithium diphenylcuprate | Cyclohexyl(phenyl)methanone | >90% |
Modern Oxidation Methods: The Functional Group Tolerant Approach
For syntheses where a secondary alcohol precursor is readily available, oxidation is the most direct route to a ketone. While classical methods using chromium reagents (e.g., PCC, Jones oxidation) are effective, their toxicity and harshness have led to their replacement by milder, more selective methods.
The Swern Oxidation and Dess-Martin Periodinane (DMP) stand out as premier choices for modern synthesis due to their exceptionally mild conditions and high functional group tolerance.[17][18][19][20]
Causality of Mildness: Low-Temperature, Non-Acidic/Basic Conditions
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by the addition of a hindered non-nucleophilic base like triethylamine.[17][21][22] The reaction proceeds through an alkoxysulfonium ylide, and the low temperature prevents side reactions and preserves sensitive functional groups.[17][21]
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent operates at room temperature under neutral pH conditions in chlorinated solvents.[19][23][24] Its high selectivity and simple workup make it a go-to reagent for late-stage syntheses on complex molecules.[23][24]
Representative Experimental Protocol: Dess-Martin Oxidation
-
To a solution of the secondary alcohol (1.0 equiv) in dry dichloromethane (DCM, 10 volumes) under an inert atmosphere, add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature.[23]
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15 minutes until the layers are clear. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone, which can be purified by chromatography.
| Substrate | Reagent | Conditions | Typical Yield |
| Primary Alcohol | Swern or DMP | -78 °C or RT | Aldehyde, >90%[19][25] |
| Secondary Alcohol | Swern or DMP | -78 °C or RT | Ketone, >95%[19][25] |
| Alcohol with acid-labile groups | DMP | RT, neutral pH | Ketone, high yield[19] |
Palladium-Catalyzed Cross-Coupling: The Power of Acyl Suzuki-Miyaura
For the synthesis of aryl ketones, palladium-catalyzed cross-coupling reactions represent the state-of-the-art, offering unparalleled scope and functional group compatibility compared to classical methods like Friedel-Crafts acylation. The acyl Suzuki-Miyaura reaction, which couples an acyl chloride with an organoboron reagent, is a central transformation in modern organic synthesis.[26][27][28]
Causality of Versatility: The Pd(0)/Pd(II) Catalytic Cycle
The reaction proceeds via a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride.[29][30]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[29][31]
-
Reductive Elimination: The two organic partners are ejected from the palladium center, forming the new carbon-carbon bond of the ketone and regenerating the Pd(0) catalyst.[29][31]
This catalytic process operates under mild conditions and tolerates a vast array of functional groups on both coupling partners.[26][27]
Caption: Catalytic cycle for the Acyl Suzuki-Miyaura cross-coupling.
Representative Experimental Protocol: Acyl Suzuki-Miyaura Coupling [32]
-
To a flask charged with the aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (3 mol%), and cesium carbonate (2.0 equiv), add a solution of the acyl chloride (1.0 equiv) in anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the aryl ketone.
| Acyl Chloride | Boronic Acid | Product | Typical Yield |
| 4-Methoxybenzoyl chloride | Phenylboronic acid | 4-Methoxyphenyl(phenyl)methanone | 85-95% |
| Benzoyl chloride | 2-Thienylboronic acid | Phenyl(thiophen-2-yl)methanone | High[26] |
| 3-Bromobenzoyl chloride | Phenylboronic acid | 3-Bromobenzophenone | Good[33] |
Comparative Performance Analysis
| Method | Substrate Scope | Functional Group Tolerance | Conditions | Key Advantage | Key Limitation |
| Acetoacetic Ester Synthesis | Limited; primarily for α-alkyl methyl ketones | Poor | Harsh (strong base/acid, heat) | Inexpensive, classical method | Low tolerance, harsh conditions |
| Weinreb Amide Synthesis | Very broad; accepts most organometallics | Excellent | Mild (low temperature) | Prevents over-addition; high fidelity | Requires pre-formation of the amide |
| Organocuprate Acylation | Broad; requires acyl chlorides | Good | Mild (low temperature) | High selectivity for ketones | Stoichiometric use of copper |
| Modern Oxidation (DMP/Swern) | Broad; requires secondary alcohol precursor | Excellent | Very Mild (neutral pH or low temp) | High chemoselectivity, direct | Requires alcohol starting material |
| Acyl Suzuki-Miyaura Coupling | Very broad; aryl/vinyl acyl chlorides & boronic acids | Excellent | Mild (catalytic Pd, base) | Unmatched scope for aryl ketones | Requires transition metal catalyst |
Conclusion and Future Outlook
While the acetoacetic ester synthesis remains a valuable pedagogical tool, its practical application in modern, complex synthesis has been largely eclipsed by more robust and versatile methodologies. For the synthesis of a wide range of ketones with high functional group tolerance, the Weinreb amide approach offers unparalleled control over stoichiometry. When an acyl chloride is the immediate precursor, organocuprates provide a direct and selective route. For converting secondary alcohols, the mildness and efficiency of DMP and Swern oxidations are unmatched. Finally, for the construction of complex aryl ketones, the acyl Suzuki-Miyaura cross-coupling stands as the premier catalytic method.
The choice of reagent is ultimately dictated by the specific synthetic target, available starting materials, and the chemical environment of the molecule. By understanding the causality behind the selectivity and efficacy of each of these modern methods, researchers can make informed decisions to streamline their synthetic endeavors and accelerate the pace of discovery.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Weinreb Ketone Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 12. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 15. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 20. Dess-Martin Oxidation [organic-chemistry.org]
- 21. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 22. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. par.nsf.gov [par.nsf.gov]
- 28. Collection - Mechanochemical Synthesis of Ketones via Chemoselective SuzukiâMiyaura Cross-Coupling of Acyl Chlorides - Organic Letters - Figshare [acs.figshare.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 31. chemrxiv.org [chemrxiv.org]
- 32. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Ethyl 2-acetyl-3-methylbutanoate and Its Derivatives
This guide provides an in-depth spectral comparison of Ethyl 2-acetyl-3-methylbutanoate and its structurally modified derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By understanding the causal relationships between molecular structure and spectral output, readers can enhance their ability to characterize and differentiate these important β-keto esters.
Introduction: The Significance of β-Keto Esters and Keto-Enol Tautomerism
This compound is a member of the β-keto ester class of organic compounds, which are pivotal intermediates in synthetic organic chemistry. A defining characteristic of these molecules is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms. This equilibrium is a critical factor influencing their reactivity and is readily observable through various spectroscopic techniques. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the specific substituents on the molecule.
This guide will explore how deliberate structural modifications to the parent molecule, this compound, manifest in their respective NMR, IR, and MS spectra. The derivatives chosen for this comparison are:
-
Ethyl 2-benzoyl-3-methylbutanoate: Modification at the α-position (acetyl methyl replaced with a phenyl group).
-
Mthis compound: Modification of the ester group (ethyl replaced with methyl).
-
Ethyl 2-acetyl-3-phenylpropanoate: Modification at the β-position (isopropyl group replaced with a benzyl group).
Structural Overview
The fundamental structures of the parent compound and its derivatives are presented below. Understanding these structures is key to interpreting the subsequent spectral data.
Figure 1: Chemical structures of the compared compounds.
Comparative Spectral Analysis
The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its derivatives. The data is presented in tabular format for ease of comparison, followed by an expert interpretation of the observed spectral differences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. The chemical shifts, splitting patterns, and integration values are highly sensitive to the molecular structure.
Table 1: Comparative ¹H NMR Data (Keto Form, CDCl₃, TMS as standard)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 4.18 (q, 2H), 3.45 (d, 1H), 2.25 (s, 3H), 2.15 (m, 1H), 1.25 (t, 3H), 0.95 (d, 6H) | O-CH₂, α-H, CO-CH₃, CH(CH₃)₂, O-CH₂-CH₃, CH(CH₃)₂ |
| Ethyl 2-benzoyl-3-methylbutanoate | 7.95-7.45 (m, 5H), 4.20 (q, 2H), 3.90 (d, 1H), 2.30 (m, 1H), 1.28 (t, 3H), 1.05 (d, 3H), 0.80 (d, 3H) | Ar-H, O-CH₂, α-H, CH(CH₃)₂, O-CH₂-CH₃, CH(CH₃)₂ |
| Mthis compound | 3.70 (s, 3H), 3.45 (d, 1H), 2.25 (s, 3H), 2.15 (m, 1H), 0.95 (d, 6H) | O-CH₃, α-H, CO-CH₃, CH(CH₃)₂, CH(CH₃)₂ |
| Ethyl 2-acetyl-3-phenylpropanoate | 7.30-7.15 (m, 5H), 4.10 (q, 2H), 3.70 (t, 1H), 3.15 (dd, 1H), 2.95 (dd, 1H), 2.20 (s, 3H), 1.20 (t, 3H) | Ar-H, O-CH₂, α-H, β-CH₂, β-CH₂, CO-CH₃, O-CH₂-CH₃ |
Expert Interpretation:
-
Ethyl 2-benzoyl-3-methylbutanoate: The replacement of the acetyl methyl group with a phenyl group leads to the appearance of aromatic protons in the downfield region (7.45-7.95 ppm). The α-proton is shifted downfield to ~3.90 ppm due to the deshielding effect of the adjacent benzoyl group.
-
Mthis compound: The substitution of the ethyl ester with a methyl ester results in the disappearance of the quartet and triplet signals for the ethyl group and the appearance of a sharp singlet for the methoxy protons at approximately 3.70 ppm.
-
Ethyl 2-acetyl-3-phenylpropanoate: Replacing the isopropyl group with a benzyl group introduces aromatic proton signals (7.15-7.30 ppm). The signals for the β-protons appear as a pair of doublets of doublets around 2.95 and 3.15 ppm, and the α-proton is shifted to ~3.70 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (Keto Form, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 203.5, 169.0, 61.5, 61.0, 31.0, 29.0, 19.5, 14.0 | C=O (ketone), C=O (ester), O-CH₂, α-C, CH(CH₃)₂, CO-CH₃, CH(CH₃)₂, O-CH₂-CH₃ |
| Ethyl 2-benzoyl-3-methylbutanoate | 197.0, 168.5, 136.0, 133.0, 128.5, 128.0, 61.8, 60.0, 32.0, 20.0, 14.2 | C=O (ketone), C=O (ester), Ar-C (ipso), Ar-C, Ar-C, Ar-C, O-CH₂, α-C, CH(CH₃)₂, CH(CH₃)₂, O-CH₂-CH₃ |
| Mthis compound | 203.5, 169.5, 61.0, 52.0, 31.0, 29.0, 19.5 | C=O (ketone), C=O (ester), α-C, O-CH₃, CH(CH₃)₂, CO-CH₃, CH(CH₃)₂ |
| Ethyl 2-acetyl-3-phenylpropanoate | 202.0, 170.0, 139.0, 129.0, 128.5, 126.5, 61.0, 58.0, 38.0, 30.0, 14.0 | C=O (ketone), C=O (ester), Ar-C (ipso), Ar-C, Ar-C, Ar-C, O-CH₂, α-C, β-C, CO-CH₃, O-CH₂-CH₃ |
Expert Interpretation:
-
Ethyl 2-benzoyl-3-methylbutanoate: The ketone carbonyl carbon is shifted upfield to ~197.0 ppm due to conjugation with the phenyl ring. Aromatic carbon signals appear between 128.0 and 136.0 ppm.
-
Mthis compound: The primary difference is the appearance of the methoxy carbon signal around 52.0 ppm, replacing the ethyl ester carbon signals.
-
Ethyl 2-acetyl-3-phenylpropanoate: The introduction of the benzyl group results in aromatic carbon signals and a signal for the benzylic methylene carbon (β-C) at approximately 38.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Comparative IR Data (Neat, cm⁻¹)
| Compound | C=O Stretch (Ketone) | C=O Stretch (Ester) | C-O Stretch |
| This compound | ~1720 | ~1745 | ~1250-1150 |
| Ethyl 2-benzoyl-3-methylbutanoate | ~1685 | ~1735 | ~1270-1180 |
| Mthis compound | ~1720 | ~1745 | ~1250-1150 |
| Ethyl 2-acetyl-3-phenylpropanoate | ~1715 | ~1740 | ~1240-1160 |
Expert Interpretation:
-
Ethyl 2-benzoyl-3-methylbutanoate: The ketone C=O stretching frequency is significantly lowered to ~1685 cm⁻¹ due to conjugation with the aromatic ring.[1] The ester C=O stretch is also slightly lowered.
-
Mthis compound: The IR spectrum is very similar to the parent ethyl ester, as the change from an ethyl to a methyl group has a minimal effect on the vibrational frequencies of the carbonyl and C-O bonds.
-
Ethyl 2-acetyl-3-phenylpropanoate: The ketone and ester C=O stretching frequencies are slightly lower than the parent compound, but not as significantly as in the benzoyl derivative, as the phenyl group is not directly conjugated with the carbonyls.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 172 | 129, 101, 88, 72, 43 |
| Ethyl 2-benzoyl-3-methylbutanoate | 234 | 105 (base peak), 77 |
| Mthis compound | 158 | 127, 115, 101, 59, 43 |
| Ethyl 2-acetyl-3-phenylpropanoate | 234 | 143, 115, 91, 43 |
Expert Interpretation:
-
Ethyl 2-benzoyl-3-methylbutanoate: The base peak at m/z 105 corresponds to the stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the bond between the two carbonyl groups.[2] The fragment at m/z 77 is the phenyl cation [C₆H₅]⁺.
-
Mthis compound: The molecular ion is observed at m/z 158. The fragmentation pattern is similar to the ethyl ester, with characteristic losses of the methoxy group and acetyl group.
-
Ethyl 2-acetyl-3-phenylpropanoate: A prominent fragment at m/z 91 corresponds to the stable benzyl cation [C₆H₅CH₂]⁺, formed by cleavage of the bond between the α and β carbons.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-20 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Figure 3: Workflow for IR Spectroscopy.
Detailed Steps:
-
Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) plates to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
Figure 4: Workflow for Mass Spectrometry.
Detailed Steps:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC) or a direct insertion probe.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is measured.
-
Data System: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide has provided a comprehensive spectral comparison of this compound and three of its derivatives. The analysis demonstrates that NMR, IR, and MS are powerful tools for elucidating the structural features of these compounds. By systematically modifying the parent structure, we have shown how specific changes in the molecular architecture lead to predictable and interpretable variations in the spectral data. This understanding is fundamental for the unambiguous characterization of novel compounds and for quality control in chemical synthesis and drug development.
References
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Synthesized from Ethyl 2-acetyl-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Ethyl 2-acetyl-3-methylbutanoate, a versatile β-keto ester, serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth, comparative analysis of the biological activities of pyrimidine and pyrazole derivatives synthesized from this precursor. We will delve into their antifungal and antibacterial properties, benchmark their performance against established commercial agents, and provide detailed, field-proven experimental protocols to empower your research and development endeavors.
The Synthetic Gateway: From β-Keto Ester to Bioactive Heterocycle
The reactivity of the 1,3-dicarbonyl moiety in this compound makes it an ideal substrate for condensation reactions to form five- and six-membered heterocyclic rings. The two primary classes of biologically active compounds derived from this precursor are pyrimidines and pyrazoles.
Synthesis of Pyrimidine Derivatives: The Pinner synthesis is a classical and efficient method for pyrimidine ring formation.[1] It involves the acid- or base-catalyzed condensation of a β-keto ester with an amidine or a related compound like urea, thiourea, or guanidine.[1][2] This reaction proceeds through the formation of an intermediate that cyclizes to yield the stable pyrimidine ring.
Synthesis of Pyrazole Derivatives: The Knorr pyrazole synthesis and related methodologies are employed for the creation of pyrazole and pyrazolone rings from β-keto esters.[3] This reaction involves the condensation of the 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[3]
Antifungal Activity of Pyrimidine Derivatives: A Comparative Analysis
A significant area of interest for pyrimidine derivatives lies in their potential as antifungal agents, particularly against phytopathogenic fungi.[3][5] Several novel pyrimidine compounds synthesized from β-keto ester precursors have demonstrated potent fungicidal activities, in some cases exceeding that of commercial fungicides.[3]
Comparative Efficacy:
The following table summarizes the in vitro antifungal activity of representative pyrimidine derivatives compared to commercial fungicides. The data is presented as the inhibition rate (%) at a concentration of 50 µg/mL.
| Compound/Fungicide | Fungal Strain | Inhibition Rate (%) | Reference |
| Novel Pyrimidine 1a | Thanatephorus cucumeris | 80.4 | [5] |
| Novel Pyrimidine 3b | Thanatephorus cucumeris | 76.5 | [5] |
| Pyrimethanil | Thanatephorus cucumeris | 86.7 | [5] |
| Flumorph | Thanatephorus cucumeris | Not specified | [3] |
| Dimethomorph | Thanatephorus cucumeris | Not specified | [3] |
| Novel Pyrimidine 5o | Phomopsis sp. | 100.0 | [2][6] |
| Pyrimethanil | Phomopsis sp. | 85.1 | [2][6] |
Mechanism of Action:
The antifungal activity of many pyrimidine derivatives is attributed to their ability to inhibit dihydrofolate reductase (DHFR).[7][8] DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[7] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death.[7]
Antibacterial Activity of Pyrazole Derivatives: A Comparative Analysis
Pyrazole derivatives have emerged as a promising class of antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9][10] Their efficacy, in some instances, rivals or surpasses that of standard antibiotics.[10]
Comparative Efficacy:
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative pyrazole derivatives against various bacterial strains, in comparison to standard antibiotics. Lower MIC values indicate greater potency.[11]
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Hydrazone 21a | 62.5 | 62.5 | 125 | 62.5 | [12] |
| Chloramphenicol | >125 | >125 | - | - | [10] |
| Imidazo-pyridine pyrazole 18 | <1 | <1 | <1 | <1 | [10] |
| Ciprofloxacin | - | - | - | - | [9] |
Mechanism of Action:
A primary target for the antibacterial action of many pyrazole derivatives is DNA gyrase, a type II topoisomerase.[5][12][13] DNA gyrase is essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[12] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.[12][13]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives from this compound
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[3]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or glacial acetic acid as solvent
-
Stirring hotplate
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][14][15][16][17]
Materials:
-
Synthesized compounds and control antibiotics/antifungals
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound and control drug in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve the final desired concentration for inoculation (typically ~5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells (broth only). Include a growth control well (broth and inoculum, no compound).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11][13]
Visualization of Workflows and Mechanisms
Caption: Synthetic workflow from this compound to biologically active heterocycles.
Caption: General mechanisms of action for pyrazole and pyrimidine derivatives.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 7. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. testinglab.com [testinglab.com]
- 10. njccwei.com [njccwei.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ESCMID: EUCAST [escmid.org]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 17. EUCAST: Expert Rules [eucast.org]
A Comparative Guide to the Stereoselective Reactions of Ethyl 2-acetyl-3-methylbutanoate
This guide provides an in-depth analysis of stereoselective strategies for the chemical modification of Ethyl 2-acetyl-3-methylbutanoate, a versatile prochiral β-keto ester. Designed for researchers, scientists, and professionals in drug development, this document compares key reaction classes, focusing on the diastereoselective reduction of its ketone functionality and the stereocontrolled alkylation of its α-carbon. We will explore the mechanistic underpinnings of stereocontrol, provide comparative data, and detail validated experimental protocols.
The Strategic Importance of Stereocontrol
In the synthesis of complex molecules, particularly pharmaceuticals, the precise three-dimensional arrangement of atoms is paramount. A molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different biological activities.[1] this compound possesses a pre-existing chiral center at the C3 position, which serves as a powerful stereodirecting element in subsequent transformations. Mastering the reactions at the adjacent prochiral carbonyl and α-carbon allows for the predictable synthesis of specific diastereomers, a critical step in building stereochemically rich molecular architectures.
Part 1: Diastereoselective Reduction of the Ketone Carbonyl
The reduction of the ketone in this compound yields a β-hydroxy ester, creating a new stereocenter at C2. The relative stereochemistry of the resulting C2 hydroxyl and the C3 isopropyl group (syn or anti) is determined by the facial selectivity of the hydride attack. This selectivity can be expertly controlled by the choice of reducing agent, which dictates the conformational model the reaction follows.
Theoretical Framework: Chelation vs. Non-Chelation Control
The stereochemical outcome of nucleophilic addition to α-chiral carbonyls is principally governed by two competing models:
-
Felkin-Anh Model (Non-Chelation Control): This model applies when the reducing agent does not have a coordinating metal ion (e.g., NaBH₄). It predicts that the largest group on the α-carbon (the isopropyl group) will orient itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophilic hydride then attacks the carbonyl carbon from the least hindered trajectory, which is typically at an angle of ~107° (the Bürgi-Dunitz angle), approaching past the smallest substituent (the hydrogen atom).[1][2][3]
-
Cram's Chelation Model: This model is dominant when a Lewis acidic metal ion capable of chelation is present (e.g., Zn²⁺ in Zn(BH₄)₂ or with additives like TiCl₄).[4][5][6] The metal ion coordinates with both the ketone and the ester carbonyl oxygens, locking the molecule into a rigid, five-membered ring conformation. This rigid structure forces the hydride to attack from the less hindered face of the chelate, often leading to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[2][6][7]
The ability to switch between these two pathways by simply changing the reagent is a powerful tool for achieving stereodivergent synthesis.
Figure 1: Decision workflow for achieving diastereomeric control in the reduction of this compound.
Comparative Performance of Reducing Agents
The choice of hydride source is the critical determinant of the diastereomeric ratio (d.r.) of the resulting β-hydroxy ester.
| Reagent/Catalyst System | Conditions | Controlling Model | Expected Major Diastereomer | Typical Diastereoselectivity (d.r.) |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Felkin-Anh | anti | 3:1 to 5:1 |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, -78 °C | Felkin-Anh | anti | 4:1 to 8:1 |
| Zinc Borohydride (Zn(BH₄)₂) | THF or Et₂O, -78 °C | Cram's Chelation | syn | >10:1 |
| L-Selectride® | THF, -78 °C | Felkin-Anh (Steric) | anti | >15:1 |
| Ru(II)/Chiral Ligand (e.g., BINAP) | H₂ (gas), various solvents | Asymmetric Catalysis | Enantiopure syn or anti | >99% ee/de |
Note: Diastereomeric ratios are estimates based on established principles for similar α-chiral β-dicarbonyl compounds. Actual results may vary.
As shown in the table, non-chelating reagents like NaBH₄ and LiAlH₄ provide moderate to good selectivity for the anti diastereomer.[4] For superior anti selectivity, a sterically demanding reagent like L-Selectride® is highly effective. Conversely, to obtain the syn diastereomer with high fidelity, a chelating agent such as zinc borohydride is the reagent of choice.[4][6] For applications demanding the highest levels of stereopurity, catalytic asymmetric hydrogenation with ruthenium or iridium catalysts offers access to specific enantiomers with exceptional selectivity.[8][9][10]
Figure 2: Simplified Newman projections illustrating hydride attack according to the Felkin-Anh and Cram's Chelation models.
Validated Experimental Protocols
Protocol 1: Felkin-Anh Controlled Reduction to the anti-Diastereomer
-
Objective: To synthesize the anti-β-hydroxy ester with moderate diastereoselectivity.
-
Rationale: Sodium borohydride is a mild, non-chelating reducing agent, ensuring the reaction proceeds via the Felkin-Anh pathway. Methanol is used as a protic solvent that also facilitates the reaction.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by ¹H NMR analysis or GC.
-
Protocol 2: Chelation Controlled Reduction to the syn-Diastereomer
-
Objective: To synthesize the syn-β-hydroxy ester with high diastereoselectivity.
-
Rationale: Zinc borohydride is an excellent chelating agent. The reaction is run at low temperature (-78 °C) in an aprotic solvent (THF) to maximize selectivity and maintain the integrity of the chelate intermediate.
-
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous tetrahydrofuran (THF, 0.1 M concentration) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of zinc borohydride (Zn(BH₄)₂, ~0.5 M in THF, 1.5 eq) dropwise via syringe over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify and analyze the product as described in Protocol 1.
-
Part 2: Stereoselective Alkylation of the α-Carbon
Creating a quaternary stereocenter by alkylating the α-carbon of this compound presents a significant challenge. The primary difficulty is that the product can racemize via keto-enol tautomerism, especially under the basic conditions required for enolate formation.[11] However, modern synthetic methods provide pathways to overcome this limitation.
Strategies for Stereocontrolled Alkylation
-
Substrate-Controlled Diastereoselective Alkylation: The most direct approach involves deprotonating the α-carbon with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperature to form a lithium enolate. The pre-existing stereocenter at C3 will then direct the incoming electrophile (e.g., an alkyl halide) to one face of the enolate. The stereoselectivity is often dependent on whether the E- or Z-enolate is formed and the nature of the solvent and additives.
-
Use of Chiral Auxiliaries: For more complex syntheses requiring higher levels of control, the ester can be derived from a chiral alcohol, or the entire β-keto ester moiety can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam.[12] The auxiliary provides a highly biased steric environment, forcing the alkylating agent to approach from a single direction, after which the auxiliary can be cleaved to reveal the desired product.
-
Catalytic Asymmetric Alkylation: Recent advances have focused on synergistic catalytic systems. For instance, a dual catalyst system using palladium and ruthenium complexes has been shown to perform stereodivergent allylation of β-keto esters under nearly neutral conditions, which prevents product epimerization.[11] This method allows for the synthesis of all four possible stereoisomers by choosing the appropriate combination of chiral ligands for each metal.[11]
Figure 3: General workflow for the substrate-controlled diastereoselective alkylation of the α-carbon.
Conclusion
This compound is a valuable building block whose reactivity can be precisely steered to yield specific stereoisomers. For the reduction of the ketone, a clear dichotomy exists: non-chelating reagents operating under the Felkin-Anh model afford the anti diastereomer, while chelating reagents following the Cram's model produce the syn diastereomer with high fidelity. For α-alkylation, careful control of reaction conditions to manage enolate geometry or the use of advanced catalytic systems is necessary to achieve high stereoselectivity and prevent epimerization. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the stereodirecting potential of this versatile substrate.
References
- 1. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 2-acetyl-3-methylbutanoate in Reaction Mixtures
Introduction: The Analytical Imperative
Ethyl 2-acetyl-3-methylbutanoate is a β-keto ester, a class of compounds that are pivotal intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Accurate quantification of this analyte within a complex reaction mixture is critical for reaction monitoring, yield optimization, and quality control. However, the inherent chemical nature of β-keto esters presents a unique analytical challenge that demands a carefully considered methodological approach.
This guide provides an in-depth comparison of the two primary chromatographic techniques for this analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will explore the underlying principles, provide field-proven experimental protocols, and present comparative performance data to empower researchers to select the optimal method for their specific needs.
The Core Challenge: Keto-Enol Tautomerism
Before comparing methodologies, it is crucial to understand the primary obstacle in the analysis of β-keto esters: keto-enol tautomerism. This compound exists as an equilibrium mixture of its keto and enol forms. This equilibrium is sensitive to the solvent, pH, and temperature. In chromatography, if the interconversion between tautomers is slow relative to the separation time, it can result in distorted, broadened, or even split peaks, severely compromising quantification accuracy.[3] An effective analytical method must either separate and quantify both forms, or create conditions where one form is overwhelmingly dominant or where the interconversion is rapid enough to yield a single, sharp peak.[3]
Method 1: Gas Chromatography (GC-FID) - The Workhorse Approach
Gas Chromatography is the presumptive technique for volatile and semi-volatile compounds like this compound.[4][5] The high temperatures of the GC inlet and column typically accelerate the keto-enol interconversion to the point where the analyte elutes as a single, sharp peak corresponding to an averaged state, effectively circumventing the tautomerism issue. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for carbon-containing compounds.
Causality Behind Experimental Choices
-
Sample Preparation : The goal is to isolate the analyte from non-volatile reaction components (salts, catalysts) and dilute it to an appropriate concentration. Liquid-liquid extraction (LLE) is a robust choice, using a non-polar organic solvent in which the ester is highly soluble and which is immiscible with the likely aqueous or polar reaction solvent.[5][6]
-
Column Selection : A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of selectivity for a range of potential byproducts and starting materials in a reaction mixture.
-
Internal Standard (IS) : An IS is critical for correcting variations in injection volume and detector response. A suitable IS should be a stable compound with similar volatility and detector response to the analyte but well-resolved chromatographically. Ethyl heptanoate or a similar ester not present in the reaction mixture would be an appropriate choice.
Experimental Protocol: GC-FID
-
Internal Standard Stock Solution : Prepare a 1.0 mg/mL solution of Ethyl Heptanoate (Internal Standard) in Ethyl Acetate.
-
Calibration Standards :
-
Prepare a 10.0 mg/mL stock solution of this compound reference standard in Ethyl Acetate.
-
Perform serial dilutions to create calibration standards ranging from 0.05 mg/mL to 2.0 mg/mL.
-
Spike each calibration standard with the Internal Standard solution to a final concentration of 0.2 mg/mL.
-
-
Sample Preparation :
-
Quench a 1.0 mL aliquot of the reaction mixture by adding it to 5.0 mL of deionized water.
-
Add 1.0 mL of the Internal Standard Stock Solution.
-
Add 5.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes to perform liquid-liquid extraction.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Carefully transfer the upper organic layer to a 2 mL autosampler vial. This sample is ready for injection.[6]
-
-
GC-FID Conditions :
-
System : Agilent 7890A GC with FID or equivalent.
-
Column : DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL, Split ratio 50:1.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : Start at 70°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 5 minutes.
-
Detector Temperature : 280°C.
-
GC-FID Analysis Workflow
Caption: Workflow for GC-FID quantitative analysis.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) - A Targeted Alternative
While GC is often preferred, HPLC can be a viable alternative, particularly in labs where GC is not available or for non-volatile reaction mixtures. The primary challenge, as noted, is tautomerism.[3] The key to a successful HPLC method is to control the mobile phase conditions to manage the keto-enol equilibrium.
Causality Behind Experimental Choices
-
Overcoming Tautomerism : The most common strategy is to use an acidic mobile phase. The acidic conditions can accelerate the interconversion, leading to a single, averaged peak.[3] Alternatively, increasing the column temperature can also speed up the conversion, improving peak shape.[3]
-
Column Selection : A standard C18 reversed-phase column is suitable for separating the moderately polar analyte from other components.
-
Detector : this compound possesses a carbonyl group, which provides a chromophore for UV detection, typically around 210 nm or 254 nm.
-
Sample Preparation : The main requirement is to ensure the sample is miscible with the mobile phase and free of particulates. A simple "dilute-and-shoot" approach is often sufficient after filtering the sample.[7]
Experimental Protocol: HPLC-UV
-
Mobile Phase : Prepare a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid. Filter and degas before use.
-
Internal Standard Stock Solution : Prepare a 1.0 mg/mL solution of a suitable, UV-active internal standard (e.g., Propylparaben) in the mobile phase.
-
Calibration Standards :
-
Prepare a 10.0 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions in the mobile phase to create standards from 0.05 mg/mL to 2.0 mg/mL.
-
Spike each standard with the Internal Standard solution to a final concentration of 0.2 mg/mL.
-
-
Sample Preparation :
-
Dilute 100 µL of the reaction mixture into 900 µL of the mobile phase.
-
Add the internal standard to a final concentration of 0.2 mg/mL.
-
Vortex to mix.
-
Filter the solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.[4]
-
-
HPLC-UV Conditions :
-
System : Agilent 1260 Infinity II LC with DAD or equivalent.
-
Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 254 nm.
-
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantitative analysis.
Head-to-Head Comparison: Performance and Practicality
Both methods, when properly validated, can provide accurate and precise results. The choice between them depends on the specific laboratory context, sample matrix, and desired performance characteristics. All validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[8][9][10]
| Parameter | GC-FID | HPLC-UV | Rationale & Insights |
| Specificity | Excellent | Good to Excellent | GC offers superior resolving power for complex mixtures of volatile compounds. HPLC specificity depends on the chromophores of co-eluting species. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a typical concentration range (e.g., 0.05 - 2.0 mg/mL). |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.0% | Both methods are highly accurate when properly calibrated with an internal standard. |
| Precision (%RSD) | < 1.5% | < 2.0% | GC-FID typically shows slightly better precision due to the stability of the flame ionization detector. |
| Limit of Quantitation (LOQ) | ~10 µg/mL | ~25 µg/mL | FID is generally more sensitive for hydrocarbons than UV detection for this specific analyte, leading to a lower LOQ. |
| Sample Preparation | More Complex (LLE) | Simpler (Dilute & Filter) | HPLC's simpler sample prep can lead to higher throughput.[7] However, LLE in the GC prep provides a cleanup step, potentially increasing column lifetime.[6] |
| Run Time | ~10 minutes | ~8 minutes | Run times are comparable and can be optimized for either technique. |
| Robustness | High | Moderate | GC methods are often considered more robust. HPLC performance can be sensitive to mobile phase composition and pH, which is critical for managing tautomerism.[8] |
| Cost per Sample | Moderate | Moderate | Solvent consumption is a key factor. GC uses carrier gas, while HPLC requires continuous consumption of expensive, high-purity solvents. |
Conclusion and Recommendations
For the quantitative analysis of this compound in a typical reaction mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the superior method. Its ability to inherently manage the keto-enol tautomerism at high temperatures, coupled with its excellent sensitivity and robustness, makes it the most reliable and straightforward approach. The additional effort in sample preparation is a worthwhile trade-off for the quality and reliability of the resulting data.
HPLC-UV remains a solid alternative under specific circumstances:
-
When GC instrumentation is unavailable.
-
For reaction mixtures containing non-volatile components that could be detrimental to a GC system.
-
In high-throughput environments where the simplicity of "dilute-and-shoot" sample preparation is a priority.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. organomation.com [organomation.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Physicochemical Profile and Synthetic Utility of Ethyl 2-acetyl-3-methylbutanoate
An In-Depth Comparative Guide to Ethyl 2-acetyl-3-methylbutanoate and its Flavor-Active Analogs
This guide provides a comprehensive technical review of this compound, focusing on its primary applications as a synthetic intermediate. In response to inquiries from researchers and drug development professionals, we clarify its role and objectively compare its physicochemical and functional properties with structurally related, yet functionally distinct, esters commonly employed in the flavor and fragrance industry. This document synthesizes data from established chemical literature and outlines validated experimental protocols for empirical comparison.
This compound (CAS: 1522-46-9) is a β-keto ester, a class of compounds renowned for its utility in organic synthesis rather than for its sensory properties.[1][2] Its molecular structure, featuring an acetyl group adjacent to the ester, provides a reactive site for a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1522-46-9 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | [1][3][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 82-85 °C @ 12 mmHg | [3] |
| Density | ~0.962 g/mL | [3] |
| Synonyms | Ethyl 2-isopropylacetoacetate, Ethyl α-isopropylacetoacetate | [1][2] |
The key to its utility lies in the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups). This proton can be easily removed by a moderately strong base, creating a stabilized enolate ion. This nucleophilic enolate is a cornerstone of carbon-carbon bond formation in organic chemistry.
Caption: Chemical Structure of this compound.
Comparative Analysis: Synthetic Intermediate vs. Flavor Agent
A common point of confusion arises from the similarity of this compound to other esters that are potent flavor and fragrance compounds. A prime example is Ethyl 2-methylbutanoate (CAS: 7452-79-1). While differing only by the absence of the acetyl group, their applications are worlds apart.
The presence of the second carbonyl group in this compound significantly increases its boiling point and polarity, reducing its volatility to the point where it does not readily interact with olfactory receptors. Conversely, Ethyl 2-methylbutanoate is highly volatile and possesses a strong, characteristic fruity aroma.[5][6]
Table 2: Functional Comparison of EAMB and a Flavor-Active Analog
| Feature | This compound | Ethyl 2-methylbutanoate |
| Primary Functional Group | β-Keto Ester | Ester |
| Primary Application | Synthetic Intermediate | Flavoring Agent, Fragrance[5][7] |
| Odor Profile | Faint, chemical (not used for aroma) | Powerful, fruity, green apple, pineapple[8][9] |
| Volatility | Low | High |
| Key Reactivity | Formation of a stable enolate for C-C bond synthesis | Ester hydrolysis |
| FEMA Number | Not Applicable | 2443[7][10] |
This comparison underscores a fundamental principle in chemical applications: minor structural modifications can lead to profound differences in function. The addition of the acetyl group transforms a potent aroma compound into a versatile, non-aromatic synthetic building block.
Experimental Workflows for Functional Characterization
To empirically validate the distinct applications of these compounds, standardized analytical and sensory protocols are employed. These methods provide objective data on both the chemical composition and the human perception of these esters.
Caption: General workflow for comparative analysis of chemical esters.
Experimental Protocol 1: Analysis of Volatile Compounds by GC-MS
Objective: To identify and quantify the volatile components of each sample, confirming the identity of the ester and assessing its purity and aromatic potential.
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for separating and identifying volatile compounds.[11] The gas chromatograph separates compounds based on their boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for definitive identification.[12]
Methodology:
-
Sample Preparation: Prepare 100 ppm solutions of this compound and Ethyl 2-methylbutanoate in ethanol. An internal standard (e.g., 100 ppm of undecane) should be added for semi-quantification.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
Expected Results (Hypothetical Data):
Table 3: Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Odor Description at Olfactory Port |
| Ethyl 2-methylbutanoate | ~5.2 | 57, 102, 29, 85 | Intense fruity, apple |
| This compound | ~8.9 | 43, 85, 101, 129 | Faint, non-descript chemical |
Experimental Protocol 2: Sensory Analysis via Hedonic Rating Test
Objective: To quantify the perceived pleasantness and characterize the sensory attributes of each compound using a trained human panel.
Causality: Instrumental data cannot fully predict human sensory perception. A sensory panel provides direct, quantifiable data on how a substance is perceived.[11] The 9-point hedonic scale is a validated and widely used method for measuring the degree of liking for a product.[13]
Methodology:
-
Panel Selection: Recruit and screen a panel of at least 30 individuals trained in sensory evaluation.
-
Sample Preparation: Prepare aqueous solutions of each compound at a concentration of 5 ppm. Samples should be coded with random three-digit numbers.
-
Evaluation: Panelists are presented with the samples in a randomized order and asked to rate their overall liking on a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely). They are also asked to provide descriptive terms for the aroma.
-
Data Analysis: Calculate the mean hedonic score for each sample. Analyze the frequency of descriptive terms.
Expected Results (Hypothetical Data):
Table 4: Hypothetical Sensory Panel Data
| Sample | Mean Hedonic Score (± SD) | Top 3 Aroma Descriptors |
| Ethyl 2-methylbutanoate | 8.1 (± 0.9) | Fruity, Apple, Sweet |
| This compound | 2.5 (± 1.2) | Chemical, Sour, Unpleasant |
Synthesis Protocol and Mechanistic Considerations
The primary application of this compound is as a precursor in organic synthesis. A common reaction involves its deprotonation followed by alkylation to create more complex molecular scaffolds.
Caption: Synthetic pathway utilizing this compound.
Protocol 3: Alkylation of this compound
Objective: To demonstrate the synthetic utility of this compound by forming a new carbon-carbon bond via alkylation.
Causality: This protocol exemplifies the classic acetoacetic ester synthesis pathway. A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the α-carbon without competing side reactions like saponification of the ester. An aprotic solvent like THF is used to solvate the cation without interfering with the nucleophilic enolate.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 eq) as a mineral oil dispersion.
-
Washing: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the slurry to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to stir for 1 hour at this temperature to ensure complete formation of the enolate.
-
Alkylation: Add the chosen alkyl halide (e.g., iodomethane, 1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion
This compound is a valuable synthetic intermediate whose utility is derived from its β-keto ester functionality. It is crucial for researchers and developers to distinguish it from structurally similar but functionally divergent compounds like Ethyl 2-methylbutanoate, which are primarily used for their potent sensory properties. The provided experimental protocols offer a clear framework for empirically validating these differences in a laboratory setting. A precise understanding of these structure-function relationships is paramount for the successful selection and application of chemical reagents in research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - CAS:1522-46-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound - C9H16O3 | CSSS00000749802 [chem-space.com]
- 5. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. fraterworks.com [fraterworks.com]
- 9. The Ethyl 2-methylbutyrates [leffingwell.com]
- 10. femaflavor.org [femaflavor.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. flavorsum.com [flavorsum.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-acetyl-3-methylbutanoate
Mastering Safety: A Guide to Handling Ethyl 2-acetyl-3-methylbutanoate
In the dynamic environment of scientific research and pharmaceutical development, a profound respect for chemical safety is not merely a procedural formality but the very bedrock of innovation. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1522-46-9). While specific toxicological data for this compound is not extensively documented, its structural features as an organic ester and ketone suggest a profile of hazards that demand rigorous adherence to safety protocols. The principles and procedures outlined here are grounded in established best practices for handling flammable and potentially irritating organic compounds, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is classified as a combustible liquid.[1] Its vapor can form flammable mixtures with air, particularly at elevated temperatures.[2] The primary risks associated with this compound are:
-
Flammability: As a combustible liquid, it poses a significant fire hazard when exposed to heat, sparks, or open flames.[3][4][5] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][6]
-
Eye Irritation: Direct contact with the liquid or its vapor is likely to cause serious eye irritation.[7]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[7]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. This approach is not just about donning gear but understanding its purpose and limitations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be guided by a thorough risk assessment of the specific procedures being undertaken.[8][9][10] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles (ANSI Z87.1 standard) | Protects against splashes and vapors. For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[11][12][13] |
| Hands | Nitrile gloves | Offers good resistance to a range of organic chemicals.[14] For prolonged or immersive work, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or degradation before use and change them immediately after contamination.[11][12] |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from spills. A lab coat made of Nomex® or 100% cotton is recommended over synthetic materials that can melt and adhere to the skin in a fire.[6][12] |
| Respiratory | Use in a certified chemical fume hood | This is the primary engineering control to minimize inhalation of vapors.[6][9] A respirator may be necessary only if a specific risk assessment indicates the potential for significant aerosol generation outside of a fume hood.[11] |
| Feet | Closed-toe, closed-heel shoes | Protects feet from spills and dropped objects.[11][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational plan is critical for minimizing risk. The following workflow provides a logical sequence for handling this compound from receipt to disposal.
Experimental Protocol: Detailed Steps
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as outlined in the table above.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height to maintain proper airflow.
-
Assemble Materials: Gather all necessary equipment and reagents within the fume hood to minimize movement in and out of the ventilated space.
-
Dispense in Fume Hood: Conduct all transfers and dispensing of this compound inside the fume hood to control vapor accumulation.[4][5][6] Use grounding and bonding for transfers from large metal containers to prevent static discharge, a potential ignition source.[3][4]
-
Perform Experiment: Carry out the experimental procedure, keeping all containers with the chemical covered when not in immediate use.
-
Securely Close Container: After use, tightly close the primary container to prevent the escape of vapors.
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Segregate Waste: Dispose of all contaminated materials, including pipette tips, wipes, and gloves, in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash Hands: Thoroughly wash hands with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. This compound should be disposed of as a non-halogenated organic solvent.
Waste Segregation and Collection:
-
Do Not Mix: Never mix non-halogenated solvent waste with halogenated solvent waste.[15][16][17] The disposal methods for these two categories are different and significantly impact cost and environmental processing.[15][16]
-
Designated Containers: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste".[18]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[16][18]
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, and pipette tips) should be collected in a separate, clearly labeled solid waste container.
-
Container Integrity: Ensure waste containers are kept tightly closed except when adding waste.[17][18] Do not overfill containers; leave at least 10% headspace for vapor expansion.
All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.
By integrating this comprehensive understanding of hazards with meticulous operational and disposal plans, you can confidently and safely utilize this compound in your research endeavors, upholding the highest standards of scientific integrity and laboratory safety.
References
- 1. This compound [oakwoodchemical.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. ipgsf.com [ipgsf.com]
- 10. lighthouselabservices.com [lighthouselabservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
